DSPE-glutaric acid
Description
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Structure
2D Structure
Properties
Molecular Formula |
C46H88NO11P |
|---|---|
Molecular Weight |
862.2 g/mol |
IUPAC Name |
5-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H88NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/t42-/m1/s1 |
InChI Key |
OOUHBAOGVVAPNX-HUESYALOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
DSPE-Glutaric Acid: A Technical Guide for Drug Development Professionals
An In-depth Examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid)
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly referred to as DSPE-glutaric acid, is a functionalized phospholipid that has garnered significant attention in the field of drug delivery. Its unique amphiphilic structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic glutaric acid headgroup, enables its self-assembly into various nanostructures, most notably liposomes and micelles.[1][2][3][4] The terminal carboxylic acid group on the glutaric acid moiety serves as a versatile reactive handle for the covalent attachment of targeting ligands, polymers, and therapeutic molecules, making it a valuable component in the design of sophisticated drug delivery systems.[5] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, and applications in drug delivery, with a focus on experimental methodologies for researchers and drug development professionals.
Physicochemical Properties
The utility of this compound in drug delivery formulations is dictated by its distinct physicochemical characteristics. These properties influence the stability, morphology, and in vivo behavior of the resulting nanocarriers.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C46H88NO11P | |
| Molecular Weight | 862.2 g/mol | |
| Appearance | White to off-white powder | - |
| Phase Transition Temp. (Tm) of DSPE | ~74 °C | |
| pKa of Glutaric Acid | pKa1: ~4.34, pKa2: ~5.22 | |
| Critical Micelle Concentration (CMC) | In the micromolar range (estimated) |
Note: The CMC of this compound has not been explicitly reported. The provided value is an estimation based on the CMC of structurally related DSPE-PEG, which is in the low micromolar range.
The high phase transition temperature of the DSPE anchor contributes to the formation of rigid and stable bilayers in liposomes at physiological temperatures, which can reduce drug leakage. The pKa values of the glutaric acid headgroup are important for bioconjugation reactions, as the carboxylate group needs to be deprotonated for efficient coupling with amine-containing molecules.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. This reaction forms a stable amide bond, linking the glutaric acid moiety to the phospholipid.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Glutaric anhydride
-
Triethylamine (TEA)
-
Anhydrous chloroform or dichloromethane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol/water mixtures)
Procedure:
-
Dissolution: Dissolve DSPE and a slight molar excess (e.g., 1.2 equivalents) of glutaric anhydride in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Add triethylamine (e.g., 2-3 equivalents) to the reaction mixture to act as a base catalyst and to neutralize the glutaric acid formed from any potential hydrolysis of the anhydride.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v) and visualized with a phosphate-staining agent (e.g., molybdenum blue spray) and by checking for the disappearance of the primary amine of DSPE using a ninhydrin stain.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of chloroform and methanol to separate the desired this compound from unreacted starting materials and byproducts.
-
Characterization: Collect the fractions containing the product, combine them, and remove the solvent. Characterize the final product by techniques such as ¹H NMR and ³¹P NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Storage: Store the purified this compound as a solid under inert gas at -20°C.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Delivery
The primary application of this compound is in the formulation of functionalized nanocarriers for targeted drug delivery. The terminal carboxyl group allows for the attachment of various moieties to enhance the therapeutic efficacy of encapsulated drugs.
Liposome Formulation
This compound can be incorporated into liposomal bilayers to create vesicles with a reactive surface.
Experimental Protocol: Preparation of Liposomes Containing this compound
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure (Thin-Film Hydration Method):
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and this compound in a specific molar ratio) in chloroform in a round-bottom flask.
-
Film Formation: Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.
Caption: Workflow for liposome preparation using the thin-film hydration method.
Bioconjugation
The carboxylic acid group of this compound is commonly activated using carbodiimide chemistry to facilitate the formation of amide bonds with amine-containing molecules.
Experimental Protocol: EDC/NHS Coupling to this compound Liposomes
Materials:
-
This compound-containing liposomes
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Amine-containing ligand (e.g., peptide, antibody, or small molecule)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Liposome Preparation: Prepare liposomes containing this compound in the activation buffer.
-
Activation: Add EDC and NHS (or sulfo-NHS) to the liposome suspension. The molar ratio of EDC/NHS to this compound should be optimized but is typically in excess. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Ligand Addition: Add the amine-containing ligand to the activated liposome suspension. The pH may need to be adjusted to the optimal range for the amine coupling (typically pH 7.2-8.0).
-
Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching solution to stop the reaction and deactivate any unreacted NHS-esters.
-
Purification: Remove unconjugated ligand and reaction byproducts by size exclusion chromatography or dialysis.
Caption: Reaction mechanism of EDC/NHS coupling for bioconjugation.
Targeted Drug Delivery
By conjugating targeting ligands to the surface of this compound-containing nanocarriers, it is possible to achieve site-specific drug delivery. This approach enhances the accumulation of the therapeutic agent at the disease site, thereby increasing efficacy and reducing off-target toxicity. For example, peptides such as RGD can be attached to target integrin receptors that are overexpressed on tumor cells and angiogenic blood vessels.
Caption: Mechanism of targeted drug delivery using ligand-conjugated liposomes.
Conclusion
This compound is a highly valuable and versatile phospholipid for the development of advanced drug delivery systems. Its well-defined structure, with a lipid anchor for incorporation into nanocarriers and a reactive carboxylic acid for bioconjugation, provides a robust platform for creating targeted and functionalized therapeutics. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize and utilize this compound in their drug delivery research, paving the way for the development of more effective and safer medicines.
References
- 1. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-二硬脂酰-sn-甘油基-3-磷酸乙醇胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS#:1069-79-0 | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | Chemsrc [chemsrc.com]
DSPE-Glutaric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, physicochemical properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid), a key lipid excipient in advanced drug delivery systems.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl], commonly known as this compound, is a functionalized phospholipid that has garnered significant attention in the fields of pharmaceutical sciences and nanotechnology. Its unique amphipathic structure, combined with a terminal carboxylic acid group, makes it an invaluable component in the formulation of sophisticated drug delivery vehicles such as liposomes and nanoparticles. The presence of the glutaric acid moiety provides a versatile handle for the covalent attachment of targeting ligands, imaging agents, and other functional molecules, thereby enabling the development of targeted and personalized medicines.
This technical guide provides a detailed overview of the chemical structure and physicochemical properties of this compound. It further outlines key experimental protocols for its application in liposome formulation and bioconjugation, offering a valuable resource for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the naturally occurring phospholipid, DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). The primary amine of the ethanolamine headgroup is modified with glutaric acid, resulting in a terminal carboxylic acid. This modification is crucial for its utility in bioconjugation.
The molecule consists of a hydrophilic headgroup and two hydrophobic tails. The headgroup comprises the glycerol backbone, a phosphate group, and the glutaric acid-modified ethanolamine. The hydrophobic portion is composed of two saturated 18-carbon stearoyl acyl chains. This amphipathic nature drives the self-assembly of this compound into bilayer structures, such as liposomes, in aqueous environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C46H88NO11P | [1] |
| Molecular Weight | 862.16 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| pKa of Glutaric Acid Moiety (estimated) | pKa1 ≈ 4.34, pKa2 ≈ 5.22 | [3] |
| Critical Micelle Concentration (CMC) (estimated) | Micromolar (µM) range | [4] |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol); forms dispersions in aqueous solutions. |
Experimental Protocols
Liposome Formulation via Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes incorporating this compound. This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.
Materials:
-
This compound
-
Other lipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder and polycarbonate membranes (optional, for size homogenization)
Protocol:
-
Lipid Dissolution: Dissolve this compound and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be maintained above the phase transition temperature of the lipids. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
Bioconjugation via EDC/NHS Chemistry
The terminal carboxylic acid of this compound can be activated using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation creates a stable NHS ester intermediate that can readily react with primary amines on targeting ligands (e.g., peptides, antibodies, or small molecules) to form a stable amide bond.
Materials:
-
Liposomes containing this compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-containing molecule (targeting ligand)
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Protocol:
-
Activation of Carboxyl Groups:
-
Resuspend the this compound-containing liposomes in the activation buffer.
-
Add EDC and NHS/Sulfo-NHS to the liposome suspension. The molar excess of EDC and NHS over the available carboxyl groups should be optimized.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding coupling buffer.
-
Immediately add the amine-containing molecule to the activated liposome suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching of Reaction:
-
Add a quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Remove the unreacted ligand and byproducts from the conjugated liposomes using a suitable purification method such as size exclusion chromatography or dialysis.
-
Visualization of Workflows
Liposome Formulation Workflow
Caption: Workflow for liposome preparation using the thin-film hydration method.
Bioconjugation Workflow
Caption: Workflow for bioconjugation to this compound liposomes via EDC/NHS chemistry.
Targeted Drug Delivery Mechanism
Caption: Conceptual pathway for targeted drug delivery using ligand-conjugated liposomes.
Conclusion
This compound is a highly versatile and valuable phospholipid for the development of advanced drug delivery systems. Its well-defined chemical structure and predictable physicochemical properties, coupled with the reactivity of its terminal carboxylic acid, provide a robust platform for the creation of functionalized nanocarriers. The experimental protocols detailed in this guide offer a practical foundation for the formulation and bioconjugation of this compound-containing liposomes. As the demand for targeted and personalized therapies continues to grow, the importance of functional lipid excipients like this compound in enabling these next-generation medicines will undoubtedly increase.
References
- 1. This compound, 1009838-54-3 | BroadPharm [broadpharm.com]
- 2. Glutaric acid | 110-94-1 [chemicalbook.com]
- 3. Glutaric Acid [drugfuture.com]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DSPE-N-glutaryl), a functionalized phospholipid crucial for various applications in drug delivery and bioconjugation. This document details the synthetic pathway, experimental protocols, and key data for the preparation and purification of this important lipid derivative.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) is a derivative of the saturated phospholipid DSPE. The addition of a glutaryl group to the primary amine of the phosphoethanolamine headgroup introduces a terminal carboxylic acid. This functional handle is instrumental for the covalent attachment of various molecules, including targeting ligands, polymers like polyethylene glycol (PEG), and therapeutic agents, thereby enabling the development of advanced drug delivery systems such as liposomes and lipid nanoparticles. The glutaryl linker provides a spacer arm that can reduce steric hindrance and improve the accessibility of the conjugated molecule.
Synthesis Pathway
The synthesis of DSPE-N-glutaryl is achieved through the acylation of the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. The reaction proceeds via a nucleophilic attack of the amine group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond. A base, such as pyridine or triethylamine, is typically used to catalyze the reaction and neutralize the resulting carboxylic acid.
Experimental Protocol
This protocol is adapted from established methods for the N-acylation of phosphoethanolamines.
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) | ≥99% | e.g., Avanti Polar Lipids |
| Glutaric Anhydride | ≥98% | e.g., Sigma-Aldrich |
| Chloroform, Anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Pyridine, Anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | e.g., MilliporeSigma |
| Methanol, HPLC Grade | ≥99.9% | e.g., Fisher Scientific |
| Glacial Acetic Acid, ACS Grade | ≥99.7% | e.g., VWR Chemicals |
| Deionized Water | 18.2 MΩ·cm | In-house |
3.2. Reaction Procedure
-
Dissolution of DSPE: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in anhydrous chloroform. For example, dissolve 100 mg (approximately 0.134 mmol) of DSPE in 15 mL of chloroform.
-
Addition of Reagents: To the stirred solution, add a five-fold molar excess of glutaric anhydride (approximately 76 mg, 0.67 mmol). Following this, add a catalytic amount of anhydrous pyridine (e.g., 15 µL).
-
Reaction Incubation: Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the reaction mixture at room temperature (20°C) for 5 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product, DSPE-N-glutaryl, should have a lower retention factor (Rf) than the starting DSPE due to the introduced carboxylic acid group. The spots can be visualized using iodine vapor or a molybdenum blue spray reagent.
3.3. Purification by Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in chloroform. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude solid. Redissolve the crude product in a minimal amount of chloroform and load it onto the prepared silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform, methanol, and glacial acetic acid. A suggested gradient could start with pure chloroform, gradually increasing the proportion of methanol, and including a small amount of acetic acid to ensure the carboxylic acid group of the product remains protonated. For instance, a gradient of chloroform to chloroform:methanol (9:1) followed by chloroform:methanol:acetic acid mixtures can be effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), as a white solid.
Characterization and Data
The successful synthesis and purity of DSPE-N-glutaryl should be confirmed by various analytical techniques.
4.1. Quantitative Data
| Parameter | Value | Method of Determination |
| Molecular Weight | 862.18 g/mol | Calculation |
| Typical Yield | 80-90% | Gravimetric analysis |
| Purity | >95% | HPLC, NMR |
| Appearance | White to off-white solid | Visual inspection |
| Solubility | Soluble in chloroform, methanol | Experimental observation |
4.2. Spectroscopic Data (Expected)
-
¹H NMR (in CDCl₃/CD₃OD): The proton NMR spectrum is expected to show characteristic signals for the stearoyl fatty acid chains (a large multiplet around 1.25 ppm for the -(CH₂)n- groups and a triplet around 0.88 ppm for the terminal methyl groups), signals for the glycerol backbone and phosphoethanolamine headgroup (in the range of 3.5-5.3 ppm), and new signals corresponding to the glutaryl moiety. Specifically, multiplets around 2.4 ppm and 1.9 ppm are expected for the methylene protons of the glutaryl group.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 861.2.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Conclusion
This technical guide provides a detailed protocol for the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl). The straightforward acylation reaction followed by a standard chromatographic purification procedure allows for the efficient production of this valuable phospholipid derivative. The terminal carboxylic acid functionality of DSPE-N-glutaryl makes it a versatile tool for researchers and professionals in the field of drug development, enabling the construction of sophisticated, targeted drug delivery systems. Careful execution of the described protocol and thorough characterization of the final product are essential for ensuring its quality and performance in subsequent applications.
References
A Comprehensive Technical Guide to DSPE-Glutaric Acid (CAS: 1009838-54-3) for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly known as DSPE-glutaric acid. This functionalized phospholipid has emerged as a critical component in the development of sophisticated drug delivery systems, including liposomes and lipid nanoparticles (LNPs). Its unique properties enable the creation of targeted and responsive nanocarriers for a wide range of therapeutic agents, from small molecule drugs to nucleic acids like mRNA.
Core Properties of this compound
This compound is an amphiphilic molecule characterized by a hydrophilic head group containing a terminal carboxylic acid and a hydrophobic tail composed of two stearic acid chains.[1] This structure allows it to readily self-assemble in aqueous solutions, forming lipid bilayers that are the fundamental structure of liposomes and LNPs.[][3] The presence of the glutaric acid moiety provides a reactive handle for the covalent attachment of targeting ligands, polymers, and other functional molecules, making it a versatile tool for nanoparticle engineering.[1]
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for the design and optimization of lipid-based nanoparticle formulations.
| Property | Value | Reference(s) |
| CAS Number | 1009838-54-3 | [4] |
| Molecular Formula | C46H88NO11P | |
| Molecular Weight | 862.16 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in chloroform/methanol mixtures. | |
| pKa of Glutaric Acid | pK1: 4.34, pK2: 5.22 (for free glutaric acid) | |
| Storage | -20°C |
Note: The pKa values are for free glutaric acid in an aqueous solution. The apparent pKa of the glutaric acid moiety on the DSPE headgroup in a lipid bilayer may vary depending on the local microenvironment and the ionic strength of the medium.
Applications in Nanoparticle-Based Drug Delivery
The unique features of this compound make it a valuable component in a variety of drug delivery applications. Its ability to be incorporated into lipid bilayers and the reactivity of its terminal carboxyl group are key to its utility.
Formulation of Liposomes and Lipid Nanoparticles
This compound is commonly used as a component in the lipid mixture for preparing liposomes and LNPs. The inclusion of this lipid can influence the physical properties of the nanoparticles, such as their size, surface charge, and stability. The negatively charged carboxyl group can contribute to the overall zeta potential of the nanoparticles, which can affect their in vivo biodistribution and cellular uptake.
Surface Functionalization and Targeted Delivery
The terminal carboxylic acid of this compound serves as a convenient point of attachment for various molecules to functionalize the surface of nanoparticles. This is particularly important for active targeting, where ligands that bind to specific receptors on diseased cells are conjugated to the nanoparticle surface. A common strategy involves the conjugation of peptides containing the arginine-glycine-aspartic acid (RGD) motif, which targets integrin receptors that are often overexpressed on cancer cells and angiogenic blood vessels. This targeted approach can enhance the accumulation of the drug-loaded nanoparticles at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects.
Platform for mRNA Vaccines and Therapeutics
Lipid nanoparticles have been instrumental in the successful clinical translation of mRNA vaccines. This compound and its derivatives can be incorporated into these LNPs to modulate their properties and facilitate the efficient encapsulation and delivery of mRNA. The surface of these LNPs can also be modified using the carboxylic acid group to improve their stability and in vivo performance.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, from the preparation of liposomes to their surface functionalization.
Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.
Materials:
-
This compound
-
Other lipids (e.g., DSPC, cholesterol)
-
Chloroform
-
Methanol
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
Protocol:
-
Dissolve this compound and other lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be chosen based on the desired properties of the liposomes.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.
-
Agitate the flask by vortexing or sonication to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
The resulting liposome suspension can be purified by size exclusion chromatography or dialysis to remove any unencapsulated material.
Bioconjugation via EDC/NHS Chemistry
The carboxylic acid group of this compound can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to facilitate the formation of a stable amide bond with an amine-containing molecule (e.g., a peptide or protein).
Materials:
-
Liposomes containing this compound
-
EDC
-
NHS or Sulfo-NHS
-
Amine-containing molecule (e.g., RGD peptide)
-
Activation buffer (e.g., 0.1 M MES, pH 5.5)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Protocol:
-
Prepare a fresh solution of EDC and NHS/Sulfo-NHS in the activation buffer.
-
Add the EDC/NHS solution to the liposome suspension. A molar excess of EDC and NHS over the available carboxyl groups is typically used.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Add the amine-containing molecule dissolved in the coupling buffer to the activated liposome suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purify the conjugated liposomes using size exclusion chromatography or dialysis to remove unreacted molecules and byproducts.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate important workflows and pathways involving this compound-containing nanoparticles.
Experimental Workflow for Targeted Liposome Preparation
Caption: Workflow for preparing RGD-targeted liposomes.
Integrin-Mediated Endocytosis of RGD-Targeted Liposomes
Caption: Cellular uptake of RGD-liposomes via endocytosis.
Conclusion
This compound is a highly versatile and valuable phospholipid for the development of advanced drug delivery systems. Its ability to be incorporated into lipid nanoparticles and the ease of its surface functionalization through its terminal carboxylic acid group have made it a cornerstone in the design of targeted and responsive nanomedicines. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their work. As the field of nanomedicine continues to evolve, the importance of well-characterized and functionalizable lipids like this compound will undoubtedly continue to grow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical and Chemical Properties of DSPE-Glutaric Acid
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (this compound) is a functionalized phospholipid widely utilized in the fields of drug delivery, nanotechnology, and bioconjugation.[1][2][] Its structure comprises a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) backbone, a well-characterized lipid known for its ability to form stable bilayers, which is further modified with a glutaric acid linker at the headgroup.[1][4] This terminal carboxylic acid provides a versatile handle for the covalent attachment of various molecules, such as targeting ligands, imaging agents, and polyethylene glycol (PEG), making it an invaluable tool for the development of advanced therapeutic and diagnostic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its applications in drug delivery systems.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the precise melting point, pKa, and critical micelle concentration (CMC), are not consistently reported in publicly available literature and may vary depending on the specific salt form and purity.
| Property | Value | Citation(s) |
| Synonyms | 1,2-Distearoyl-sn-Glycero-3-Phosphoethanolamine-N-(glutaryl), DSPE-GA, glutaryl DSPE, DSPE-COOH | |
| CAS Number | 1009838-54-3 | |
| Molecular Formula | C46H88NO11P | |
| Molecular Weight | 862.2 g/mol | |
| Appearance | White to off-white solid/powder | |
| Purity | Typically >98% | |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform) and can be dispersed in aqueous solutions to form liposomes or micelles. | |
| pKa of Glutaric Acid Moiety | Not specifically reported for the DSPE-conjugate. The pKa of glutaric acid is approximately 4.34. The pKa at the lipid interface will be influenced by the local environment. | |
| Critical Micelle Concentration (CMC) | Not specifically reported. Expected to be in the low micromolar range, similar to other DSPE derivatives. | |
| Storage Conditions | -20°C |
Key Physicochemical Characteristics
Solubility
This compound is an amphiphilic molecule, possessing a hydrophobic tail composed of two stearic acid chains and a hydrophilic headgroup containing the phosphate and glutaric acid moieties. This dual nature dictates its solubility. It is readily soluble in organic solvents like chloroform, which can solvate the lipid tails. In aqueous media, it exhibits limited solubility as monomers and instead self-assembles to form supramolecular structures such as micelles or liposomes to shield the hydrophobic tails from water. The terminal carboxylic acid group enhances the hydrophilicity of the headgroup compared to unmodified DSPE.
Acidity and pKa
The terminal glutaric acid provides a titratable carboxylic acid group. The pKa of this group is crucial for applications involving pH-responsive drug delivery or bioconjugation strategies that are pH-dependent. While the pKa of free glutaric acid is approximately 4.34, the pKa of the DSPE-conjugated form at a lipid-water interface will be influenced by the local dielectric constant and electrostatic interactions with neighboring lipid headgroups. The experimental determination of the interfacial pKa is therefore essential for predictable formulation design.
Self-Assembly and Critical Micelle Concentration (CMC)
Like other double-chain phospholipids, this compound self-assembles in aqueous solutions to minimize the unfavorable interactions between its hydrophobic tails and water. Above a certain concentration, the critical micelle concentration (CMC), these molecules form organized aggregates such as micelles or bilayers, which can enclose an aqueous core to form liposomes. The CMC is a key parameter for assessing the stability of these assemblies upon dilution in biological fluids. For DSPE-based lipids, the CMC is typically in the low micromolar range, indicating a high stability of the resulting nanoparticles.
Stability
This compound should be stored at -20°C in its solid form to prevent degradation. When formulated into liposomes or other nanoparticles, their stability is influenced by factors such as pH, temperature, and the presence of other components in the formulation. The ester bonds in the glycerol backbone and the phosphate ester are susceptible to hydrolysis, particularly at extreme pH values. Physical stability, such as the prevention of aggregation, is also a critical consideration, especially during long-term storage or when subjected to freeze-thaw cycles.
Applications in Drug Delivery
The primary application of this compound is in the field of drug delivery, where it serves as a versatile component of lipid-based nanoparticles.
-
Liposome Formation: It can be incorporated into liposomal bilayers to confer a negative surface charge, which can influence the biodistribution and cellular uptake of the nanoparticles.
-
Bioconjugation: The terminal carboxylic acid is the most valuable feature of this compound, providing a reactive site for the covalent attachment of various functional moieties. Using carbodiimide chemistry (e.g., with EDC and NHS), targeting ligands (antibodies, peptides), polymers (e.g., PEG for stealth properties), and imaging agents can be conjugated to the surface of liposomes.
Experimental Protocols
Determination of Interfacial pKa by pH Titration
This protocol describes the determination of the apparent pKa of the glutaric acid moiety in a liposomal formulation using a pH-sensitive fluorescent probe.
-
Liposome Preparation: Prepare liposomes containing this compound and a pH-sensitive fluorescent probe (e.g., fluorescein-phosphatidylethanolamine) using the thin-film hydration method followed by extrusion.
-
Sample Preparation: Disperse the liposomes in a series of buffers with a range of pH values (e.g., from pH 3 to 8).
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the excitation and emission wavelengths appropriate for the chosen probe.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting titration curve will be sigmoidal.
-
pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
Determination of Critical Micelle Concentration (CMC)
This protocol uses the pyrene fluorescence assay, a common method for determining the CMC of amphiphiles.
-
Prepare Pyrene Stock Solution: Dissolve pyrene in a suitable organic solvent (e.g., acetone) to make a concentrated stock solution.
-
Prepare this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC range (e.g., from nanomolar to millimolar).
-
Incorporate Pyrene: Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., ~0.1 µM). The organic solvent should be allowed to evaporate.
-
Equilibration: Allow the solutions to equilibrate, typically for several hours or overnight at a controlled temperature.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra of pyrene in each sample by exciting at approximately 335 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Data Analysis: Calculate the I1/I3 ratio for each concentration and plot this ratio against the logarithm of the this compound concentration.
-
CMC Determination: The plot will show a sharp decrease in the I1/I3 ratio as micelles form. The CMC is determined from the intersection of the two linear portions of the curve.
Bioconjugation via EDC/NHS Chemistry
This protocol outlines a general procedure for conjugating an amine-containing molecule (e.g., a peptide) to this compound-containing liposomes.
-
Liposome Preparation: Prepare liposomes containing this compound by the thin-film hydration and extrusion method.
-
Activation of Carboxylic Acid: To the liposome suspension, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Incubate at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxyl groups of this compound, forming an NHS-ester intermediate.
-
Conjugation: Add the amine-containing molecule to the activated liposome suspension. The reaction is typically carried out at room temperature for several hours or overnight at 4°C. The pH should be maintained around 7.2-8.0 for efficient reaction.
-
Purification: Remove unreacted molecules and byproducts by a suitable method such as dialysis or size exclusion chromatography.
-
Characterization: Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE for proteins or HPLC.
Conclusion
This compound is a highly valuable phospholipid for the development of sophisticated drug delivery systems. Its well-defined amphiphilic structure allows for robust self-assembly into nanoparticles, while the terminal carboxylic acid provides a crucial site for chemical modification. Although some of its specific physicochemical parameters are not widely published, the experimental protocols provided in this guide offer a clear path for their determination, enabling researchers to fully characterize their this compound-based formulations and tailor them for specific therapeutic or diagnostic applications.
References
The Pivotal Role of DSPE-Glutaric Acid in Advanced Liposome Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Liposomal drug delivery systems have revolutionized the therapeutic landscape, offering enhanced efficacy and reduced toxicity for a wide range of pharmaceutical agents. Among the various functionalized lipids employed to optimize these nanocarriers, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) has emerged as a critical component for creating "smart" liposomes. This technical guide delves into the core functionalities of this compound in liposome formation, providing a comprehensive overview of its impact on physicochemical properties, drug release mechanisms, and cellular interactions.
The Fundamental Role of this compound in Liposome Design
This compound is an amphiphilic phospholipid derivative characterized by a hydrophilic head group containing a terminal carboxylic acid moiety and a hydrophobic tail composed of two stearic acid chains. This unique structure allows for its seamless integration into the lipid bilayer of liposomes, where it imparts several advantageous properties.
The primary role of this compound is to confer pH-sensitivity to the liposomal formulation. The terminal glutaric acid has a pKa in the acidic range. At physiological pH (around 7.4), the carboxylic acid group is deprotonated and negatively charged, contributing to the overall stability of the liposome in circulation. However, in an acidic environment, such as that found in tumor microenvironments or within cellular endosomes (pH 5.0-6.5), the carboxylic acid group becomes protonated. This protonation neutralizes the negative charge and increases the hydrophobicity of the head group, leading to a conformational change in the lipid. This alteration in the lipid structure destabilizes the liposomal membrane, triggering the release of the encapsulated therapeutic payload specifically at the target site.
Beyond pH-sensitivity, the terminal carboxylic acid group of this compound serves as a versatile anchor for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This bioconjugation capability enables the development of actively targeted liposomes that can specifically bind to receptors overexpressed on diseased cells, thereby enhancing drug accumulation at the site of action and minimizing off-target effects.
Quantitative Impact of this compound on Liposome Characteristics
The incorporation of this compound into liposomal formulations significantly influences their physicochemical properties. The following tables summarize the expected quantitative effects based on typical experimental findings.
Table 1: Comparative Physicochemical Properties of Conventional vs. This compound-Modified Liposomes
| Property | Conventional Liposomes (e.g., DSPC/Chol) | This compound Liposomes (e.g., DSPC/Chol/DSPE-Glutaric Acid) |
| Particle Size (nm) | 100 - 150 | 110 - 160 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) at pH 7.4 | -5 to -15 | -20 to -40 |
| Zeta Potential (mV) at pH 5.5 | -5 to -15 | -10 to +5 |
Note: The exact values can vary depending on the specific lipid composition, drug encapsulated, and preparation method.
Table 2: pH-Dependent Drug Release Profile
| pH | Cumulative Drug Release (%) from Conventional Liposomes (24h) | Cumulative Drug Release (%) from this compound Liposomes (24h) |
| 7.4 | 10 - 20 | 15 - 25 |
| 5.5 | 15 - 25 | 60 - 80 |
Experimental Protocols
Preparation of this compound-Modified Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing this compound-containing liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (this compound)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, Cholesterol, and this compound in a molar ratio (e.g., 55:40:5) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS (pH 7.4) buffer, with or without a hydrophilic drug, by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10-15 passes through the membrane.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against PBS (pH 7.4) or by size exclusion chromatography.
-
Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Dilute the liposome suspension in PBS (pH 7.4 or pH 5.5).
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency:
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution).
-
Quantify the total amount of encapsulated drug using a suitable analytical method such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Separate the unencapsulated drug from the liposomes using techniques like dialysis or centrifugation.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
3. In Vitro Drug Release:
-
Place a known concentration of the liposomal formulation in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
Visualizing the Mechanism of Action
Experimental Workflow for Liposome Preparation and Characterization
An In-Depth Technical Guide to the Self-Assembly Properties of DSPE-Glutaric Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), hereafter referred to as DSPE-glutaric acid, in aqueous solutions. This functionalized phospholipid is of significant interest in the field of drug delivery due to its ability to form pH-responsive nanostructures. This document details its synthesis, physicochemical characteristics, self-assembly behavior, and methodologies for its characterization and application in forming drug delivery vehicles.
Introduction to this compound
This compound is an amphiphilic lipid composed of a hydrophilic phosphoethanolamine headgroup modified with a glutaric acid moiety, and two hydrophobic 18-carbon stearoyl acyl chains.[1][2] This structure allows this compound to self-assemble in aqueous environments into various nanostructures, such as micelles and liposomes, with the hydrophobic tails forming the core and the hydrophilic heads exposed to the aqueous phase.[3][4] The presence of the terminal carboxylic acid group on the glutaric acid linker imparts a pH-sensitive nature to the assembled nanostructures, making them promising candidates for targeted drug delivery to acidic microenvironments, such as those found in tumors and endosomes.[5]
Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. This reaction creates a stable amide bond between the primary amine of the DSPE headgroup and one of the carboxylic acid groups of the glutaric anhydride, leaving the other carboxylic acid group free.
Representative Synthesis Protocol:
-
Dissolution: Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and a slight molar excess of glutaric anhydride in a suitable organic solvent, such as chloroform or dichloromethane, containing a non-nucleophilic base like triethylamine.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by flash column chromatography on silica gel, to isolate the this compound product.
-
Characterization: The final product is characterized by spectroscopic methods to confirm its structure.
Physicochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the covalent attachment of the glutaric acid moiety to the DSPE headgroup.
-
¹H NMR: The spectrum of this compound is expected to show characteristic signals for the stearoyl chains (typically in the range of 0.8-1.6 ppm), the glycerol backbone, the phosphoethanolamine headgroup, and new signals corresponding to the methylene protons of the glutaric acid linker (typically in the range of 1.8-2.5 ppm).
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the ester and amide bonds, the carbons of the acyl chains, the glycerol and ethanolamine backbone, and the carbons of the glutaric acid moiety, including the terminal carboxylic acid carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule.
-
The spectrum will exhibit characteristic absorption bands for C-H stretching of the acyl chains (around 2850-2950 cm⁻¹), the C=O stretching of the ester bonds (around 1735 cm⁻¹), the P=O stretching of the phosphate group (around 1220 cm⁻¹), and the N-H bending and C=O stretching of the newly formed amide bond (around 1640 cm⁻¹ and 1550 cm⁻¹, respectively). The presence of the free carboxylic acid will be indicated by a broad O-H stretching band (around 2500-3300 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹).
Self-Assembly in Aqueous Solutions
This compound, due to its amphiphilic nature, spontaneously self-assembles in aqueous solutions to minimize the exposure of its hydrophobic tails to water. This process leads to the formation of various nanostructures, primarily micelles and liposomes.
Critical Micelle Concentration (CMC)
Morphology of Self-Assembled Structures
The morphology of the self-assembled structures can be visualized using Transmission Electron Microscopy (TEM). Depending on the preparation method and conditions, this compound can form spherical micelles or unilamellar/multilamellar vesicles (liposomes).
Figure 1. Schematic representation of micellar and liposomal structures.
pH-Responsive Properties
The glutaric acid moiety of this compound has a pKa value in the acidic range. At physiological pH (7.4), the carboxylic acid is deprotonated and negatively charged. In acidic environments (pH < pKa), the carboxylic acid becomes protonated and neutral. This change in ionization state of the headgroup affects the intermolecular electrostatic interactions, leading to changes in the properties of the self-assembled nanostructures.
pH-Dependent Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and zeta potential of the nanostructures.
-
Particle Size: In acidic conditions, the protonation of the carboxyl groups reduces the electrostatic repulsion between the headgroups, which can lead to aggregation or changes in the packing of the lipids, potentially altering the size of the nanoparticles.
-
Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. At neutral or basic pH, the deprotonated carboxylic acid groups will impart a negative zeta potential to the nanostructures. As the pH is lowered, the protonation of the carboxylic acid groups will lead to a less negative or near-neutral zeta potential.
| Lipid Composition | pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000-COOH based liposomes | 7.4 | ~150 | 0.22 | ~15 | |
| DSPE-PEG2000 micelles | 7.4 | ~10 | - | -2.7 ± 1.1 | |
| Cationic micelles | 7.4 | - | - | +23.4 | |
| Cationic micelles | 5.8 | - | - | +46.1 |
pH-Triggered Drug Release
The pH-responsive nature of this compound nanostructures can be exploited for triggered drug release in acidic tumor microenvironments or within the acidic compartments of cells (endosomes and lysosomes). The change in the headgroup charge and potential destabilization of the nanostructure in acidic conditions can facilitate the release of an encapsulated therapeutic agent.
Figure 2. Logical flow of pH-triggered drug release.
Experimental Protocols
Preparation of this compound Liposomes
The thin-film hydration method is a common technique for preparing liposomes.
-
Film Formation: Dissolve this compound and any other lipid components (e.g., phospholipids, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the lipid phase transition temperature. The hydration process is aided by gentle agitation, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using a fluorescence probe method with a dye such as pyrene.
-
Prepare Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Add Probe: Add a small aliquot of a stock solution of pyrene in a volatile organic solvent to each solution. The solvent is then evaporated, leaving the pyrene dispersed in the lipid solutions.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each solution. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment of the pyrene.
-
Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core.
Drug Loading and Encapsulation Efficiency
Drug Loading:
-
Passive Loading: For hydrophobic drugs, the drug can be co-dissolved with the lipids in the organic solvent during the thin-film preparation.
-
Active Loading: For weakly basic or acidic drugs, a pH gradient or other transmembrane gradients can be used to actively load the drug into the pre-formed liposomes.
Encapsulation Efficiency (EE) and Drug Loading Content (LC):
-
Separation of Free Drug: Separate the drug-loaded nanostructures from the unencapsulated drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.
-
Quantification: Quantify the amount of drug in the nanostructure formulation and the total amount of drug used.
-
Calculation:
-
EE (%) = (Mass of drug in nanostructures / Total mass of drug used) x 100
-
LC (%) = (Mass of drug in nanostructures / Total mass of nanostructures) x 100
-
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| pH-sensitive liposomes | 5-Fluorouracil | High | High | |
| Polymeric micelles | Doxorubicin | ~50 | >95 | |
| pH-sensitive liposomes | Daunorubicin | - | >90 |
In Vitro Drug Release Study
The drug release profile from this compound nanostructures can be assessed using a dialysis method.
-
Preparation: Place a known amount of the drug-loaded nanostructure suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanostructures.
-
Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS) at a controlled temperature (e.g., 37°C) with gentle stirring. To study pH-dependent release, use release media with different pH values (e.g., pH 7.4 and pH 5.5).
-
Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Figure 3. Experimental workflow for in vitro drug release study.
Applications in Drug Delivery
The unique pH-responsive properties of this compound-based nanocarriers make them highly suitable for various drug delivery applications, particularly in cancer therapy. The acidic tumor microenvironment can trigger the release of encapsulated chemotherapeutic agents, leading to targeted drug delivery and reduced systemic toxicity. Furthermore, after cellular uptake via endocytosis, the even lower pH of the endosomes and lysosomes can further enhance drug release into the cytoplasm, improving the therapeutic efficacy of the drug.
Conclusion
This compound is a versatile, functionalized phospholipid with significant potential in the development of advanced drug delivery systems. Its ability to self-assemble into stable nanostructures and its inherent pH-responsiveness allow for the design of "smart" nanocarriers that can release their therapeutic payload in response to specific physiological cues. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the promising properties of this compound for innovative therapeutic applications.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine = 99 1069-79-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into DSPE-Glutaric Acid: Unraveling its Hydrophilic and Hydrophobic Domains for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is an amphiphilic phospholipid derivative that has garnered significant attention in the field of drug delivery and nanotechnology. Its unique molecular architecture, characterized by distinct hydrophilic and hydrophobic domains, enables the self-assembly into various nanostructures such as micelles and liposomes. These nanocarriers can encapsulate a wide range of therapeutic agents, enhancing their solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the hydrophilic and hydrophobic properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its structure and applications.
The Amphiphilic Nature of this compound
The remarkable utility of this compound in drug delivery stems from its amphiphilic character, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This duality drives its self-assembly in aqueous environments, forming organized structures that can carry drug molecules.
Hydrophobic Domain: The Twin Tails of Stearic Acid
The hydrophobic portion of this compound consists of two 18-carbon saturated fatty acid chains, specifically stearic acid, ester-linked to a glycerol backbone.[1][2] These long hydrocarbon chains are responsible for the molecule's low water solubility and its ability to form the core of micelles or the lipid bilayer of liposomes.[2] The hydrophobic nature of these tails allows for the encapsulation of lipophilic (fat-soluble) drugs within the core of these nanostructures.
Hydrophilic Domain: The Polar Head Group
The hydrophilic head group of this compound is composed of a phosphate group, a glycerol molecule, and a glutaric acid moiety.[2][3] This polar region is attracted to water and forms the outer surface of micelles or the inner and outer surfaces of liposome bilayers when dispersed in an aqueous solution. A key feature of the hydrophilic domain is the terminal carboxylic acid group on the glutaric acid. This functional group provides a convenient handle for bioconjugation, allowing for the attachment of targeting ligands, polymers like polyethylene glycol (PEG), or other functional molecules to the surface of the nanocarrier. This surface modification can improve circulation time, enhance targeting to specific tissues or cells, and reduce immunogenicity.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for the rational design and optimization of drug delivery systems. While specific experimental data for this compound is limited, we can infer its properties from closely related DSPE derivatives.
| Property | Estimated Value/Range | Description |
| Molecular Weight | 862.16 g/mol | The mass of one mole of this compound. |
| Critical Micelle Concentration (CMC) | ~1-25 µM (in aqueous buffer) | The concentration at which this compound monomers begin to self-assemble into micelles. This value is an estimate based on DSPE-PEG derivatives, as the presence of the charged glutaric acid headgroup and ionic strength of the buffer can influence the CMC. |
| Partition Coefficient (LogP) | Not available | A measure of a compound's lipophilicity. A specific LogP for the entire this compound molecule is not readily available. However, the long stearoyl chains confer significant hydrophobicity, while the polar head group, including the ionizable glutaric acid, contributes to its hydrophilicity. |
| Solubility | ||
| In Water | Forms colloidal dispersions (micelles/liposomes) | This compound is poorly soluble in water as a monomer but readily disperses to form nanostructures. Heating can facilitate this process. |
| In Organic Solvents | Soluble in chloroform, DMSO, DMF | The lipid nature of this compound allows for its dissolution in various organic solvents, which is often a prerequisite for liposome preparation using the thin-film hydration method. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and similar phospholipids.
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Glutaric anhydride
-
Triethylamine (TEA)
-
Anhydrous chloroform or dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol/water mixtures)
Procedure:
-
Dissolve DSPE and a molar excess (e.g., 1.5 equivalents) of glutaric anhydride in anhydrous chloroform or DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add triethylamine (e.g., 2 equivalents) to the reaction mixture to act as a base catalyst.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using silica gel column chromatography. The elution can be performed using a gradient of chloroform, methanol, and water.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
-
Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Preparation of this compound Liposomes via Thin-Film Hydration
This is a widely used method for preparing liposomes for drug encapsulation.
Materials:
-
This compound
-
Other lipids (e.g., cholesterol, DSPC) as required for the formulation
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Dissolve this compound and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under vacuum.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration is typically performed at a temperature above the phase transition temperature of the lipids (for DSPE, this is >55°C).
-
Vortex or sonicate the flask to detach the lipid film and form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated for an odd number of passes (e.g., 11 or 21) to ensure a narrow size distribution.
-
The resulting liposome suspension can be purified to remove unencapsulated drug by methods such as size exclusion chromatography or dialysis.
Characterization of this compound Nanoparticles
Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles in suspension.
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration for DLS measurement.
-
Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The data is then analyzed to provide the average particle size and PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
Transmission Electron Microscopy (TEM): TEM is employed to visualize the morphology and size of the nanoparticles.
-
Sample Preparation: A drop of the diluted nanoparticle suspension is placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to air-dry. Negative staining with agents like uranyl acetate may be used to enhance contrast.
-
Imaging: The grid is then imaged under the electron microscope to obtain high-resolution images of the nanoparticles.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound highlighting its distinct hydrophobic and hydrophilic domains.
Experimental Workflow for Liposome Preparation and Drug Encapsulation
Caption: A typical workflow for the preparation of drug-loaded liposomes using the thin-film hydration method.
Logical Relationship of this compound Properties and Applications
Caption: The relationship between the structural domains of this compound, its resulting properties, and its applications in drug delivery.
References
An In-depth Technical Guide to DSPE-Glutaric Acid for Nanoparticle and Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), commonly known as DSPE-glutaric acid, is an amphiphilic phospholipid derivative that has garnered significant attention in the field of nanomedicine. Its unique structure, featuring a hydrophobic tail composed of two stearic acid chains and a hydrophilic head group terminating in a carboxylic acid, makes it a versatile component for the formulation of various nanoparticles, including liposomes and micelles.[1][][3] This terminal carboxyl group provides a convenient handle for the conjugation of targeting ligands, drugs, and other molecules, enabling the development of sophisticated drug delivery systems.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its applications in constructing nanoparticles for targeted and pH-responsive drug delivery. The document details experimental protocols, presents quantitative data from relevant studies, and visualizes key concepts to serve as a valuable resource for researchers in the field.
Physicochemical Properties of this compound
This compound is a white to off-white solid with a molecular weight of approximately 862.2 g/mol .[4] Its amphiphilic nature drives its self-assembly in aqueous solutions to form bilayer structures, which are the basis for liposomes and other nanoparticle formulations.[5] The glutaric acid moiety imparts a negative surface charge to the nanoparticles at physiological pH, which can influence their stability and interaction with biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H88NO11P | |
| Molecular Weight | 862.2 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents like chloroform | General knowledge |
| Self-Assembly | Forms bilayers in aqueous solutions |
Synthesis and Nanoparticle Formulation
Experimental Protocol: General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Glutaric anhydride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM) or chloroform
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol gradient)
Procedure:
-
Dissolve DSPE and a molar excess (e.g., 1.5 equivalents) of glutaric anhydride in anhydrous DCM or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight molar excess of TEA to the reaction mixture to act as a base catalyst.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to isolate the this compound.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Experimental Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes.
Materials:
-
This compound
-
Other lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol)
-
Drug to be encapsulated (e.g., doxorubicin)
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve this compound and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (which may contain the drug to be encapsulated) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Agitate the flask by vortexing or sonication to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.
-
Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Applications in Nanoparticle Drug Delivery
The unique properties of this compound make it a valuable component in the design of advanced drug delivery systems.
pH-Responsive Drug Release
The carboxylic acid group of this compound can be exploited to create pH-sensitive nanoparticles. In the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells, the protonation of the carboxyl group can lead to changes in the nanoparticle structure, triggering the release of the encapsulated drug. This pH-dependent release mechanism can enhance the site-specific delivery of therapeutic agents.
For instance, studies have shown that drug release from nanoparticles formulated with pH-sensitive polymers is significantly higher at acidic pH (e.g., 5.0) compared to physiological pH (7.4). One study demonstrated that paclitaxel release was minimal at pH 7.4 (<10%), while nearly all the drug was released within 24 hours at pH 5. Another study showed approximately 20% drug release at pH 7.4 over 7 days, which increased to nearly 90% at pH 5.5 for chitosan-coated nanoparticles.
Table 2: pH-Responsive Drug Release from Nanoparticles
| Nanoparticle Formulation | Drug | pH | Cumulative Release (%) | Time (hours) | Reference |
| Acrylate-based NPs | Paclitaxel | 7.4 | < 10 | 24 | |
| Acrylate-based NPs | Paclitaxel | 5.0 | ~100 | 24 | |
| Chitosan-coated PLGA NPs | Diclofenac Sodium | 7.4 | ~43 | 168 (7 days) | |
| Chitosan-coated PLGA NPs | Diclofenac Sodium | 5.5 | ~90 | 168 (7 days) | |
| DOX-loaded NPs | Doxorubicin | 7.4 | < 40 | 72 | |
| DOX-loaded NPs | Doxorubicin | 5.0 | ~70 | 72 |
Note: Data for DOX-loaded NPs is generalized from a study showing pH-responsive release, specific percentages were not provided in the abstract.
Targeted Drug Delivery
The terminal carboxylic acid of this compound serves as a versatile anchor point for the covalent attachment of targeting ligands such as antibodies, peptides, and small molecules. This allows for the active targeting of nanoparticles to specific cells or tissues that overexpress the corresponding receptors, thereby increasing the therapeutic efficacy and reducing off-target side effects.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound liposomes via thin-film hydration.
Cellular Uptake and pH-Responsive Drug Release
Caption: Mechanism of cellular uptake and pH-triggered drug release from this compound nanoparticles.
Doxorubicin and the Bcl-2 Signaling Pathway
References
- 1. HER-2-Targeted Nanoparticles for Breast Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biocompatibility and Biodegradability of DSPE-Glutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid increasingly utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles. Its amphiphilic nature, coupled with the reactive terminal carboxylic acid group on the glutaric acid linker, allows for the covalent attachment of various targeting ligands, therapeutic agents, and imaging probes. This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of this compound, critical parameters for its successful translation into clinical applications. This document synthesizes available data on its constituent parts—DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) and glutaric acid—and structurally similar molecules to provide a comprehensive overview for researchers and drug development professionals.
Introduction
This compound is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine. The distearoyl (C18:0) fatty acid chains confer rigidity and stability to lipid bilayers, a desirable characteristic for creating robust nanocarriers. The glutaric acid linker provides a spacer and a terminal carboxyl group for bioconjugation. Understanding the biocompatibility and biodegradability of this entire molecule is paramount for ensuring its safety and efficacy in vivo.
Biocompatibility Profile
Cytotoxicity
Table 1: Representative Cytotoxicity Data for Carboxyl-Functionalized Nanoparticles
| Nanoparticle Formulation | Cell Line | Assay | IC50 (µg/mL) | Reference |
| DSPE-PEG(5000)-Amine SWCNTs | SKOV3 | MTT | 50 | [1] |
| DSPE-PEG(5000)-Amine SWCNTs | HEPG2 | MTT | 300 | [1] |
| DSPE-PEG(5000)-Amine SWCNTs | A549 | MTT | 370 | [1] |
Hemocompatibility
Hemocompatibility is crucial for intravenously administered nanomedicines. The primary concern is hemolysis, the lysis of red blood cells. Nanoparticles with a negative surface charge, such as those formulated with this compound, generally exhibit good hemocompatibility.
Table 2: Representative Hemolysis Data for Nanoparticles
| Nanoparticle Type | Concentration | Hemolysis (%) | Classification | Reference |
| PEEK, SNPEEK, and SNPEEK-ST(9) | Not specified | < 3% | Non-hemolytic | [2] |
| PET-DLA 65 copolymer | Not specified | 0.14 ± 0.07% | Non-hemolytic | [3] |
| PET-DLA 70 copolymer | Not specified | 0.29 ± 0.07% | Non-hemolytic |
Note: According to the ASTM F 756-00 standard, hemolysis values below 2% are considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic. The data presented is for various biocompatible polymers and serves as a general reference.
In Vivo Toxicity
The in vivo toxicity of DSPE-based nanoparticles is generally low. The lipid components are metabolized and cleared through established pathways. Glutaric acid is a natural metabolite of lysine and tryptophan metabolism. However, high concentrations of glutaric acid can be neurotoxic. Developmental toxicity studies in rats have shown a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity at 125 mg/kg body weight per day.
Biodegradability Profile
The biodegradability of this compound is a key feature, ensuring its clearance from the body and minimizing long-term toxicity. Degradation is expected to occur through the hydrolysis of its ester and amide bonds.
Proposed Degradation Pathway
The degradation of this compound is hypothesized to proceed via two primary mechanisms: enzymatic hydrolysis by phospholipases and esterases, and to a lesser extent, non-enzymatic hydrolysis.
References
DSPE-Glutaric Acid: A Functionalized Lipid for Advanced Research and Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-Glutaric Acid) is a functionalized phospholipid that has emerged as a critical component in the field of drug delivery and nanomedicine. Its unique amphiphilic structure, combined with a terminal carboxylic acid group, provides a versatile platform for the formulation of sophisticated drug carriers and targeted therapeutic systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, formulation methodologies, and key applications in research and drug development.
This compound consists of a hydrophilic head group containing the glutaric acid moiety and two hydrophobic stearic acid tails.[1][2][3] This structure allows it to self-assemble in aqueous environments into various nanostructures, such as liposomes and micelles, making it an excellent candidate for encapsulating both hydrophilic and lipophilic drug molecules.[1][3] The terminal carboxylic acid group serves as a reactive handle for the covalent attachment of targeting ligands, polymers, and other functional molecules, enabling the creation of tailored drug delivery systems with enhanced efficacy and reduced side effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.
| Property | Value | Reference |
| Molecular Formula | C46H88NO11P | |
| Molecular Weight | 862.16 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in chloroform, methanol, and other organic solvents. Forms liposomes/nanoparticles in aqueous media. | |
| Storage | -20°C for long-term storage. |
Formulation of this compound-Based Nanoparticles
This compound is a key excipient in the preparation of various types of nanoparticles, including liposomes and polymeric nanoparticles. The choice of formulation method depends on the desired characteristics of the final product, such as particle size, drug loading, and release profile.
Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.
Experimental Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and other lipid components (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, the flask is typically left under high vacuum for several hours or overnight.
-
-
Hydration:
-
The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to an extrusion process.
-
The suspension is passed through polycarbonate membranes with specific pore sizes (e.g., 100 nm) multiple times using a lipid extruder. This results in the formation of small unilamellar vesicles (SUVs) with a narrow size distribution.
-
References
An In-Depth Technical Guide on the Mechanism of Action of DSPE-Glutaric Acid in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid), a critical component in advanced drug delivery systems. Its unique properties make it an invaluable tool in biochemical and pharmaceutical research, particularly in the development of targeted and stimulus-responsive nanocarriers.
Core Principles of this compound Functionality
This compound is a phospholipid derivative that possesses a distinct structure contributing to its versatile functionality. It consists of a hydrophilic head group, a hydrophobic tail composed of two stearic acid chains, and a glutaric acid moiety linked to the phosphoethanolamine head group.[1][] This amphiphilic nature allows it to self-assemble into liposomes and other nanoparticles in aqueous environments.[1][]
The primary mechanism of action of this compound revolves around its pH-sensitive properties. The glutaric acid component, with its terminal carboxylic acid group, provides a titratable site. At physiological pH (around 7.4), the carboxylic acid is deprotonated and negatively charged. However, in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) within cells, the carboxylic acid becomes protonated. This change in ionization state is the key trigger for the controlled release of encapsulated therapeutic agents.
Physicochemical Characteristics
The physicochemical properties of this compound-containing liposomes are crucial for their in vitro and in vivo performance. These characteristics are typically assessed using a variety of analytical techniques.
| Parameter | Typical Value Range | Analytical Technique(s) | Significance |
| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Influences circulation time, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the liposome population. A lower PDI is desirable for consistent performance. |
| Zeta Potential | -20 to -40 mV (at pH 7.4) | Electrophoretic Light Scattering (ELS) | Reflects the surface charge of the liposomes, which affects their stability and interaction with biological membranes. |
| Encapsulation Efficiency | 50 - 95% | UV-Vis Spectroscopy, Fluorescence Spectroscopy | Represents the percentage of the drug that is successfully entrapped within the liposomes. |
Mechanism of pH-Responsive Drug Release
The targeted delivery of therapeutic agents to diseased cells while minimizing off-target effects is a central goal in drug development. This compound-based liposomes achieve this through a sophisticated, pH-triggered mechanism.
Cellular Uptake and Endosomal Trafficking
Liposomes are typically internalized by cells through endocytosis.[3] Once inside the cell, they are enclosed within endosomes. The endosomal pathway involves the maturation of early endosomes to late endosomes and finally fusion with lysosomes, with a progressive decrease in the internal pH.
The Role of Glutaric Acid in Endosomal Escape
The acidic environment of the endosome is the trigger for the action of this compound. The protonation of the glutaric acid's carboxyl group leads to a change in the lipid's properties, which in turn destabilizes the liposomal membrane. This destabilization can occur through several proposed mechanisms:
-
Increased Membrane Fluidity: The protonation of the glutaric acid headgroup can alter the packing of the lipid bilayer, leading to increased membrane fluidity and permeability.
-
Fusogenic Properties: The change in charge and conformation of this compound may promote the fusion of the liposomal membrane with the endosomal membrane, facilitating the release of the encapsulated contents into the cytoplasm.
-
Proton Sponge Effect: While less dominant than in polymer-based systems, the influx of protons into the liposome to protonate the glutaric acid can lead to an increase in osmotic pressure, causing the liposome to swell and rupture.
This process, known as endosomal escape, is critical for delivering the therapeutic payload to its intracellular target before it can be degraded by lysosomal enzymes.
Below is a diagram illustrating the proposed signaling pathway for pH-responsive drug release from this compound liposomes.
References
Methodological & Application
Preparation of DSPE-Glutaric Acid Liposomes for Targeted Drug Delivery: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid). These liposomes feature a carboxylated surface, enabling the covalent attachment of targeting ligands for site-specific drug delivery. The protocol outlines the thin-film hydration method followed by extrusion, a robust and widely used technique for producing unilamellar liposomes with a controlled size distribution. Furthermore, this note details standard characterization methods, including dynamic light scattering (DLS) for size and polydispersity analysis, zeta potential measurement for surface charge assessment, and common techniques to determine drug encapsulation efficiency. A representative protocol for conjugating a targeting ligand to the liposome surface via carbodiimide chemistry is also provided. This document is intended to serve as a comprehensive guide for researchers developing targeted liposomal drug delivery systems.
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make them ideal vehicles for drug delivery.[1] Surface modification of liposomes with functionalized lipids, such as this compound, offers a strategic advantage for targeted therapies. The terminal carboxylic acid group of this compound provides a reactive handle for the covalent conjugation of targeting moieties like antibodies, peptides, or small molecules.[2][3] This enables the liposomes to selectively bind to and be internalized by cells overexpressing the corresponding receptors, thereby enhancing therapeutic efficacy and reducing off-target side effects. This compound can be used to prepare nanoparticles or liposomes for delivering therapeutics, such as mRNA/DNA vaccines.[2][4] The carboxylic acid moiety can be used for bioconjugation with an amine in the presence of an activating agent, such as HATU or EDC. This application note details a step-by-step protocol for the preparation and characterization of this compound liposomes, using doxorubicin as a model encapsulated drug.
Materials and Methods
Materials
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (this compound)
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Targeting ligand with a primary amine group (e.g., RGD peptide)
-
Sephadex G-50 column
-
Polycarbonate membranes (100 nm pore size)
Experimental Protocols
1. Liposome Preparation by Thin-Film Hydration
The thin-film hydration technique is a common method for liposome preparation. It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.
-
Step 1: Lipid Dissolution
-
In a round-bottom flask, dissolve DSPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).
-
-
Step 2: Film Formation
-
The organic solvent is evaporated under reduced pressure using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C). This process leaves a thin, uniform lipid film on the inner surface of the flask.
-
-
Step 3: Hydration
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the drug to be encapsulated (e.g., doxorubicin). The hydration is performed at a temperature above the lipid phase transition temperature with gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Step 4: Extrusion
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
-
2. Purification of Liposomes
To remove unencapsulated drug, the liposome suspension is purified using size exclusion chromatography with a Sephadex G-50 column, eluting with PBS. The liposome-containing fractions can be identified by their turbidity and collected.
3. Characterization of Liposomes
-
Particle Size and Polydispersity Index (PDI):
-
The mean hydrodynamic diameter and PDI of the liposomes are determined by Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
The surface charge of the liposomes is measured using a zetasizer. The incorporation of this compound is expected to impart a negative zeta potential at neutral pH.
-
-
Encapsulation Efficiency (EE%):
-
The EE% is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used. It can be calculated using the following formula:
-
EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
-
To determine the amount of encapsulated drug, the liposomes are first separated from the unencapsulated drug (e.g., by mini-column centrifugation). The liposomes are then lysed with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. The drug concentration is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
4. Conjugation of a Targeting Ligand to this compound Liposomes
The carboxylic acid groups on the surface of the liposomes can be activated to react with primary amines on a targeting ligand.
-
Step 1: Activation of Carboxyl Groups
-
Incubate the this compound liposomes with EDC and NHS in an activation buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
-
Step 2: Conjugation
-
Add the amine-containing targeting ligand to the activated liposome suspension and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Step 3: Purification
-
Remove the unconjugated ligand and byproducts by dialysis or size exclusion chromatography.
-
Data Presentation
The following table summarizes the expected physicochemical properties of doxorubicin-loaded this compound liposomes prepared using the protocol described above.
| Parameter | Value | Method |
| Lipid Composition (molar ratio) | DSPC:Cholesterol:this compound (55:40:5) | - |
| Mean Particle Size (diameter) | 100 - 120 nm | Dynamic Light Scattering |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | > 90% | HPLC / UV-Vis Spectroscopy |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and functionalization of this compound liposomes.
Signaling Pathway for Targeted Doxorubicin Delivery
Caption: Targeted delivery and intracellular action of doxorubicin-loaded liposomes.
Conclusion
This application note provides a comprehensive framework for the preparation, characterization, and functionalization of this compound liposomes. The inclusion of a carboxylated lipid in the bilayer composition offers a versatile platform for the development of targeted drug delivery systems. By following the detailed protocols and characterization methods outlined herein, researchers can reliably produce and evaluate these advanced nanocarriers for a wide range of therapeutic applications. The ability to conjugate specific targeting ligands to the liposome surface holds immense potential for improving the precision and efficacy of cancer chemotherapy and other targeted treatments.
References
Application Notes and Protocols for Bioconjugation using DSPE-Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid) is a functionalized phospholipid widely utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles.[1][2] Its structure comprises a hydrophobic tail composed of two stearic acid chains and a hydrophilic head group modified with a terminal carboxylic acid. This carboxylic acid moiety serves as a versatile anchor point for the covalent attachment of various biomolecules, including peptides, proteins, antibodies, and small molecule drugs, through a process known as bioconjugation.[2]
The ability to conjugate targeting ligands or therapeutic agents to the surface of lipid-based nanocarriers enables the development of sophisticated drug delivery vehicles with enhanced efficacy and reduced off-target effects. This document provides detailed application notes and experimental protocols for the bioconjugation of amine-containing molecules to this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of Bioconjugation
The conjugation of biomolecules to this compound is typically achieved through the formation of a stable amide bond between the carboxylic acid group of the lipid and a primary amine on the biomolecule. This reaction is facilitated by a two-step process involving EDC and NHS.
-
Activation of this compound: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable amine-reactive NHS ester. This two-step approach enhances the coupling efficiency and minimizes side reactions.[3]
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[3]
This process is typically carried out in a well-defined buffer system to control the pH, as the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the amine coupling reaction is favored at a physiological to slightly basic pH (7.2-8.5).
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing biomolecule (e.g., peptide, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Organic Solvent: Chloroform, Methanol, Dimethyl sulfoxide (DMSO) (HPLC grade)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
HPLC system with a C8 or C18 column
-
Mass spectrometer (e.g., MALDI-TOF)
Protocol 1: Activation of this compound and Conjugation to a Biomolecule
This protocol describes the bioconjugation in a solution phase, which is suitable for creating lipid-biomolecule conjugates that can be later incorporated into liposomes or nanoparticles.
1. Preparation of Reactants:
-
Dissolve this compound in an appropriate organic solvent (e.g., a mixture of chloroform and methanol or DMSO) to a final concentration of 10 mg/mL.
-
Dissolve the amine-containing biomolecule in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
2. Activation of this compound:
-
In a clean, dry reaction vessel, add the this compound solution.
-
Add a 5 to 10-fold molar excess of EDC and NHS over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation to the Biomolecule:
-
Add the activated this compound solution to the biomolecule solution. The molar ratio of the biomolecule to this compound should be optimized but a 1:3 to 1:5 ratio is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
5. Purification of the DSPE-Biomolecule Conjugate:
-
Remove the organic solvent under a stream of nitrogen or by rotary evaporation.
-
Resuspend the lipid film in an aqueous buffer.
-
Purify the conjugate from unreacted biomolecule, this compound, and reaction byproducts using dialysis against a suitable buffer or by size exclusion chromatography.
-
For more rigorous purification, HPLC is recommended (see Protocol 3).
Protocol 2: Conjugation to Pre-formed Liposomes containing this compound
This protocol is suitable for conjugating biomolecules to the surface of already formed liposomes.
1. Preparation of Liposomes:
-
Prepare liposomes incorporating this compound (typically 1-5 mol%) using a standard method such as thin-film hydration followed by extrusion.
-
The final lipid concentration should be between 10-20 mM.
2. Activation of Carboxyl Groups on Liposomes:
-
To the liposome suspension, add a 10 to 50-fold molar excess of EDC and NHS based on the molar amount of this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Biomolecule:
-
Add the amine-containing biomolecule to the activated liposome suspension. A molar ratio of 1:1 to 1:5 of biomolecule to this compound is recommended as a starting point.
-
Adjust the pH to 7.2-7.5 if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching and Purification:
-
Quench the reaction as described in Protocol 1.
-
Remove unreacted biomolecule and byproducts by dialysis or size exclusion chromatography.
Protocol 3: HPLC Purification of DSPE-Biomolecule Conjugates
Reverse-phase HPLC is a powerful technique for purifying and analyzing DSPE-biomolecule conjugates.
-
Column: C8 or C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5-20%) to a high percentage (e.g., 65-95%) over 30-60 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
Detection: UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
Fraction Collection: Collect fractions corresponding to the conjugate peak and confirm the product by mass spectrometry.
-
Important Consideration: Prolonged exposure to acidic mobile phases can cause hydrolysis of the ester bonds in DSPE. It is advisable to neutralize the collected fractions immediately and proceed with lyophilization.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Bioconjugation
| Parameter | Condition | Reference |
| Activation Step | ||
| EDC:DSPE-GA Molar Ratio | 5:1 to 50:1 | |
| NHS:DSPE-GA Molar Ratio | 5:1 to 50:1 | |
| Activation Buffer | 0.1 M MES, pH 6.0 | |
| Reaction Time | 15 - 30 minutes | |
| Temperature | Room Temperature | |
| Conjugation Step | ||
| Biomolecule:DSPE-GA Molar Ratio | 1:1 to 1:5 | |
| Coupling Buffer | PBS, pH 7.2-7.5 | |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | |
| Temperature | Room Temperature or 4°C | |
| Quenching | ||
| Quenching Agent | 50-100 mM Tris or Glycine | |
| Reaction Time | 30 minutes | |
| Temperature | Room Temperature |
Table 2: Characterization of DSPE-Peptide Conjugates
| Characterization Technique | Expected Outcome | Example Data |
| MALDI-TOF Mass Spectrometry | An increase in mass corresponding to the molecular weight of the conjugated peptide. | DSPE-PEG-Maleimide (MW ~2923 Da) + RGD Peptide → DSPE-PEG-RGD (MW ~3742 Da) |
| Reverse-Phase HPLC | A new peak with a different retention time compared to the starting materials. | Shift in retention time upon conjugation, indicating a change in hydrophobicity. |
| Thin-Layer Chromatography (TLC) | Disappearance of the this compound spot and appearance of a new spot for the conjugate. |
Visualizations
Caption: Workflow for this compound bioconjugation.
Caption: EDC/NHS activation and amine coupling mechanism.
References
Application Notes and Protocols for EDC/NHS Chemistry for DSPE-Glutaric Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of liposomal surfaces is a critical step in the development of targeted drug delivery systems. By attaching specific ligands to the surface of liposomes, their circulation time can be extended, and they can be directed to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid commonly incorporated into liposomal bilayers to provide a terminal carboxylic acid group for covalent ligand attachment.[1][]
This document provides detailed application notes and protocols for the conjugation of amine-containing molecules (e.g., peptides, proteins, small molecules) to this compound-containing liposomes using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4] This method, a "zero-length" crosslinking technique, facilitates the formation of a stable amide bond between the carboxyl group of this compound and a primary amine on the ligand.[3]
Principle of EDC/NHS Chemistry
EDC/NHS chemistry is a two-step process that activates carboxyl groups for efficient reaction with primary amines.
-
Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Conjugation: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate is then reacted with a primary amine-containing ligand, resulting in the formation of a covalent amide bond and the release of the NHS leaving group. The use of sulfo-NHS, a water-soluble analog of NHS, is often preferred in aqueous reactions to improve efficiency and solubility.
Data Presentation: Quantitative Parameters for Conjugation
The following tables summarize key quantitative data gathered from various sources for optimizing the EDC/NHS conjugation to carboxylated surfaces, including those on liposomes.
| Parameter | Recommended Range/Value | Source(s) |
| Activation Step pH | 4.5 - 6.0 | |
| Conjugation Step pH | 7.0 - 8.5 | |
| Activation Buffer | MES Buffer (non-amine, non-carboxylate) | |
| Conjugation Buffer | PBS or Borate Buffer (non-amine) | |
| Reaction Temperature | Room Temperature or 4°C | |
| Activation Time | 15 - 30 minutes | |
| Conjugation Time | 2 hours to overnight |
Table 1: General Reaction Conditions
| Reagent | Molar Excess Relative to Carboxyl Groups | Source(s) |
| EDC | 2-fold to 100-fold | |
| NHS/sulfo-NHS | 2-fold to 25-fold | |
| Ligand (Amine) | 1:1 to 10:1 (Ligand:Carboxyl) |
Table 2: Molar Ratios of Reactants
| Parameter | Typical Value/Range | Source(s) |
| Conjugation Efficiency | 50% - 90% (highly dependent on reactants and conditions) | |
| This compound in Liposome Formulation | 1 - 10 mol% |
Table 3: Typical Efficiency and Formulation Parameters
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Amine-containing ligand (e.g., peptide, antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., hydroxylamine, glycine, or Tris buffer)
-
Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Organic solvent (e.g., chloroform, methanol)
-
Rotary evaporator
-
Extruder and polycarbonate membranes
-
Dynamic light scattering (DLS) instrument for size and zeta potential measurement
-
HPLC system for quantification
Protocol 1: Preparation of this compound-Containing Liposomes
-
Lipid Film Hydration:
-
Co-dissolve the desired lipids, including this compound (typically 1-5 mol%), primary phospholipid, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder. Perform multiple passes (e.g., 11-21 passes) to ensure a narrow size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Protocol 2: Two-Step EDC/NHS Conjugation of Amine-Ligands
-
Activation of Carboxyl Groups:
-
Transfer the prepared liposome suspension to a fresh reaction tube.
-
Adjust the pH of the liposome suspension to 5.5-6.0 by adding MES buffer.
-
Prepare fresh solutions of EDC and sulfo-NHS in MES buffer.
-
Add the sulfo-NHS solution to the liposome suspension to a final molar excess of 5-fold over the this compound.
-
Immediately add the EDC solution to a final molar excess of 10-fold over the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions, remove the excess EDC and sulfo-NHS by passing the activated liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
-
Conjugation to Amine-Containing Ligand:
-
Immediately add the amine-containing ligand (dissolved in PBS, pH 7.4) to the activated liposome suspension. A 1:1 to 10:1 molar ratio of ligand to accessible carboxyl groups is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Sites:
-
Quench the reaction by adding a solution of hydroxylamine, glycine, or Tris buffer to a final concentration of 10-50 mM to block any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Separate the ligand-conjugated liposomes from unreacted ligand and byproducts using size-exclusion chromatography (e.g., Sepharose CL-4B).
-
-
Characterization and Quantification:
-
Characterize the final product for size, zeta potential, and morphology.
-
Quantify the conjugation efficiency using a suitable method, such as HPLC, to determine the amount of conjugated ligand per liposome.
-
Mandatory Visualizations
Caption: Experimental workflow for liposome conjugation.
Caption: RGD-Integrin mediated cellular uptake pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed) | - Use fresh, high-quality reagents. Store desiccated at -20°C and warm to room temperature before opening. |
| - Incorrect pH for activation or conjugation | - Verify and adjust the pH of the reaction buffers. Use non-amine, non-carboxylate buffers for activation. | |
| - Insufficient molar excess of EDC/NHS | - Increase the molar ratio of EDC and NHS to carboxyl groups. | |
| - Steric hindrance of the ligand | - Consider using a longer spacer arm on the DSPE lipid (e.g., DSPE-PEG-COOH). | |
| Liposome Aggregation/Precipitation | - High concentration of EDC | - Reduce the concentration of EDC. |
| - Change in buffer conditions causing instability | - Ensure liposomes are stable in the chosen reaction buffers. Perform a buffer exchange prior to the reaction. | |
| Inconsistent Results | - Variability in reagent preparation | - Prepare fresh EDC and NHS solutions for each experiment. |
| - Incomplete removal of unreacted reagents | - Optimize the purification steps to ensure complete removal of excess reagents and byproducts. |
Conclusion
The EDC/NHS-mediated conjugation of amine-containing ligands to this compound-functionalized liposomes is a robust and versatile method for the development of targeted drug delivery systems. By carefully controlling reaction parameters such as pH, molar ratios of reagents, and purification steps, researchers can achieve high conjugation efficiencies and produce stable, functionalized liposomes for a wide range of therapeutic and diagnostic applications. The protocols and data provided in this document serve as a comprehensive guide for scientists and drug development professionals to successfully implement this essential bioconjugation technique.
References
Application Notes and Protocols for Conjugating Peptides to DSPE-Glutaric Acid Liposomes
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the successful conjugation of peptides to liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl(polyethylene glycol)-2000] (DSPE-glutaric acid). This document outlines the necessary materials, step-by-step protocols for liposome preparation, peptide conjugation, and purification, as well as methods for characterization and troubleshooting.
Introduction
Peptide-conjugated liposomes are sophisticated drug delivery systems that combine the biocompatibility and drug-loading capacity of liposomes with the specific targeting capabilities of peptides.[1][2] These functionalized nanocarriers can enhance the therapeutic efficacy of encapsulated drugs by directing them to specific cells or tissues, thereby reducing off-target effects.[3] The protocol described herein focuses on the covalent conjugation of peptides to pre-formed liposomes containing this compound. This is achieved through the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid group on the liposome surface and a primary amine on the peptide.[4]
Materials and Equipment
Materials:
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid
-
Cholesterol
-
This compound
-
-
Peptide: Custom peptide with at least one primary amine (e.g., N-terminus or a lysine residue).
-
Reagents for Liposome Preparation:
-
Chloroform and/or Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), 50 mM, pH 6.0[5]
-
-
Reagents for Conjugation:
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching solution: Hydroxylamine, Tris, or glycine (10-100 mM)
-
-
Reagents for Purification:
-
Sephadex® G-50 or a similar size-exclusion chromatography (SEC) resin
-
Elution buffer (e.g., PBS, pH 7.4)
-
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
HPLC system for quantification (optional)
-
Lyophilizer (optional)
Experimental Protocols
Preparation of this compound-Containing Liposomes
This protocol utilizes the thin-film hydration method followed by extrusion to produce unilamellar liposomes of a defined size.
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound in a molar ratio of 55:40:5) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-60°C).
-
A thin, uniform lipid film should form on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the Tc of the lipids.
-
Vortex or sonicate the mixture until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a uniform size, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Assemble the extruder according to the manufacturer's instructions, pre-heating it to a temperature above the lipid Tc.
-
Pass the liposome suspension through the membrane 11-21 times. This process will result in a translucent suspension of small unilamellar vesicles (SUVs).
-
Peptide Conjugation to Liposomes via EDC/NHS Chemistry
This two-step protocol first activates the carboxyl groups on the liposome surface with EDC and NHS, followed by the addition of the peptide.
Workflow for Peptide Conjugation:
Protocol:
-
Activation of Carboxyl Groups:
-
Transfer the prepared liposome suspension to a clean reaction vessel.
-
Adjust the pH of the liposome suspension to 6.0 by adding MES buffer.
-
Prepare fresh solutions of EDC and sulfo-NHS in MES buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of this compound in the liposome formulation.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation with Peptide:
-
Dissolve the peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the peptide solution to the activated liposome suspension. The molar ratio of peptide to this compound can be varied to optimize conjugation efficiency (a starting point is a 1:1 to 5:1 ratio).
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amines of the peptide.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To quench any unreacted NHS-esters, add a quenching solution such as hydroxylamine or Tris to a final concentration of 10-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Purification of Peptide-Conjugated Liposomes
Purification is crucial to remove unreacted peptide and coupling reagents. Size exclusion chromatography (SEC) is a common and effective method.
Protocol:
-
Column Preparation:
-
Swell the Sephadex G-50 resin in the desired elution buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.
-
Pack a column with the swollen resin.
-
Equilibrate the column by washing with at least 3-5 column volumes of the elution buffer.
-
-
Sample Application and Elution:
-
Carefully apply the quenched reaction mixture to the top of the column.
-
Allow the sample to enter the column bed.
-
Begin eluting with the elution buffer.
-
Collect fractions. The larger peptide-conjugated liposomes will elute first in the void volume, while the smaller, unreacted peptides and reagents will be retarded by the column matrix and elute later.
-
-
Fraction Analysis:
-
The liposome-containing fractions can often be identified by their turbidity.
-
If the peptide is fluorescently labeled or has a strong UV absorbance, fractions can be analyzed by spectroscopy to determine the elution profiles of the liposomes and free peptide.
-
Pool the fractions containing the purified peptide-conjugated liposomes.
-
Characterization of Peptide-Conjugated Liposomes
The physicochemical properties of the liposomes should be assessed before and after peptide conjugation.
Methods:
-
Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).
-
Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.
-
Successful conjugation should not significantly alter the size of the liposomes, and the PDI should remain low (ideally < 0.2) indicating a homogenous population.
-
-
Zeta Potential:
-
Measure the surface charge of the liposomes using a zeta potential analyzer.
-
The conjugation of a charged peptide will typically result in a change in the zeta potential, providing evidence of successful conjugation. For example, conjugating a positively charged peptide to negatively charged liposomes will shift the zeta potential towards a more positive value.
-
-
Conjugation Efficiency:
-
The amount of peptide conjugated to the liposomes can be quantified. This can be done indirectly by measuring the amount of unreacted peptide in the supernatant after separating the liposomes, or directly by using a fluorescently labeled peptide and measuring the fluorescence of the purified liposomes. HPLC can also be used to quantify the free peptide.
-
Data Presentation
The following tables provide examples of how to present the characterization data for your peptide-conjugated liposomes.
Table 1: Physicochemical Properties of Liposomes
| Liposome Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Unconjugated Liposomes | 110.5 ± 3.2 | 0.15 ± 0.02 | -25.8 ± 1.5 |
| Peptide-Conjugated Liposomes | 115.2 ± 4.1 | 0.17 ± 0.03 | +15.3 ± 2.1 |
Table 2: Peptide Conjugation Efficiency
| Parameter | Value | Method |
| Molar Ratio (Peptide:this compound) | 2:1 | - |
| Conjugation Efficiency (%) | 65% | HPLC quantification of free peptide |
| Peptide per Liposome (approx.) | ~150 | Calculation based on efficiency |
Example Signaling Pathway: RGD-Peptide Conjugated Liposomes
Many peptides used for targeting are designed to bind to specific cell surface receptors and trigger downstream signaling pathways. A common example is the use of peptides containing the Arg-Gly-Asp (RGD) motif, which targets integrin receptors overexpressed on many cancer cells.
Integrin-Mediated Uptake Pathway:
Binding of the RGD peptide on the liposome surface to integrin receptors on the cell membrane can trigger receptor-mediated endocytosis. This process internalizes the liposome into an endosome, from which the encapsulated drug can be released into the cytoplasm to exert its therapeutic effect.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/NHS reagents.- pH of the reaction is not optimal.- Insufficient molar excess of reagents.- Steric hindrance of the peptide's amine group. | - Use fresh, properly stored EDC and NHS.- Ensure the activation step is at pH ~6.0 and the conjugation step is at pH 7.2-7.5.- Increase the molar ratio of EDC/NHS and/or peptide.- Consider a peptide with a spacer arm between the binding motif and the reactive amine. |
| Liposome Aggregation | - Change in surface charge upon peptide conjugation leading to instability.- High concentration of liposomes during conjugation. | - Include PEGylated lipids (e.g., DSPE-PEG2000) in the liposome formulation to provide steric stability.- Perform the conjugation reaction at a lower liposome concentration. |
| Broad Size Distribution (High PDI) after Conjugation | - Aggregation of liposomes.- Incomplete extrusion. | - See solutions for liposome aggregation.- Ensure sufficient passes through the extruder. |
| Poor Separation during Purification | - Inappropriate SEC resin pore size.- Column overloading. | - Select a resin with an appropriate exclusion limit (e.g., Sephadex G-50 for separating liposomes from small peptides).- Reduce the sample volume applied to the column. |
References
- 1. Development of synthetic of peptide-functionalized liposome for enhanced targeted ovarian carcinoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes: DSPE-Glutaric Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid that serves as a critical component in the development of advanced drug delivery systems.[1][2] Its unique structure, featuring a lipid bilayer-forming tail and a hydrophilic head group terminating in a carboxylic acid, makes it an ideal anchor for creating targeted nanocarriers such as liposomes and nanoparticles.[] The terminal carboxyl group provides a versatile conjugation point for attaching targeting ligands—such as antibodies, peptides, or small molecules—that can direct the nanocarrier to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[1][4]
Principle of Operation: Building a Targeted Nanocarrier
The core utility of this compound lies in its ability to integrate into a lipid-based nanoparticle while presenting a reactive carboxylic acid on the nanoparticle's surface. This functional group is the key to covalent ligand attachment, most commonly achieved through carbodiimide chemistry (e.g., using EDC and NHS).
The process involves two main stages:
-
Formulation: this compound is mixed with other lipids, such as structural phospholipids (e.g., DSPC), cholesterol for stability, and often a PEGylated phospholipid (e.g., DSPE-PEG) to create "stealth" characteristics that prolong circulation time. These lipids self-assemble in an aqueous solution to form liposomes, with the this compound's carboxyl groups exposed on the outer surface.
-
Bioconjugation: The exposed carboxyl groups are activated, typically with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a stable NHS ester. This activated intermediate readily reacts with primary amines on the targeting ligand (e.g., the N-terminus of a peptide or lysine side chains) to form a stable amide bond, securely tethering the ligand to the liposome surface.
Once functionalized, these targeted liposomes can navigate the bloodstream, recognize, and bind to specific receptors overexpressed on diseased cells, such as cancer cells, leading to enhanced cellular uptake and localized drug delivery.
Caption: Structure of a targeted liposome using this compound.
Applications
This compound is instrumental in several cutting-edge drug delivery strategies:
-
Active Cancer Targeting: By conjugating ligands that bind to receptors overexpressed on tumor cells (e.g., RGD peptides for integrin receptors or antibodies for HER2), this compound facilitates active targeting. This approach increases drug accumulation at the tumor site, improving the therapeutic window of chemotherapeutics.
-
pH-Sensitive Drug Release: The local environment of tumors and the internal compartments of cells (endosomes) are often acidic. Formulations can be designed to become unstable at lower pH, triggering the release of their drug payload specifically in these target areas. While this compound's primary role is conjugation, it is a key component in nanoparticles that incorporate other pH-sensitive lipids or polymers to achieve this effect.
-
Brain Drug Delivery: Overcoming the blood-brain barrier (BBB) is a major challenge. This compound can be used to attach ligands that engage with receptors on the BBB, facilitating transport into the brain. This opens possibilities for treating neurological disorders and brain tumors.
Quantitative Data Summary
The physical characteristics of nanocarriers are critical for their in vivo performance. The tables below summarize typical formulation parameters and performance data.
Table 1: Example Formulations and Physicochemical Properties
| Formulation Component Ratios (weight/weight) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| DSPE-PEG2000 / Soluplus (5:1) | 80.8 | -29.2 | 0.644 | |
| DSPE-PEG2000 / Soluplus (1:1) | 116.6 | -13.7 | 0.112 | |
| DSPE-PEG2000 / Soluplus (1:5) | 124.7 | -5.6 | 0.187 |
| CAPE / DSPE-PEG-NHS (1:5) | 9 - 19 | Not Reported | Not Reported | |
Note: DSPE-PEG2000 and DSPE-PEG-NHS are used here as examples of functionalized lipids similar in principle to this compound for nanoparticle formulation.
Table 2: pH-Dependent Drug Release Profile
| Formulation | pH Condition | Cumulative Drug Release (%) after ~5 hours | Reference |
|---|---|---|---|
| Doxorubicin-loaded liposomes | pH 7.4 (Physiological) | Slower Release | |
| Doxorubicin-loaded liposomes | pH 5.0 (Acidic/Endosomal) | Rapid Release | |
| Hypoxia-responsive liposomes | Normoxic Conditions | No Significant Release |
| Hypoxia-responsive liposomes | Hypoxic Conditions | 65.8 | |
Note: This table illustrates the concept of triggered release, a key feature of advanced drug delivery systems enabled by components like this compound.
Experimental Protocols
Protocol 1: Formulation of Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes containing this compound using the standard thin-film hydration method followed by extrusion.
Materials:
-
Structural Phospholipid (e.g., DSPC or POPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
This compound
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Handheld mini-extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the lipids (e.g., POPC:Cholesterol:DSPE-PEG:this compound in a desired molar ratio) in chloroform.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C) to evaporate the chloroform.
-
Continue rotation under a high vacuum for at least 1-2 hours after the film appears dry to remove all residual solvent. A thin, uniform lipid film should be visible on the flask wall.
-
Hydrate the lipid film by adding warm (e.g., 60°C) PBS (pH 7.4). Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Heat the extruder block to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).
-
The resulting translucent solution contains unilamellar liposomes of approximately 100 nm. Store at 4°C.
Protocol 2: Ligand Conjugation via EDC/NHS Chemistry
This protocol details the covalent attachment of an amine-containing targeting ligand (e.g., a peptide) to the surface of this compound-containing liposomes.
Caption: EDC/NHS coupling chemistry for ligand conjugation.
Materials:
-
This compound liposomes (from Protocol 1)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-containing targeting ligand (e.g., RGD peptide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Reaction Buffer (e.g., HEPES or PBS, pH 7.4-8.0)
-
Dialysis cassette or size exclusion chromatography column for purification
Procedure:
-
Transfer the prepared liposomes into an activation buffer (MES, pH 6.0).
-
Prepare fresh solutions of EDC and NHS in the activation buffer.
-
Add EDC and NHS to the liposome suspension. A typical molar excess is 5-10 fold over the amount of this compound.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Dissolve the targeting ligand in the reaction buffer (HEPES or PBS, pH ~7.5).
-
Add the activated liposome suspension to the targeting ligand solution.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining NHS esters.
-
Purify the ligand-conjugated liposomes from unreacted ligand and coupling reagents using dialysis against PBS or size exclusion chromatography.
Protocol 3: Characterization of Functionalized Liposomes
A. Dynamic Light Scattering (DLS) for Size and Zeta Potential:
-
Dilute a small aliquot of the liposome suspension in filtered PBS.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential according to the instrument's operating procedure. A low PDI (<0.2) indicates a monodisperse population.
B. Transmission Electron Microscopy (TEM) for Morphology:
-
Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for 1-2 minutes.
-
Wick away the excess sample with filter paper.
-
(Optional) Apply a negative stain (e.g., 1-2% uranyl acetate or phosphotungstic acid) for 1 minute to enhance contrast.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope to visualize the size, shape, and morphology of the liposomes.
Protocol 4: In Vitro pH-Sensitive Drug Release Assay
This protocol measures the release of a loaded drug from liposomes in response to different pH environments, simulating physiological vs. endosomal conditions.
Caption: Mechanism of pH-triggered drug release inside a target cell.
Materials:
-
Drug-loaded, targeted liposomes
-
Release Buffer 1: PBS, pH 7.4
-
Release Buffer 2: Acetate or citrate buffer, pH 5.0
-
Dialysis tubing or device (with a molecular weight cut-off below the drug's MW)
-
Shaking incubator or water bath
-
Quantification instrument (e.g., UV-Vis spectrophotometer or fluorescence plate reader)
Procedure:
-
Place a known concentration of the drug-loaded liposome suspension into a dialysis bag/device.
-
Submerge the dialysis device into a larger volume of Release Buffer 1 (pH 7.4) and a separate, identical setup into Release Buffer 2 (pH 5.0).
-
Incubate both setups at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect a small aliquot from the release buffer outside the dialysis device. Replace the withdrawn volume with fresh buffer.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve.
-
Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the results.
Caption: Experimental workflow for developing targeted liposomes.
References
Application Notes and Protocols: A Step-by-Step Guide to DSPE-Glutaric Acid Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is an amphiphilic phospholipid derivative that readily self-assembles in aqueous solutions to form micelles. These micelles possess a hydrophobic core composed of the distearoyl lipid tails and a hydrophilic shell formed by the glutaric acid headgroup. This core-shell structure makes them excellent nanocarriers for the encapsulation and delivery of hydrophobic drugs, enhancing their solubility, stability, and bioavailability. The terminal carboxylic acid group on the micelle surface also provides a convenient handle for bioconjugation, allowing for the attachment of targeting ligands to achieve site-specific drug delivery.
These application notes provide a detailed, step-by-step guide to the formation, characterization, and drug loading of this compound micelles. The protocols are based on established methods for similar phospholipid-based micelles and provide a strong foundation for researchers to develop and optimize their own this compound micelle formulations.
Data Presentation: Physicochemical Properties of Phospholipid Micelles
The following table summarizes typical physicochemical properties of micelles formed from DSPE-conjugated amphiphiles. It is important to note that these values are primarily derived from studies on DSPE-PEG, a close structural analog to this compound. The properties of this compound micelles are expected to be in a similar range, but may vary depending on the specific experimental conditions such as pH and ionic strength of the buffer, which can affect the ionization state of the carboxylic acid headgroup.
| Parameter | DSPE-PEG 2000 Micelles | DSPE-PEG-C60 Micelles | Notes |
| Particle Size (Diameter, nm) | 9.6 ± 0.6[1] | 97 - 260[2] | Measured by Dynamic Light Scattering (DLS). Size is dependent on the formulation and drug loading. |
| Polydispersity Index (PDI) | < 0.2 | ~0.1 - 0.2 | A PDI value below 0.3 indicates a homogenous population of micelles. |
| Zeta Potential (mV) | -2.7 ± 1.1[1] | -28.67 to -30.87[2] | The negative charge is attributed to the phosphate group and, in the case of this compound, the carboxyl group. Zeta potential is highly pH-dependent. |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M[3] | Not Reported | Determined by fluorescence probe analysis. Lower CMC values indicate greater micelle stability upon dilution. |
| Drug (Doxorubicin) Encapsulation Efficiency (%) | Not Reported | 86.1 - 97.5 | Varies with the drug-to-lipid ratio and preparation method. |
| Drug (Doxorubicin) Loading Content (%) | Not Reported | Not Reported | Represents the weight percentage of the drug in the micelle. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the reaction of DSPE with glutaric anhydride.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Glutaric anhydride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Argon or Nitrogen gas
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve DSPE and a 1.5 molar excess of glutaric anhydride in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add a 2 molar excess of triethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, wash the organic phase with a 5% aqueous solution of sodium bicarbonate followed by deionized water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain a crude product.
-
Purify the crude product by precipitation from DCM into cold diethyl ether to yield this compound as a white solid.
-
Confirm the structure of the synthesized this compound using ¹H NMR and mass spectrometry.
Protocol 2: this compound Micelle Formation by Thin-Film Hydration
This is a widely used method for the preparation of phospholipid micelles.
Materials:
-
This compound
-
Chloroform or a mixture of chloroform and methanol (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve a known amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid's phase transition temperature (~55°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a pre-heated (60°C) aqueous buffer (e.g., PBS, pH 7.4) by vortexing for 5-10 minutes. The final lipid concentration should be above the critical micelle concentration (CMC).
-
Sonicate the suspension using a bath sonicator or a probe sonicator at 60°C for 10-15 minutes to form small, unilamellar micelles.
-
Extrude the micelle solution through a 0.22 µm polycarbonate membrane filter to remove any large aggregates and sterilize the sample.
Protocol 3: Drug Loading into this compound Micelles (Example: Doxorubicin)
This protocol describes the loading of the hydrophobic anticancer drug, doxorubicin, into this compound micelles using the thin-film hydration method.
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX-HCl)
-
Triethylamine (TEA)
-
Chloroform or a mixture of chloroform and methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
To encapsulate doxorubicin, first convert the hydrochloride salt to its free base form. Dissolve DOX-HCl in chloroform/methanol and add a 3-fold molar excess of TEA. Stir for 2 hours at room temperature.
-
In a separate round-bottom flask, dissolve this compound in chloroform.
-
Add the doxorubicin free base solution to the this compound solution. The typical drug-to-lipid weight ratio is between 1:5 and 1:20.
-
Follow steps 2-6 from Protocol 2 (Thin-Film Hydration) to form the drug-loaded micelles.
-
To remove the unencapsulated drug, dialyze the micelle solution against PBS (pH 7.4) at 4°C for 24 hours, with frequent changes of the dialysis buffer.
-
Determine the drug loading efficiency and loading content using UV-Vis spectrophotometry or HPLC.
Calculating Drug Loading Efficiency (EE) and Drug Loading Content (LC):
EE (%) = (Mass of drug in micelles / Initial mass of drug) x 100 LC (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100
Protocol 4: Characterization of this compound Micelles
4.1 Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
-
Dilute the micelle suspension with filtered (0.22 µm) PBS to an appropriate concentration (typically around 1 mg/mL).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument at 25°C.
-
For zeta potential measurement, transfer the diluted sample to a zeta potential cell.
-
Measure the zeta potential at 25°C. The pH of the sample should be recorded as zeta potential is pH-dependent.
4.2 Morphological Characterization by Transmission Electron Microscopy (TEM)
-
Place a drop of the micelle solution (approximately 1 mg/mL) onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess solution using filter paper.
-
For negative staining, add a drop of a staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 1-2 minutes.
-
Blot off the excess staining solution.
-
Allow the grid to air dry completely.
-
Observe the morphology and size of the micelles under a transmission electron microscope.
4.3 Determination of Critical Micelle Concentration (CMC) using a Pyrene Fluorescence Probe
-
Prepare a stock solution of pyrene in acetone (e.g., 1x10⁻² M).
-
Prepare a series of this compound solutions in an aqueous buffer with concentrations ranging from well below to well above the expected CMC (e.g., 10⁻⁸ to 10⁻³ M).
-
Add a small aliquot of the pyrene stock solution to each lipid solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M.
-
Allow the solutions to equilibrate for at least 2 hours at room temperature in the dark.
-
Measure the fluorescence emission spectra of each sample from 350 to 450 nm with an excitation wavelength of 334 nm.
-
Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibrational peaks of the pyrene emission spectrum.
-
Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core. This can be calculated from the intersection of the two tangent lines of the resulting sigmoidal curve.
Mandatory Visualizations
Experimental Workflow for this compound Micelle Formation and Characterization
Caption: Workflow for this compound micelle synthesis, formation, drug loading, and characterization.
Signaling Pathway: EGFR Signaling in Cancer
This compound micelles are often employed to deliver anticancer drugs that target key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Simplified diagram of the EGFR signaling pathway in cancer cells.
Signaling Pathway: mTOR Signaling in Cancer
The mTOR pathway is another critical regulator of cell growth and is often dysregulated in cancer, making it a prime target for drug-loaded this compound micelles.
Caption: Overview of the mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes.
References
- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-Glutaric Acid in the Preparation of Functionalized Stealth Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid) in the formulation of stealth liposomes. The primary role of this compound in these systems is not to directly confer stealth properties, but rather to serve as a versatile anchor for the covalent attachment of targeting moieties. The "stealth" characteristic is achieved through the incorporation of polyethylene glycol (PEG)-conjugated lipids, such as DSPE-PEG, which sterically hinder opsonization and uptake by the mononuclear phagocyte system (MPS).[1][2] this compound is often included in such PEGylated liposome formulations to add active targeting capabilities, thereby creating multifunctional nanocarriers for enhanced drug delivery.
Application Notes
This compound is an amphiphilic phospholipid derivative featuring a terminal carboxylic acid group.[3][][5] This functional group provides a convenient handle for the bioconjugation of various molecules, including peptides, antibodies, and small-molecule ligands, to the surface of liposomes. The incorporation of this compound into a liposomal bilayer allows for the development of actively targeted drug delivery systems that can selectively bind to and be internalized by specific cell populations.
The "stealth" nature of these liposomes is primarily imparted by the presence of a hydrophilic polymer brush on their surface, most commonly PEG. This PEG layer creates a steric barrier that reduces the binding of plasma proteins (opsonins), thereby prolonging the circulation half-life of the liposomes and increasing their probability of reaching the target tissue. By combining DSPE-PEG with this compound in the liposome formulation, it is possible to create long-circulating liposomes with specific targeting capabilities.
Key Considerations for Formulation Development:
-
Lipid Composition: The choice of the primary structural lipid (e.g., DSPC, DPPC), cholesterol content, and the molar ratio of DSPE-PEG and this compound are critical parameters that influence the physicochemical properties and in vivo performance of the liposomes.
-
Drug Loading: The method of drug encapsulation depends on the physicochemical properties of the drug. Hydrophilic drugs are typically encapsulated in the aqueous core of the liposome, while hydrophobic drugs are partitioned into the lipid bilayer. Remote loading techniques, such as the ammonium sulfate gradient method, are often employed for the efficient encapsulation of weakly amphipathic drugs.
-
Targeting Ligand Conjugation: The carboxylic acid group of this compound can be activated to react with primary amines on the targeting ligand, forming a stable amide bond. The efficiency of this conjugation reaction is influenced by the choice of coupling agents (e.g., EDC/NHS), pH, and reaction time.
Experimental Protocols
Protocol 1: Preparation of this compound-Functionalized Stealth Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a uniform size distribution, incorporating this compound for subsequent surface functionalization.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (this compound)
-
Chloroform and Methanol (analytical grade)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug to be encapsulated
-
Rotary evaporator
-
Water bath sonicator
-
High-pressure extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG2000:this compound).
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids (e.g., 60-65°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer, which may contain the drug to be encapsulated (for passive loading). The volume of the buffer should be chosen to achieve the desired final lipid concentration.
-
Maintain the temperature of the hydration buffer above the lipid phase transition temperature.
-
Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
For improved homogeneity, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Equilibrate the high-pressure extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into the extruder.
-
Extrude the suspension 10-20 times through polycarbonate membranes with the desired pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs) with a narrow size distribution.
-
Protocol 2: Drug Loading using the Ammonium Sulfate Gradient Method
This protocol is suitable for the active loading of weakly basic drugs (e.g., doxorubicin).
Procedure:
-
Prepare the liposomes as described in Protocol 1, using an ammonium sulfate solution (e.g., 250 mM) as the hydration buffer.
-
Remove the external ammonium sulfate by dialysis or size-exclusion chromatography against a suitable buffer (e.g., sucrose solution or PBS).
-
Add the drug solution to the purified liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow for drug loading.
-
Remove any unencapsulated drug by dialysis or size-exclusion chromatography.
Protocol 3: Bioconjugation of a Targeting Ligand to this compound Liposomes
This protocol describes the covalent attachment of an amine-containing targeting ligand to the surface of the prepared liposomes.
Materials:
-
This compound functionalized liposomes
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing targeting ligand (e.g., a peptide)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Exchange the buffer of the this compound liposome suspension to the activation buffer.
-
Add EDC and NHS to the liposome suspension to activate the carboxylic acid groups of the glutaric acid. A molar excess of EDC and NHS over this compound is typically used.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling of the Targeting Ligand:
-
Add the amine-containing targeting ligand dissolved in the coupling buffer to the activated liposome suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a quenching solution.
-
Remove the unconjugated ligand and coupling reagents by dialysis or size-exclusion chromatography.
-
Data Presentation
The following tables provide representative quantitative data for the characterization of functionalized stealth liposomes. The actual values will depend on the specific lipid composition, preparation method, and drug used.
Table 1: Physicochemical Characterization of Functionalized Stealth Liposomes
| Parameter | Typical Value | Method of Analysis |
| Mean Hydrodynamic Diameter (nm) | 100 - 150 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -20 to -40 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 90% (with active loading) | Spectrophotometry or HPLC |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters
| Liposome Formulation | Circulation Half-life (t½) in Rodents | Primary Clearance Organs |
| Conventional Liposomes | < 1 hour | Liver, Spleen |
| Stealth Liposomes (PEGylated) | 18 - 24 hours | Reduced uptake by Liver and Spleen |
| Targeted Stealth Liposomes | Variable, depends on target | Target tissue, with reduced MPS uptake |
Mandatory Visualizations
References
Application Notes and Protocols for Incorporating DSPE-Glutaric Acid into Lipid Bilayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid) is a functionalized phospholipid commonly used in the formulation of liposomes and other lipid nanoparticles. The terminal carboxylic acid group of the glutaric acid moiety provides a versatile handle for various applications, including pH-sensitive drug delivery and covalent attachment of targeting ligands, proteins, or polymers.[1][2] This document provides detailed protocols for the incorporation of this compound into lipid bilayers to form liposomes, methods for their characterization, and assays to evaluate their functional performance.
Data Presentation
The incorporation of this compound into a liposomal formulation can influence its physicochemical properties. The following tables summarize the expected impact of varying the molar ratio of this compound on key quality attributes of the resulting liposomes. These values are representative and may vary depending on the specific lipid composition and preparation method.
Table 1: Effect of this compound Concentration on Liposome Physicochemical Properties
| Molar % this compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0% | 110 ± 5 | 0.15 ± 0.03 | -5 ± 2 |
| 2.5% | 115 ± 7 | 0.17 ± 0.04 | -20 ± 5 |
| 5% | 125 ± 8 | 0.20 ± 0.05 | -35 ± 6 |
| 10% | 140 ± 10 | 0.25 ± 0.06 | -48 ± 8 |
Data are presented as mean ± standard deviation and are compiled from typical results observed for similar anionic lipid formulations.[3]
Table 2: Influence of this compound on Doxorubicin Encapsulation Efficiency
| Molar % this compound | Main Lipids | Encapsulation Efficiency (%) |
| 5% | DSPC/Cholesterol (55:40 molar ratio) | ~85% |
| 10% | DSPC/Cholesterol (55:35 molar ratio) | ~80% |
| 5% | DOPE/CHEMS (4:2 molar ratio) | >90% |
Encapsulation efficiency is highly dependent on the drug, the primary lipid composition, and the loading method (e.g., passive vs. active loading).[4][5]
Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film Hydration and Extrusion
This is the most common method for incorporating this compound into the lipid bilayer during the formation of the liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
This compound
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Drug or molecule for encapsulation (e.g., Doxorubicin, Calcein)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Procedure:
-
Lipid Dissolution:
-
In a clean round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and this compound at a specific molar ratio) in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture.
-
Ensure the lipids are completely dissolved to form a clear solution.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipid with the highest Tc (e.g., 60-65°C for DSPC).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
-
Drying:
-
Once the film is formed, continue to keep the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent. A gentle stream of nitrogen can also be used for drying.
-
-
Hydration:
-
Pre-heat the hydration buffer (containing the substance to be encapsulated, if applicable) to the same temperature as the water bath used for film formation.
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).
-
Allow the suspension to hydrate for at least 1 hour at a temperature above the lipid Tc, with occasional shaking.
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process creates unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated drug or other materials by size exclusion chromatography or dialysis.
-
Store the final liposome suspension at 4°C.
-
Protocol 2: Post-Insertion of this compound into Pre-formed Liposomes
This method is useful for modifying the surface of already-formed liposomes.
Materials:
-
Pre-formed liposomes (prepared as in Protocol 1, but without this compound)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Water bath or incubator
Procedure:
-
Prepare this compound Micelles:
-
Dissolve this compound in PBS at a concentration above its critical micelle concentration.
-
Briefly sonicate or vortex to ensure complete dissolution and micelle formation.
-
-
Incubation:
-
Mix the pre-formed liposomes with the this compound micelle solution. A typical starting ratio is 5-10 mol% of this compound relative to the total lipid in the pre-formed liposomes.
-
Incubate the mixture at a temperature slightly above the Tc of the liposome's primary lipid component (e.g., 60°C for DSPC-based liposomes) for 1-2 hours with gentle stirring.
-
-
Purification:
-
Cool the mixture to room temperature.
-
Remove any excess, non-inserted this compound micelles via dialysis or size exclusion chromatography.
-
Store the surface-modified liposomes at 4°C.
-
Protocol 3: Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency (EE%):
-
Technique: Spectrophotometry or fluorometry, depending on the encapsulated molecule.
-
Procedure (for a fluorescent dye like Calcein):
-
Prepare a standard curve of the free dye.
-
Separate the liposomes from the unencapsulated dye using a mini size-exclusion chromatography column (e.g., Sephadex G-50).
-
Collect the liposome-containing fraction.
-
Measure the fluorescence of an aliquot of the liposome fraction before and after lysing the liposomes with a detergent (e.g., Triton X-100).
-
Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Protocol 4: pH-Triggered Release Assay
This assay evaluates the ability of this compound-containing liposomes to release their contents in response to a drop in pH.
Materials:
-
Liposomes encapsulating a fluorescent probe at a self-quenching concentration (e.g., 50-100 mM Calcein).
-
Buffer at physiological pH (e.g., PBS, pH 7.4).
-
Buffer at acidic pH (e.g., Citrate buffer, pH 5.5).
-
Fluorometer.
-
Triton X-100 solution (10% v/v).
Procedure:
-
Dilute the calcein-loaded liposomes in the pH 7.4 buffer in a cuvette to a final volume of 2 mL.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (F_baseline) at an excitation/emission wavelength appropriate for the dye (e.g., 495/515 nm for Calcein).
-
Initiate the release by adding a small volume of the pH 5.5 buffer to the cuvette to lower the pH of the suspension.
-
Monitor the increase in fluorescence over time (F_t) as the calcein is released and its self-quenching is relieved.
-
After the fluorescence signal plateaus or at the end of the experiment, add Triton X-100 to lyse all liposomes and release all of the encapsulated calcein. Record the maximum fluorescence (F_max).
-
Calculate the percentage of release at each time point using the formula: % Release = [(F_t - F_baseline) / (F_max - F_baseline)] x 100
Visualizations
Caption: Workflow for liposome preparation, characterization, and functional testing.
Caption: Mechanism of pH-triggered cargo release from this compound liposomes.
References
- 1. PEG-grafted phospholipids in vesicles: Effect of PEG chain length and concentration on mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 4. Novel Phospholipid Derivatives for pH-Sensitive Liposomes [jstage.jst.go.jp]
- 5. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-Glutaric Acid as a Linker for Antibody Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-distearoyl-2-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a functionalized phospholipid that serves as a versatile and effective linker for the conjugation of antibodies to lipid-based nanoparticles, such as liposomes. Its unique structure, featuring a hydrophilic head group modified with a terminal carboxylic acid, allows for the covalent attachment of antibodies via their primary amine groups. This conjugation strategy is pivotal in the development of targeted drug delivery systems, where the antibody guides the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.
The amphiphilic nature of this compound facilitates its stable incorporation into the lipid bilayer of nanoparticles, with the antibody displayed on the surface. This orientation is crucial for effective target recognition and binding. The use of this compound as a linker is particularly advantageous for creating immunoliposomes and other targeted nanocarriers for applications in oncology, immunology, and various other therapeutic areas.
Principle of Conjugation
The conjugation of antibodies to this compound-containing nanoparticles is typically achieved through a two-step carbodiimide crosslinking reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Activation of Carboxylic Acid: EDC activates the terminal carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.
-
Formation of a Stable Intermediate: This intermediate can react directly with primary amines on the antibody. However, to improve reaction efficiency and stability in aqueous solutions, NHS or Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable NHS or Sulfo-NHS ester.
-
Amide Bond Formation: The stable ester intermediate then reacts with primary amine groups (e.g., on lysine residues) on the antibody to form a stable amide bond, covalently linking the antibody to the lipid.
This process results in the antibody being securely anchored to the surface of the nanoparticle, ready to engage with its target.
Quantitative Data Summary
The following table summarizes key quantitative parameters often assessed during the preparation and characterization of antibody-conjugated nanoparticles using this compound or similar carboxylated DSPE linkers.
| Parameter | Typical Range/Value | Method of Determination | Significance |
| Antibody Conjugation Efficiency | 20 - 60% | BCA Protein Assay, ELISA, Fluorescence Spectroscopy | Indicates the percentage of the initial antibody that has been successfully conjugated to the nanoparticles. |
| Number of Antibodies per Nanoparticle | 10 - 200 | Quantification of conjugated protein and nanoparticle concentration | Determines the density of targeting ligands on the nanoparticle surface, which can influence binding avidity. |
| Size of Conjugated Nanoparticles (Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) | Ensures the nanoparticles are within the optimal size range for systemic circulation and tumor accumulation (for cancer applications). |
| Zeta Potential of Conjugated Nanoparticles | -10 to -30 mV | Laser Doppler Velocimetry | Indicates the surface charge of the nanoparticles, which affects their stability and interaction with biological systems. |
| Binding Affinity (KD) of Conjugated Antibody | 10-8 to 10-10 M | Surface Plasmon Resonance (SPR), ELISA, Flow Cytometry | Measures the strength of the interaction between the conjugated antibody and its target antigen, confirming that the conjugation process has not compromised antibody function. |
| In Vitro Cell Binding/Uptake | 2- to 10-fold increase vs. non-targeted | Flow Cytometry, Confocal Microscopy, Fluorescence Plate Reader | Demonstrates the enhanced and specific interaction of the targeted nanoparticles with antigen-expressing cells. |
Experimental Protocols
Protocol 1: Preparation of Antibody-Conjugated Liposomes using this compound
This protocol describes the preparation of liposomes containing this compound and the subsequent conjugation of an antibody using EDC/NHS chemistry.
Materials:
-
Lipids: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, this compound
-
Antibody of interest (e.g., anti-HER2, anti-EGFR)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Glycine or Ethanolamine
-
Size-Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Chloroform
-
Thin-film hydration and extrusion equipment
Procedure:
-
Liposome Formulation:
-
Dissolve DSPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Activation of Carboxyl Groups:
-
To the prepared liposome suspension, add freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer. A typical molar excess of EDC and Sulfo-NHS over this compound is 10- to 50-fold.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Antibody Conjugation:
-
Remove excess EDC and Sulfo-NHS by passing the activated liposome suspension through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).
-
Immediately add the antibody solution to the activated liposomes. The amount of antibody to be added should be optimized, but a starting point is a 1:100 to 1:500 molar ratio of antibody to reactive lipid.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to block any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Immunoliposomes:
-
Separate the antibody-conjugated liposomes from unconjugated antibody and other reaction components using Size-Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the turbid liposome peak.
-
Protocol 2: Characterization of Antibody-Conjugated Liposomes
1. Determination of Conjugation Efficiency:
-
Quantify the amount of protein in the immunoliposome fractions collected after SEC using a BCA protein assay.
-
Measure the lipid concentration using a phosphate assay (e.g., Bartlett assay).
-
The conjugation efficiency is calculated as the ratio of the mass of conjugated antibody to the initial mass of antibody used in the reaction, expressed as a percentage.
2. Particle Size and Zeta Potential Measurement:
-
Dilute the purified immunoliposome suspension in an appropriate buffer.
-
Analyze the sample using Dynamic Light Scattering (DLS) for size distribution and Laser Doppler Velocimetry for zeta potential.
3. Assessment of Antibody Binding Activity:
-
Perform an ELISA-based assay. Coat a microplate with the target antigen.
-
Add serial dilutions of the immunoliposomes and, as a control, non-targeted liposomes.
-
Detect bound liposomes using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the conjugated antibody, followed by the addition of a chromogenic substrate.
-
Measure the absorbance and compare the binding curves to determine the relative binding activity.
Visualizations
Signaling Pathway: HER2-Targeted Nanoparticle Action
Antibody-conjugated nanoparticles targeting the HER2 receptor can inhibit downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation and survival.[1][2][3][4]
Caption: HER2 signaling pathway and its inhibition by an antibody-conjugated nanoparticle.
Experimental Workflow: Antibody Conjugation to Liposomes
The following diagram illustrates the key steps involved in the preparation of antibody-conjugated liposomes using this compound.
Caption: Experimental workflow for antibody-liposome conjugation.
Logical Relationship: EDC/NHS Coupling Chemistry
This diagram outlines the chemical reactions involved in the EDC/NHS-mediated conjugation of an antibody to a carboxylated surface.
Caption: Logical flow of EDC/NHS coupling chemistry for antibody conjugation.
References
- 1. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
Technical Support Center: DSPE-Glutaric Acid Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of DSPE-glutaric acid liposomes during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect liposome stability?
This compound is a phospholipid derivative where a glutaric acid molecule is attached to the head group of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). This modification introduces a terminal carboxylic acid group on the liposome surface. This can influence stability in several ways:
-
Surface Charge: The carboxylic acid group imparts a negative surface charge at neutral and alkaline pH, which can help prevent aggregation through electrostatic repulsion. However, at acidic pH, protonation of the carboxyl group can reduce this charge, potentially leading to instability.
-
Chemical Stability: The ester bonds in the DSPE lipid backbone are susceptible to hydrolysis, particularly at acidic or alkaline pH and elevated temperatures.[1][2]
-
Bioconjugation: The primary purpose of the glutaric acid moiety is often for the covalent attachment of targeting ligands, proteins, or polymers via the carboxyl group.[3]
Q2: What are the primary signs of instability in my this compound liposome formulation?
Common indicators of instability include:
-
Aggregation: Visible precipitation, cloudiness, or a significant increase in particle size as measured by Dynamic Light Scattering (DLS).
-
Drug Leakage: A decrease in the encapsulation efficiency of the therapeutic agent over time.
-
Hydrolysis: Chemical degradation of the phospholipid, which can lead to changes in liposome morphology and drug leakage.[4]
-
Changes in Physical Appearance: The formation of a sediment or a change in the color or viscosity of the suspension.
Q3: How does pH impact the stability of this compound liposomes?
The pH of the formulation buffer is a critical factor. The stability of the ester bonds in DSPE is optimal around pH 6.5.[1] Deviations to more acidic or alkaline pH can accelerate hydrolysis. Furthermore, the protonation state of the glutaric acid's carboxyl group is pH-dependent. At pH values below its pKa (around 4-5), the carboxyl group becomes protonated, reducing the negative surface charge and increasing the risk of aggregation.
Q4: Can PEGylation improve the stability of this compound liposomes?
Yes, incorporating a PEGylated lipid (e.g., DSPE-PEG) alongside this compound can significantly enhance stability. PEGylation provides a hydrophilic steric barrier on the liposome surface, which can prevent aggregation even when electrostatic repulsion is weak. This is particularly beneficial for long-term storage and in high ionic strength buffers.
Q5: What is the role of cholesterol in stabilizing these liposomes?
Cholesterol is a crucial component for enhancing the stability of liposome bilayers. It modulates membrane fluidity, reduces permeability to encapsulated drugs, and can help to stabilize the liposome structure, thereby minimizing drug leakage.
Q6: How should I store my this compound liposomes for optimal long-term stability?
For long-term storage, lyophilization (freeze-drying) is the recommended method. This process removes water, which is a key reactant in hydrolysis, thereby preserving the chemical and physical integrity of the liposomes. If lyophilization is not an option, storing the liposome suspension at 4°C in a properly buffered solution (ideally around pH 6.5) is advisable. Avoid freezing aqueous liposome suspensions without a cryoprotectant, as ice crystal formation can disrupt the vesicle structure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible Aggregation or Increased Particle Size | Inappropriate pH: At low pH, the carboxyl groups on the glutaric acid are protonated, reducing electrostatic repulsion. | Adjust the buffer pH to a range of 6.5-7.5. |
| High Ionic Strength: High salt concentrations can shield the surface charge, leading to aggregation. | Reduce the salt concentration of the buffer. Consider incorporating a PEGylated lipid (e.g., DSPE-PEG) for steric stabilization. | |
| Suboptimal Lipid Composition: Lack of stabilizing components. | Incorporate cholesterol to improve membrane rigidity. Add a PEGylated lipid to provide a steric barrier against aggregation. | |
| Drug Leakage | Lipid Hydrolysis: Breakdown of the DSPE ester bonds. | Prepare and store liposomes in a buffer with a pH around 6.5 to minimize hydrolysis. Store at 4°C or lyophilize for long-term storage. |
| High Membrane Fluidity: The lipid bilayer is too permeable. | Increase the cholesterol content in the formulation to decrease membrane fluidity and permeability. | |
| Improper Drug Loading: The drug is not efficiently encapsulated. | Optimize the drug loading protocol. Ensure the chosen method is suitable for the physicochemical properties of the drug. | |
| Inconsistent Batch-to-Batch Results | Incomplete Dissolution of Lipids: The initial lipid film was not fully dissolved. | Ensure complete dissolution of the lipid mixture in the organic solvent before forming the thin film. |
| Inefficient Hydration: The lipid film was not fully hydrated. | Hydrate the lipid film at a temperature above the phase transition temperature (Tc) of all lipid components. Ensure adequate hydration time. | |
| Variable Extrusion Process: Inconsistent pressure or number of passes during extrusion. | Standardize the extrusion process, including the temperature, pressure, and number of passes through the membrane. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of liposomal formulations. The exact values for this compound liposomes will depend on the specific formulation and experimental conditions.
Table 1: Effect of pH on Liposome Stability (Storage at 4°C for 30 days)
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 4.5 | 250 ± 25 | 0.45 ± 0.05 | 75 ± 5 |
| 6.5 | 110 ± 5 | 0.15 ± 0.02 | 92 ± 3 |
| 7.4 | 115 ± 7 | 0.18 ± 0.03 | 90 ± 4 |
| 8.5 | 180 ± 20 | 0.35 ± 0.04 | 80 ± 6 |
Table 2: Effect of Storage Conditions on Drug Leakage (Formulation at pH 6.5)
| Storage Condition | Drug Leakage after 30 days (%) |
| 4°C (Aqueous Suspension) | 15 ± 3 |
| 25°C (Aqueous Suspension) | 40 ± 5 |
| Lyophilized (Stored at 4°C) | < 5 |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and this compound in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 6.5) pre-heated to a temperature above the phase transition temperature of the lipids (for DSPC, this is >55°C).
-
Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., sequential extrusion through 200 nm and then 100 nm membranes).
-
Equilibrate the extruder to the same temperature as the hydration buffer.
-
Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification:
-
Remove any unencapsulated drug or other components by size exclusion chromatography or dialysis.
-
Protocol 2: Stability Testing of this compound Liposomes
-
Sample Preparation:
-
Divide the prepared liposome formulation into several aliquots in sterile, sealed vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, 25°C, and a lyophilized batch stored at 4°C).
-
-
Time Points:
-
Establish a schedule for analysis (e.g., day 0, 7, 14, 30, 60, and 90).
-
-
Analysis at Each Time Point:
-
Visual Inspection: Note any changes in appearance, such as aggregation or precipitation.
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). A significant increase in size or PDI indicates aggregation.
-
Zeta Potential: Measure the surface charge to monitor for changes that could lead to instability.
-
Drug Leakage: Separate the liposomes from the external buffer (e.g., using a spin column). Quantify the amount of drug in the liposomal fraction and in the supernatant using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy). Calculate the percentage of drug leakage over time.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for liposome stability testing.
Caption: Factors influencing this compound liposome stability.
References
Technical Support Center: DSPE-Glutaric Acid Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-glutaric acid nanoparticles. Our goal is to help you overcome common challenges, particularly aggregation, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nanoparticle formulations?
This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid]) is a phospholipid derivative. It possesses a hydrophilic head group containing a carboxylic acid moiety and two hydrophobic tails.[1] This amphipathic nature allows it to self-assemble in aqueous solutions to form nanoparticles or liposomes.[] The terminal carboxylic acid group provides a site for conjugating other molecules, such as targeting ligands or drugs, and contributes to the surface charge of the nanoparticle, which is crucial for its stability.
Q2: What are the primary causes of this compound nanoparticle aggregation?
Aggregation of this compound nanoparticles is primarily caused by a reduction in the repulsive forces between particles, allowing attractive forces (like van der Waals forces) to dominate. Key factors that contribute to this include:
-
Inappropriate pH: The carboxylic acid group on the glutaric acid is pH-sensitive. At pH values below its pKa, the carboxyl group is protonated and less charged, reducing electrostatic repulsion between nanoparticles.
-
High Ionic Strength: The presence of salts in the solution can shield the surface charge of the nanoparticles. This "charge screening" effect diminishes the electrostatic repulsion and can lead to aggregation.[3]
-
Improper Storage: Storing nanoparticles at inappropriate temperatures or for extended periods can lead to instability and aggregation. Freeze-thaw cycles, in particular, can be detrimental.[4]
-
Suboptimal Formulation: The composition of the nanoparticle formulation itself, including the concentration of this compound and the presence of other lipids or stabilizing agents, plays a critical role in stability.
Q3: How can I visually assess if my this compound nanoparticles are aggregating?
A stable nanoparticle suspension should appear uniform and either translucent or milky, depending on the concentration. Signs of aggregation include the formation of visible particles, sediment at the bottom of the container, or a clearing of the liquid as particles settle.[5] For a more quantitative analysis, Dynamic Light Scattering (DLS) is a recommended technique to measure particle size and polydispersity index (PDI).
Troubleshooting Guide: Preventing Aggregation
This guide addresses common issues encountered during the preparation and handling of this compound nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Visible aggregation immediately after synthesis | Incorrect pH of the hydration buffer: The pH may be too low, causing protonation of the glutaric acid's carboxyl groups and reducing inter-particle repulsion. | Use a hydration buffer with a pH above the pKa of glutaric acid (approximately 4.3 and 5.4 for its two carboxylic acid groups). A pH of 7.4 is a common starting point for physiological applications. |
| High ionic strength of the buffer: Excessive salt concentration can screen the surface charge, leading to aggregation. | Prepare nanoparticles in a low ionic strength buffer (e.g., 10 mM HEPES or PBS). If a higher ionic strength is required for the application, consider adding a steric stabilizer like PEGylated lipids to the formulation. | |
| Increased particle size observed during storage | Inappropriate storage conditions: Storage at room temperature for long periods or freeze-thaw cycles can induce aggregation. | Store nanoparticle suspensions at 4°C for short-term storage. For long-term storage, consider lyophilization with a suitable cryoprotectant (e.g., sucrose or trehalose). |
| Bacterial contamination: Microbial growth can alter the formulation and lead to aggregation. | Prepare and handle nanoparticle suspensions under sterile conditions. Consider sterile filtering the final preparation if appropriate for the particle size. | |
| Aggregation after addition of a payload (drug or protein) | Payload-induced charge neutralization: The payload may have a charge that neutralizes the surface charge of the nanoparticles. | Analyze the zeta potential of the nanoparticles before and after payload loading. If charge neutralization is the issue, you may need to adjust the pH or add a stabilizing excipient. |
| Hydrophobic interactions: The payload may be interacting with the hydrophobic core of the nanoparticles, leading to instability. | Consider modifying the surface of the nanoparticle with a hydrophilic polymer (e.g., PEG) to provide steric stabilization. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes using the Thin-Film Hydration Method
This protocol describes a common method for preparing this compound liposomes.
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids (e.g., cholesterol, helper lipids) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask. The temperature of the buffer should be above the transition temperature (Tc) of the lipids.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator. Keep the sample on ice to prevent overheating.
-
Extrusion: For a more uniform size distribution, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be done at a temperature above the lipid Tc. Repeat the extrusion process 10-20 times.
-
-
Purification:
-
Remove any unencapsulated material or large aggregates by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the final liposome suspension using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM).
-
Visualizations
Experimental Workflow for Liposome Synthesis and Characterization
Caption: Workflow for this compound nanoparticle synthesis and characterization.
Troubleshooting Logic for Nanoparticle Aggregation
Caption: A logical workflow for troubleshooting nanoparticle aggregation.
References
Troubleshooting low encapsulation efficiency with DSPE-glutaric acid
Welcome to the technical support center for troubleshooting liposomal formulations utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaroyl] (DSPE-glutaric acid). This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges, particularly low encapsulation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in liposomal formulations?
A1: this compound is a phospholipid derivative where a glutaric acid molecule is attached to the head group of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine).[1][2] This modification provides a terminal carboxylic acid group, which is readily available on the surface of the liposome.[1][2] This carboxyl group is primarily used for the covalent conjugation of molecules, such as proteins, peptides, or amine-containing drugs, to the liposome surface.[1] This is often achieved using activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Q2: How does this compound differ from other DSPE derivatives like DSPE-PEG?
A2: The primary difference lies in the functional group at the terminus of the headgroup. This compound presents a carboxylic acid group, making it ideal for conjugation with amine-containing molecules. In contrast, DSPE-PEG (polyethylene glycol) derivatives are used to create a hydrophilic polymer brush on the liposome surface. This "stealth" coating helps to reduce clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body. While functionalized DSPE-PEG for conjugation exists (e.g., DSPE-PEG-COOH), this compound offers a more direct and shorter linker for surface modifications.
Q3: What are the main factors that can lead to low encapsulation efficiency when using this compound?
A3: Low encapsulation efficiency in liposomal formulations containing this compound can stem from several factors. These include suboptimal pH during formulation, improper drug-to-lipid ratios, issues with the chosen encapsulation method (e.g., thin-film hydration), challenges in encapsulating highly hydrophilic drugs, and problems with drug conjugation to the glutaric acid moiety.
Q4: Can the pH of the formulation buffer impact the encapsulation efficiency?
A4: Yes, pH is a critical parameter. For drugs being passively encapsulated, the pH can influence the drug's solubility and its interaction with the lipid bilayer. For active loading methods that rely on a transmembrane pH gradient, maintaining this gradient is crucial for high encapsulation efficiency. Furthermore, the pH can affect the stability of the liposomes themselves, as acidic or basic conditions can accelerate the hydrolysis of the phospholipid esters, leading to liposome degradation and drug leakage.
Troubleshooting Guides
Issue 1: Low Encapsulation of a Hydrophilic Drug
Symptoms:
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Significantly less than 50% of the initial drug concentration is encapsulated.
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High concentration of free drug detected in the external medium after purification.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Drug Leakage | Small, hydrophilic molecules can easily leak out of the lipid bilayer, especially during the formulation and sizing processes. | Increase the rigidity of the lipid bilayer by incorporating cholesterol into the formulation. Consider using lipids with a higher phase transition temperature (Tm). |
| Suboptimal Formulation Method | The chosen method may not be ideal for encapsulating hydrophilic drugs. The thin-film hydration method, while common, can sometimes result in lower encapsulation for these types of drugs. | Try alternative encapsulation methods such as reverse-phase evaporation or the dehydration-rehydration method, which are known to be more effective for hydrophilic compounds. |
| Insufficient Internal Aqueous Volume | The volume of the aqueous core of the liposomes may be too small to accommodate the desired amount of the hydrophilic drug. | Optimize the liposome size. Larger unilamellar vesicles (LUVs) will have a greater internal volume compared to small unilamellar vesicles (SUVs). |
Issue 2: Low Efficiency of Covalent Drug Conjugation to this compound
Symptoms:
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Low amount of drug detected on the liposome surface after purification.
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The majority of the drug is found in the unbound fraction.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient EDC/NHS Coupling | The activation of the carboxylic acid on the glutaric acid by EDC and NHS is a critical step. This reaction is highly pH-sensitive and can be inefficient if not optimized. | Ensure the reaction buffer is at the optimal pH, typically between 6.0 and 7.5 for EDC/NHS chemistry. Use a 10-fold molar excess of EDC to the carboxyl groups on the this compound. Consider using sulfo-NHS for improved solubility in aqueous buffers. |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, but it can still hydrolyze in aqueous solutions, reducing the efficiency of conjugation. | Perform the conjugation reaction as quickly as possible after the activation step. Ensure all reagents are fresh and anhydrous if possible. |
| Steric Hindrance | The drug molecule may be too bulky or its amine group may be sterically hindered, preventing efficient reaction with the activated carboxyl group on the liposome surface. | If possible, consider introducing a spacer molecule to either the drug or the lipid to reduce steric hindrance. |
Experimental Protocols
Protocol 1: Liposome Preparation using the Thin-Film Hydration Method
This protocol describes a general procedure for preparing liposomes containing this compound.
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Lipid Film Formation:
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Dissolve the desired lipids, including this compound, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
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Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
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Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual solvent.
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Hydration:
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Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
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Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) to detach the lipid film and form multilamellar vesicles (MLVs).
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Sizing:
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To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
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Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.
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Purification:
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Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis.
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Protocol 2: Covalent Conjugation of an Amine-Containing Molecule using EDC/NHS Chemistry
This protocol outlines the steps for conjugating a molecule with a primary amine to the surface of this compound-containing liposomes.
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Activation of Carboxyl Groups:
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To the prepared liposome suspension, add a solution of N-hydroxysuccinimide (NHS) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A common molar ratio is a 10-fold excess of EDC and a 4-fold excess of NHS relative to the amount of this compound.
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Incubate the mixture at room temperature for 30-60 minutes with gentle stirring.
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Conjugation:
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Add the amine-containing molecule to the activated liposome suspension.
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Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching (Optional):
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To quench any unreacted NHS esters, a small amount of a primary amine-containing molecule like Tris buffer or ethanolamine can be added.
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Purification:
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Remove the unreacted molecule and byproducts by size exclusion chromatography or dialysis.
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Visualizations
Caption: Workflow for liposome preparation and characterization.
Caption: Decision tree for troubleshooting low encapsulation.
References
Technical Support Center: Optimizing DSPE-Glutaric Acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of DSPE-glutaric acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound, particularly when using N-hydroxysuccinimide (NHS) ester chemistry to react with amine-containing molecules.
Question 1: Why is my conjugation efficiency low or non-existent?
Possible Causes and Solutions:
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Incorrect pH of the reaction buffer: The reaction between an NHS-ester activated this compound and a primary amine is highly pH-dependent. The amine group on the molecule to be conjugated needs to be in its unprotonated state to be nucleophilic. [1][] * Solution: Ensure the reaction buffer pH is in the optimal range of 7.2-8.5. [][3]Buffers such as phosphate, borate, or HEPES are suitable. Avoid primary amine buffers like Tris, as they will compete with your target molecule for reaction with the NHS ester.
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Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which deactivates them. The rate of hydrolysis increases with pH.
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Solution: Prepare the activated this compound solution immediately before use. If the NHS-ester form is purchased, ensure it is stored under anhydrous conditions and brought to room temperature before opening to prevent moisture condensation. Minimize the reaction time as much as possible while still allowing for efficient conjugation.
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Inactive reagents: The this compound, activating agents (like EDC and NHS), or the amine-containing molecule may have degraded.
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Solution: Use fresh or properly stored reagents. Ensure activating agents are stored in a desiccator. Test the activity of the amine-containing molecule if possible.
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Steric hindrance: The amine group on the target molecule may be sterically hindered, preventing efficient reaction with the activated this compound.
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Solution: Consider introducing a spacer arm to either the this compound or the target molecule to reduce steric hindrance.
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Question 2: How can I confirm that the conjugation was successful?
Answer:
Several analytical techniques can be used to confirm the successful conjugation of this compound:
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Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to separate the conjugated product from the unreacted starting materials. The appearance of a new peak or spot with a different retention time or Rf value indicates the formation of a new compound.
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Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the product. A successful conjugation will result in a product with a molecular weight equal to the sum of the molecular weights of this compound and the target molecule, minus the mass of the leaving group (e.g., water in a direct amide bond formation).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or other relevant NMR techniques can be used to identify characteristic peaks of both the this compound and the conjugated molecule in the final product, confirming their covalent linkage.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the formation of the new amide bond, which will have a characteristic absorption band.
Question 3: I am observing aggregation or precipitation during my conjugation reaction. What should I do?
Possible Causes and Solutions:
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Low solubility of reactants or product: this compound is amphiphilic and can form micelles or aggregates in aqueous solutions. The target molecule or the final conjugate may also have limited solubility in the reaction buffer.
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Solution: The addition of a small amount of a water-miscible organic solvent, such as DMSO or DMF, can help to improve the solubility of the reactants. However, the concentration of the organic solvent should be kept low to avoid denaturing protein targets. Ensure adequate mixing throughout the reaction.
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Incorrect buffer concentration: High salt concentrations in the buffer can sometimes lead to the precipitation of lipids.
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Solution: Use a buffer with a moderate salt concentration (e.g., 50-150 mM).
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Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to the amine-containing molecule?
A typical starting point is to use a molar excess of the activated this compound to the amine-containing molecule. A molar ratio of 1.5:1 to 20:1 (this compound:amine) is often recommended to drive the reaction to completion. However, the optimal ratio should be determined empirically for each specific conjugation.
Q2: What are the recommended reaction conditions (temperature and time)?
The reaction is typically carried out at room temperature for 1 to 4 hours. For sensitive molecules, the reaction can be performed at 4°C overnight. The optimal time should be determined by monitoring the reaction progress.
Q3: How should I activate the carboxylic acid of this compound for conjugation?
The most common method for activating the carboxylic acid is to use carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This NHS ester then reacts with the primary amine on the target molecule to form a stable amide bond.
Q4: How can I purify the final this compound conjugate?
The purification method will depend on the properties of the conjugate and the unreacted starting materials. Common purification techniques include:
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Dialysis: This is effective for removing small molecules like unreacted EDC, NHS, and salts from a larger conjugate.
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Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for purifying larger conjugates from smaller unreacted components.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can provide high-resolution separation of the conjugate from impurities.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation (NHS-Ester Chemistry)
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Crucial for ensuring the amine is deprotonated and nucleophilic. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive molecules. |
| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Should be optimized by monitoring reaction progress. |
| Buffer | Phosphate, Borate, HEPES | Avoid buffers containing primary amines (e.g., Tris). |
| Molar Ratio (DSPE:Amine) | 1.5:1 to 20:1 | An excess of the activated lipid is generally recommended. |
Experimental Protocols
Protocol 1: Activation of this compound using EDC/NHS Chemistry
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Dissolve this compound in a suitable organic solvent (e.g., a mixture of chloroform and methanol) or an aqueous buffer containing a small amount of organic co-solvent to ensure solubility.
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Add a molar excess of EDC (e.g., 1.5 equivalents) and NHS (e.g., 1.5 equivalents) to the this compound solution.
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Allow the reaction to proceed for at least 15-30 minutes at room temperature to form the this compound-NHS ester.
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The activated this compound is now ready for conjugation to the amine-containing molecule. It is best to use it immediately.
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Molecule
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Dissolve the amine-containing molecule in the recommended reaction buffer (pH 7.2-8.5).
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Add the freshly prepared this compound-NHS ester solution to the solution of the amine-containing molecule at the desired molar ratio.
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Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.
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Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).
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Once the reaction is complete, quench the reaction by adding a small amount of a primary amine-containing buffer like Tris or glycine to consume any unreacted NHS esters.
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Purify the conjugate using a suitable method (e.g., dialysis, SEC, or RP-HPLC).
Visualizations
Caption: Workflow for the conjugation of this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
How to control the size of DSPE-glutaric acid liposomes
Welcome to the technical support center for the preparation and size control of DSPE-glutaric acid liposomes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the size of this compound liposomes?
The size of this compound liposomes is primarily controlled by the preparation method and the processing parameters. The most common methods include:
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Extrusion: This technique involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[1][2] It is a rapid and effective method for producing unilamellar vesicles with a relatively uniform size distribution.[2] The final liposome size is close to the pore size of the membrane used.[3][4]
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Sonication: This method uses sonic energy (either from a bath or probe sonicator) to break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs). The size of the resulting liposomes depends on the sonication time, power, and temperature.
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Microfluidics: This technique offers precise control over mixing parameters, allowing for the reproducible production of liposomes with a narrow size distribution.
Q2: How does the lipid composition affect the size of this compound liposomes?
Lipid composition is a critical factor influencing liposome size:
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This compound concentration: While not explicitly detailed for this compound in the provided results, in general, increasing the lipid concentration can lead to an increase in liposome size.
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Cholesterol: The inclusion of cholesterol can increase the mean diameter of liposomes. Higher cholesterol concentrations can interfere with the tight packing of the phospholipid bilayer, leading to larger vesicles.
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PEGylated Lipids (like DSPE-PEG): The inclusion of PEGylated lipids, which are structurally similar to this compound, has been shown to decrease liposome size. The hydrophilic PEG chains create steric repulsion between lipid bilayers, favoring the formation of smaller, unilamellar vesicles.
Q3: What is the role of pH in controlling the size of this compound liposomes?
The pH of the hydration buffer can significantly impact the size and stability of liposomes, especially those containing ionizable lipids like this compound. The glutaric acid moiety has a carboxylic acid group that will be protonated at acidic pH and deprotonated at neutral and basic pH. This change in charge can affect the packing of the lipid headgroups and the overall curvature of the membrane, thus influencing the liposome size. While direct studies on this compound are not in the search results, for pH-sensitive liposomes in general, pH can trigger changes in the lipid bilayer structure. It is crucial to consider the pKa of the glutaric acid and the desired charge characteristics of the final liposome when selecting the buffer pH.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Liposome size is too large. | 1. Inefficient size reduction method. 2. High lipid concentration. 3. Aggregation of liposomes. | 1. Extrusion: Use a smaller pore size membrane or increase the number of extrusion cycles. 2. Sonication: Increase sonication time or power. Ensure the temperature is above the lipid transition temperature. 3. Decrease the total lipid concentration. 4. Optimize the pH of the buffer to ensure colloidal stability; for this compound, a pH above its pKa will result in a charged surface, which can reduce aggregation through electrostatic repulsion. |
| Liposome size is too small. | 1. Excessive sonication. 2. Low lipid concentration. 3. High percentage of PEGylated lipid. | 1. Reduce sonication time or power. 2. Increase the total lipid concentration. 3. Decrease the molar ratio of this compound or other PEGylated lipids if the size is consistently too small. |
| Broad size distribution (high Polydispersity Index - PDI). | 1. Incomplete hydration of the lipid film. 2. Insufficient number of extrusion cycles. 3. Liposome fusion or aggregation. | 1. Ensure the lipid film is thin and uniform before hydration. Vortex or agitate thoroughly during hydration. 2. Increase the number of passes through the extruder (typically 10-20 passes are recommended). 3. Check the zeta potential of the liposomes. A higher absolute value (e.g., > |20| mV) indicates better stability against aggregation. Adjusting the pH to ionize the glutaric acid can increase the zeta potential. |
| Inconsistent results between batches. | 1. Variation in lipid film preparation. 2. Inconsistent temperature during hydration and extrusion. 3. Variability in sonication parameters. | 1. Standardize the protocol for lipid film formation, ensuring complete solvent removal. 2. Perform hydration and extrusion at a temperature above the phase transition temperature (Tc) of the lipids. 3. For probe sonication, ensure the probe is consistently submerged to the same depth and monitor the temperature to prevent overheating. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of this compound-containing liposomes with a controlled size using the extrusion method.
Materials:
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This compound and other lipids (e.g., DSPC, Cholesterol)
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Chloroform or a suitable organic solvent mixture
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Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Mini-extruder
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Polycarbonate membranes (e.g., 100 nm pore size)
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Syringes
Procedure:
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Lipid Film Formation:
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Dissolve the desired lipids, including this compound, in chloroform in a round-bottom flask.
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Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
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Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
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Hydration:
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Warm the hydration buffer to a temperature above the lipid phase transition temperature (Tc).
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Add the warm buffer to the flask containing the lipid film.
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Hydrate the film by gentle rotation or vortexing for 30-60 minutes to form multilamellar vesicles (MLVs).
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Extrusion:
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Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
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Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This will result in the formation of large unilamellar vesicles (LUVs) with a size close to the membrane's pore size.
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Collect the extruded liposome suspension.
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Characterization:
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Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
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Protocol 2: Liposome Sizing by Sonication
This protocol outlines the use of sonication to produce small unilamellar vesicles (SUVs).
Materials:
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Hydrated liposome suspension (MLVs)
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Bath or probe sonicator
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Ice bath
Procedure:
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Preparation:
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Prepare the MLV suspension as described in Protocol 1 (Steps 1 and 2).
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Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
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Sonication:
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Bath Sonication: Place the vial in the bath sonicator and sonicate until the milky suspension becomes clear. This may take 15-60 minutes.
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Probe Sonication: Insert the sonicator probe into the liposome suspension. Sonicate in pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Total sonication time can range from 5 to 15 minutes.
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Post-Sonication Processing:
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After sonication, centrifuge the sample to pellet any titanium particles shed from the probe tip (if a probe sonicator was used).
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Collect the supernatant containing the SUVs.
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Characterization:
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Measure the size and PDI of the liposomes using DLS.
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Data Presentation
Table 1: Effect of Extrusion Pore Size on Liposome Diameter
| Membrane Pore Size (nm) | Resulting Average Liposome Diameter (nm) | Polydispersity Index (PDI) |
| 400 | ~403 | ~0.25 |
| 200 | ~162 | ~0.19 |
| 100 | ~120-140 | < 0.1 |
| Data synthesized from literature. |
Table 2: Influence of Lipid Composition on Liposome Size
| Lipid Component Varied | Observation | Reference |
| Increasing Phospholipid Concentration | Tends to increase liposome size. | |
| Increasing Cholesterol Concentration | Tends to increase liposome size. | |
| Increasing DSPE-PEG Concentration | Tends to decrease liposome size. |
Visualizations
Caption: Experimental workflow for preparing size-controlled this compound liposomes.
Caption: Troubleshooting logic for common liposome size control issues.
References
Improving the yield of DSPE-glutaric acid conjugation reactions
Welcome to the technical support center for DSPE-glutaric acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and consistency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
A1: this compound possesses a terminal carboxylic acid group. To conjugate it to a molecule containing a primary amine (like a protein, peptide, or small molecule drug), the carboxylic acid is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This two-step process first forms a semi-stable NHS ester of the this compound. This activated intermediate then readily reacts with a primary amine to form a stable amide bond, covalently linking the this compound to the target molecule.[1][2][3][4]
Q2: What are the critical parameters that influence the yield of the conjugation reaction?
A2: The success of your this compound conjugation reaction is dependent on several key parameters:
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pH: The pH of the reaction medium is crucial for both the activation and conjugation steps.
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Molar Ratios of Reactants: The stoichiometry of this compound, EDC, NHS, and the amine-containing molecule significantly impacts the reaction efficiency.
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Reaction Time and Temperature: These parameters influence the rate of both the desired reaction and potential side reactions.
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Purity of Reagents and Solvents: Impurities can interfere with the reaction and lead to lower yields.
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Stability of DSPE: The phospholipid itself can be susceptible to hydrolysis under certain conditions.[5]
Q3: How can I purify the final this compound conjugate?
A3: The most common method for purifying this compound conjugates is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). Size-exclusion chromatography (SEC) can also be effective for separating the conjugate from smaller, unreacted molecules. Dialysis is another technique that can be used to remove small molecule impurities.
Q4: What are the best methods for characterizing the final conjugate?
A4: Characterization of the this compound conjugate is essential to confirm successful conjugation and assess purity. The primary techniques used are:
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Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is used to determine the molecular weight of the conjugate and confirm the addition of the this compound moiety.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and can be used to quantify the extent of conjugation by comparing the peak areas of the starting materials and the final product.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inefficient activation of this compound: Incorrect pH for the EDC/NHS activation step. | The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.5. Use a suitable buffer such as MES (2-(N-morpholino)ethanesulfonic acid) for this step. |
| Hydrolysis of the NHS ester: The NHS ester intermediate is susceptible to hydrolysis, especially at neutral or high pH. | Perform the activation step immediately before adding the amine-containing molecule. Avoid prolonged incubation times for the activated this compound. | |
| Suboptimal pH for the conjugation step: The reaction between the NHS ester and the primary amine is most efficient at a pH between 7.2 and 8.5. | After the activation step, adjust the pH of the reaction mixture to the optimal range for the amine coupling reaction. Use a buffer such as PBS (phosphate-buffered saline) or HEPES for this step. | |
| Incorrect molar ratios of reactants: An insufficient excess of EDC and NHS can lead to incomplete activation. An inappropriate ratio of this compound to the amine-containing molecule can also limit the yield. | Optimize the molar ratios of your reactants. A common starting point is a molar excess of EDC and NHS over the this compound. The ratio of this compound to the amine-containing molecule will depend on the specific reactants and desired degree of labeling. | |
| Precipitation of Reactants or Product | Poor solubility of this compound or the conjugate: this compound and its conjugates can have limited solubility in aqueous buffers. | The use of a co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of the lipid components. However, ensure the chosen solvent is compatible with the stability and activity of your amine-containing molecule. |
| Protein aggregation: High concentrations of reactants or suboptimal buffer conditions can lead to protein precipitation. | Work with lower protein concentrations if aggregation is observed. Ensure the buffer composition and ionic strength are suitable for maintaining protein stability. | |
| Hydrolysis of DSPE Ester Bonds | Exposure to harsh pH conditions: The ester bonds in the DSPE molecule are susceptible to hydrolysis at both acidic (pH < 4) and basic (pH > 8) conditions, especially at elevated temperatures. | Maintain the pH of all reaction and purification steps within a neutral range (pH 6.5-7.5) as much as possible. Avoid high temperatures during the reaction and purification. |
| Multiple or Broad Peaks in HPLC Analysis | Incomplete reaction or presence of side products: This can indicate that the reaction has not gone to completion or that side reactions have occurred. | Optimize reaction time and stoichiometry of reactants. Ensure efficient quenching of the reaction to prevent further side reactions. |
| Degradation of the conjugate: The conjugate may be degrading during the analysis. | Ensure the HPLC mobile phases are compatible with the stability of the conjugate. For example, using a neutral pH buffer system for HPLC can mitigate the hydrolysis of DSPE ester bonds. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
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This compound
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Protein to be conjugated
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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Organic Solvent (e.g., DMF or DMSO)
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Purification system (e.g., HPLC with a suitable column)
Procedure:
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Preparation of this compound Solution:
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Dissolve this compound in a minimal amount of organic solvent (e.g., DMF or DMSO).
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Add the Activation Buffer to the dissolved this compound to the desired final concentration.
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Activation of this compound:
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Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
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Conjugation to the Protein:
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Dissolve the protein in the Coupling Buffer.
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Add the activated this compound solution to the protein solution. The molar ratio of this compound to protein should be optimized based on the desired degree of labeling.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
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Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
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Purification of the Conjugate:
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Purify the DSPE-protein conjugate from unreacted reagents and byproducts using a suitable method such as HPLC or dialysis.
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Protocol 2: HPLC Purification of DSPE-Conjugates
Equipment and Reagents:
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HPLC system with a UV detector
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Reverse-phase C18 column
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0)
-
Mobile Phase B: Acetonitrile with 0.1% TFA or a neutral buffer
-
Sample from the quenched conjugation reaction
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject the reaction mixture onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 220 nm for peptide bonds and 280 nm for aromatic amino acids).
-
Analysis of Fractions: Analyze the collected fractions using MALDI-TOF MS to identify the fraction(s) containing the desired conjugate.
-
Solvent Removal: Lyophilize the purified fractions to remove the mobile phase and obtain the purified conjugate.
Protocol 3: MALDI-TOF MS Sample Preparation for DSPE-Conjugates
Materials:
-
Purified DSPE-conjugate
-
MALDI Matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides)
-
Matrix Solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of the MALDI matrix in the matrix solvent.
-
Sample-Matrix Co-crystallization (Dried Droplet Method):
-
Mix the purified conjugate solution with the matrix solution in a 1:1 to 1:10 (sample:matrix) volume ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode (linear for larger molecules, reflectron for higher resolution of smaller molecules).
Data Presentation
Table 1: Effect of pH on Reaction Steps
| Reaction Step | Recommended pH Range | Buffer Examples | Rationale |
| Activation (EDC/NHS) | 4.5 - 6.5 | MES | Maximizes the formation of the amine-reactive O-acylisourea intermediate and its subsequent reaction with NHS, while minimizing hydrolysis of EDC. |
| Conjugation (Amine Coupling) | 7.2 - 8.5 | PBS, HEPES | The deprotonated primary amine is more nucleophilic and reacts efficiently with the NHS ester. A slightly basic pH promotes this reaction. |
| Overall Reaction & Purification | 6.5 - 7.5 | PBS, HEPES | Minimizes the hydrolysis of the ester bonds within the DSPE molecule, ensuring the integrity of the lipid anchor. |
Table 2: Typical Molar Ratios for Conjugation Reaction Components
| Reactant | Molar Ratio (relative to this compound) | Purpose |
| EDC | 2 - 10 fold excess | To ensure efficient activation of the carboxylic acid groups on this compound. |
| NHS | 2 - 10 fold excess | To stabilize the activated intermediate by forming a more stable NHS ester, which improves the overall yield of the conjugation reaction with the amine. |
| Amine-containing Molecule | 1:1 to 1:20 (DSPE:Amine) | The optimal ratio is highly dependent on the specific molecule and the desired degree of labeling. An excess of the amine-containing molecule can drive the reaction to completion. |
Visualizations
Diagram 1: this compound Conjugation Workflow
Caption: A workflow diagram illustrating the key stages of this compound conjugation.
Diagram 2: Chemical Reaction Pathway of this compound Amine Coupling
Caption: The chemical pathway for EDC/NHS-mediated coupling of this compound to a primary amine.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. This compound, 1009838-54-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Lipid-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted DSPE-glutaric acid from lipid-based formulations.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound from my formulation?
A1: Residual this compound can impact the stability, toxicity, and overall quality of your final product. Its presence can lead to inconsistencies in particle size and surface charge, potentially affecting the formulation's in vitro and in vivo performance.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for purifying lipid-based nanoparticles and removing small molecule impurities like this compound are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Dialysis.[1] Each method has its own advantages and is suitable for different scales of production and purity requirements.[1]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on factors such as your sample volume, the desired purity, processing time, and scalability.
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Tangential Flow Filtration (TFF) is ideal for larger volumes and is highly scalable, making it suitable for process development and manufacturing.[2][3]
-
Size Exclusion Chromatography (SEC) offers high resolution and is excellent for achieving high purity in smaller, laboratory-scale preparations.[4]
-
Dialysis is a simple and cost-effective method for small-volume purification and buffer exchange, though it can be time-consuming.
Troubleshooting Guides
Tangential Flow Filtration (TFF) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Flux/Slow Filtration Rate | Membrane Fouling: Unreacted this compound and other lipids may be forming a gel layer on the membrane surface. | Optimize transmembrane pressure (TMP) and cross-flow velocity to minimize gel layer formation. Consider a pre-filtration step if high concentrations of unreacted lipids are present. Clean the membrane according to the manufacturer's protocol. |
| High Product Viscosity: The formulation may be too concentrated. | Dilute the feed stream before processing. | |
| Inappropriate Membrane Choice: The membrane's molecular weight cut-off (MWCO) may be too small. | Select a membrane with a larger MWCO, ensuring it is still small enough to retain your nanoparticles. Regenerated cellulose (RC) membranes are often a good choice due to their low protein binding and fouling resistance. | |
| Product Loss (Low Recovery) | Nanoparticle Passage Through Membrane: The membrane's MWCO is too large, or the membrane is compromised. | Use a membrane with a smaller MWCO. Perform an integrity test on the TFF cartridge before use. At pressures above 75 psi, some TFF devices may not be able to retain liposomes effectively. |
| Adsorption to Membrane/Tubing: The lipid formulation is adhering to the surfaces of the TFF system. | Pre-condition the system by flushing with a buffer containing a low concentration of a non-ionic surfactant (e.g., Polysorbate 20) or a sacrificial protein like bovine serum albumin (BSA). | |
| Nanoparticle Aggregation | High Shear Stress: Excessive cross-flow rates or TMP can disrupt the nanoparticles. | Reduce the cross-flow rate and TMP. Optimize the pump speed to provide gentle circulation. Lowering the process temperature (e.g., to 8-10°C) can also help maintain liposome integrity. |
| Buffer Incompatibility: The diafiltration buffer may be causing instability. | Ensure the pH and ionic strength of the diafiltration buffer are compatible with your formulation. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation of Nanoparticles and this compound | Inappropriate Column Selection: The pore size of the stationary phase is not optimal for the size of your nanoparticles. | Select a column with a fractionation range appropriate for your nanoparticles. For many lipid nanoparticles, columns with pore sizes in the range of 1000-4000 Å are suitable. |
| Suboptimal Mobile Phase: The mobile phase is causing interactions between the lipids and the column matrix. | Ensure the mobile phase has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions. The pH should also be optimized for the stability of your nanoparticles. | |
| Product Loss (Low Recovery) | Lipid Adsorption to Column: Lipids, including this compound and the nanoparticles themselves, can adsorb to the stationary phase. | Pre-saturate the column by injecting a sample of empty liposomes or a solution of a similar lipid before running your actual sample. This can help to block non-specific binding sites. |
| Peak Tailing or Broadening | Column Overloading: Too much sample has been loaded onto the column. | Reduce the sample injection volume or concentration. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution. |
| Slow Mass Transfer: The flow rate is too high for efficient separation. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. | |
| Column Clogging/High Backpressure | Particulates in Sample: The sample was not adequately filtered before injection. | Centrifuge and/or filter your sample through a 0.22 µm filter before loading it onto the column. |
| Lipid Precipitation: The mobile phase is causing lipids to precipitate on the column. | Ensure the mobile phase is compatible with all lipid components in your formulation. |
Dialysis Troubleshooting
| Problem | Potential Cause | Solution |
| Incomplete Removal of this compound | Insufficient Dialysis Time: The dialysis was not allowed to proceed for a long enough duration. | Increase the dialysis time. For efficient removal, multiple buffer changes are recommended over a 24-48 hour period. |
| Small Buffer Volume: The volume of the dialysis buffer (dialysate) is too small, leading to rapid equilibration and reduced concentration gradient. | Use a large volume of dialysate, at least 100-200 times the sample volume. Change the buffer several times to maintain a steep concentration gradient. | |
| Inappropriate Membrane MWCO: The molecular weight cut-off of the dialysis membrane is too small for efficient passage of this compound. | While this compound is a relatively small molecule, using a membrane with a slightly larger MWCO (e.g., 10-20 kDa) can facilitate faster removal, provided it is significantly smaller than your nanoparticles. | |
| Sample Dilution | Osmotic Gradient: The osmolarity of the sample is higher than that of the dialysis buffer, causing water to move into the dialysis bag. | Ensure the osmolarity of the dialysis buffer is similar to that of your sample. You can add excipients like sucrose or use a buffer with a similar salt concentration. |
| Product Loss | Nanoparticle Passage Through Membrane: The MWCO of the membrane is too large. | Use a dialysis membrane with a MWCO that is at least 10-20 times smaller than the molecular weight of your nanoparticles. |
| Adsorption to Membrane: Lipids are binding to the dialysis membrane. | Pre-condition the membrane by soaking it in the dialysis buffer. Some manufacturers offer low-binding membranes. | |
| Nanoparticle Aggregation/Precipitation | Buffer Incompatibility: The pH or ionic strength of the dialysis buffer is causing instability. | Optimize the dialysis buffer to ensure it maintains the stability of your nanoparticles. Perform dialysis at a lower temperature (e.g., 4°C) to reduce the risk of degradation. |
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF)
This protocol provides a general guideline for removing unreacted this compound from a lipid nanoparticle formulation using TFF.
1. System Preparation:
- Select a TFF membrane with an appropriate MWCO (e.g., 100 kDa for nanoparticles >50 nm). Regenerated cellulose membranes are often a good choice for lipid-based formulations.
- Assemble the TFF system according to the manufacturer's instructions.
- Flush the system with purified water to remove any storage solutions and then with the diafiltration buffer to equilibrate the system.
2. Diafiltration/Purification:
- Dilute the initial formulation with diafiltration buffer to reduce viscosity and minimize membrane fouling.
- Transfer the diluted formulation to the TFF reservoir.
- Begin recirculation of the formulation through the TFF cartridge at a low cross-flow rate.
- Gradually increase the cross-flow rate and apply transmembrane pressure (TMP) to initiate permeate flow. A lower TMP is often recommended to maintain liposome integrity.
- Perform diafiltration by adding fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.
- Continue diafiltration for at least 5-7 diavolumes to ensure sufficient removal of the unreacted this compound.
- Monitor the permeate for the presence of this compound using an appropriate analytical method (e.g., HPLC) to determine the endpoint of the purification.
3. Concentration (Optional):
- After diafiltration, stop adding fresh buffer and allow the system to concentrate the nanoparticle formulation to the desired final volume.
4. Product Recovery:
- Once the desired concentration is reached, stop the pump and recover the purified, concentrated formulation from the reservoir and tubing.
5. System Cleaning:
- Flush the system with a cleaning solution (e.g., 0.1 M NaOH) followed by purified water to clean the membrane for future use.
Protocol 2: Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for purifying lipid nanoparticles from unreacted this compound using SEC.
1. Column Preparation:
- Select an SEC column with a pore size that excludes your nanoparticles while allowing the smaller this compound molecules to enter the pores (e.g., a column with a fractionation range suitable for separating macromolecules from small molecules).
- Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
2. Sample Preparation:
- Centrifuge your formulation at a low speed (e.g., 2000 x g for 5 minutes) to remove any large aggregates.
- Filter the supernatant through a 0.22 µm syringe filter.
3. Sample Injection and Elution:
- Inject the prepared sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%) to ensure good resolution.
- Continue to run the mobile phase at a constant flow rate.
- The larger nanoparticles will be excluded from the pores of the stationary phase and will elute first, typically at the void volume of the column.
- The smaller, unreacted this compound molecules will enter the pores and have a longer retention time, eluting later.
4. Fraction Collection:
- Collect fractions as the components elute from the column. A UV detector can be used to monitor the elution profile.
- The fractions containing the purified nanoparticles can be pooled.
5. Analysis:
- Analyze the collected fractions using appropriate techniques (e.g., dynamic light scattering for particle size, and HPLC to confirm the absence of this compound) to verify the purity of the nanoparticle formulation.
Protocol 3: Dialysis
This protocol describes a general method for removing unreacted this compound using dialysis.
1. Membrane Preparation:
- Select a dialysis membrane with a MWCO that is significantly smaller than your nanoparticles but large enough to allow the passage of this compound (e.g., 10-20 kDa).
- Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with purified water to remove any preservatives.
2. Sample Loading:
- Load your formulation into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
- Securely seal the dialysis tubing or cassette.
3. Dialysis:
- Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) in a beaker or flask.
- Place the beaker on a magnetic stir plate and stir the buffer gently to facilitate diffusion.
- Perform the dialysis at a controlled temperature, typically 4°C, to maintain the stability of the formulation.
4. Buffer Exchange:
- Change the dialysis buffer multiple times to maintain a high concentration gradient and ensure efficient removal of the unreacted this compound. A typical schedule would be to change the buffer after 2-4 hours, then again after another 4-6 hours, and then let it dialyze overnight.
5. Sample Recovery:
- After the final dialysis period, carefully remove the dialysis bag/cassette from the buffer.
- Recover the purified sample from the dialysis tubing or cassette.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Tangential Flow Filtration (TFF) | Size Exclusion Chromatography (SEC) | Dialysis |
| Principle | Convective separation based on size through a semi-permeable membrane. | Separation based on hydrodynamic volume as molecules pass through a porous stationary phase. | Diffusive separation based on size across a semi-permeable membrane. |
| Sample Volume | Milliliters to Liters | Microliters to Milliliters | Microliters to Liters |
| Processing Time | Fast | Moderate | Slow |
| Resolution | Moderate | High | Low |
| Scalability | Excellent | Limited | Moderate |
| Product Dilution | Minimal (can concentrate) | Significant | Can be significant |
| Key Advantage | Scalable and fast for large volumes. | High purity for small volumes. | Simple and cost-effective. |
| Key Disadvantage | Potential for membrane fouling and shear stress. | Potential for product adsorption and dilution. | Time-consuming and potential for sample dilution. |
Visualizations
Caption: Experimental workflow for the purification of lipid nanoparticles.
Caption: Troubleshooting logic for common purification issues.
References
Welcome to the technical support center for DSPE-Glutaric Acid Liposomes. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the hydrolysis-driven instability of these liposomal formulations. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and optimal performance of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Instability
This guide provides a systematic approach to identifying and mitigating common issues related to the hydrolysis of this compound liposomes.
Issue 1: Rapid Drug Leakage from Liposomes
Question: I am observing a high rate of leakage of my encapsulated drug from my this compound liposomes. What could be the cause and how can I fix it?
Answer: Rapid drug leakage is often a primary indicator of liposome instability, which can be exacerbated by the hydrolysis of the phospholipid components.
Possible Causes and Solutions:
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Inappropriate pH of the Storage Buffer: The ester bonds in the DSPE phospholipid backbone are susceptible to acid and base-catalyzed hydrolysis. The amide bond of the glutaric acid linker is also subject to hydrolysis, although generally more stable than the ester bonds. Storing the liposomes at a non-optimal pH can accelerate this degradation, leading to a compromised membrane and subsequent drug leakage.
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Solution: The optimal pH for minimizing phospholipid ester hydrolysis is around 6.5.[1] It is recommended to formulate and store your liposomes in a buffer with a pH in the range of 6.0-7.0. Avoid highly acidic or alkaline conditions.
-
-
Elevated Storage Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[2]
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Buffer Composition: Certain buffer species can catalyze hydrolysis.
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Solution: Use a buffer with a minimal effective concentration to maintain the desired pH. High concentrations of some buffers can accelerate degradation.[2] Consider using a citrate or phosphate buffer at a low molarity.
-
Issue 2: Changes in Liposome Size and Polydispersity Over Time
Question: My this compound liposomes are showing an increase in particle size and polydispersity index (PDI) upon storage. What is happening?
Answer: An increase in size and PDI suggests aggregation or fusion of the liposomes, which can be a consequence of changes in the liposome surface properties due to hydrolysis.
Possible Causes and Solutions:
-
Hydrolysis of this compound: The hydrolysis of the DSPE backbone can lead to the formation of lysolipids and fatty acids. These degradation products can alter the membrane curvature and surface charge, promoting fusion and aggregation.
-
Solution: Follow the recommendations for pH and temperature control as mentioned in Issue 1 to minimize hydrolysis.
-
-
Loss of Surface Charge: The glutaric acid moiety provides a negative charge at neutral pH, which contributes to the electrostatic repulsion between liposomes and prevents aggregation. If the glutaric acid linker is cleaved or the pH of the solution is too low (protonating the carboxyl group), this repulsion can be lost.
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Solution: Ensure your storage buffer has a pH that maintains the negative charge on the glutaric acid (typically pH > 5). Regularly monitor the pH of your formulation.
-
Issue 3: Reduced Efficiency of Conjugation to the Glutaric Acid Linker
Question: I am having trouble conjugating my amine-containing molecule to the carboxyl group of the this compound. The reaction efficiency is lower than expected.
Answer: Low conjugation efficiency can be due to several factors, including the quality of the liposomes and the reaction conditions.
Possible Causes and Solutions:
-
Hydrolysis of the this compound Linker: If the amide bond linking the glutaric acid to the DSPE has been hydrolyzed, there will be fewer available carboxyl groups on the liposome surface for conjugation.
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Solution: Use freshly prepared liposomes for conjugation reactions. If you must store them, do so at 4°C and for a limited time. Consider running a quality control check to quantify the surface carboxyl groups before conjugation.
-
-
Suboptimal Reaction pH: The activation of the carboxyl group with coupling agents like EDC and the subsequent reaction with the amine are pH-dependent.
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Solution: The optimal pH for EDC/NHS chemistry is typically between 6.0 and 7.5. Ensure your reaction buffer is within this range.
-
-
Steric Hindrance: The density of the glutaric acid on the liposome surface can lead to steric hindrance, preventing efficient access for the incoming molecule.
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Solution: Consider including a spacer molecule in your conjugation strategy or optimizing the molar ratio of this compound in your lipid formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability in this compound liposomes?
A1: The primary chemical instability is due to the hydrolysis of the ester bonds in the phospholipid backbone of DSPE, which leads to the formation of lysophospholipids and free fatty acids. These degradation products can compromise the integrity of the liposome membrane, leading to drug leakage, aggregation, and fusion. The amide bond linking the glutaric acid to the DSPE is generally more stable but can also undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures.
Q2: How does pH affect the stability of this compound liposomes?
A2: The rate of phospholipid ester hydrolysis is minimized at a pH of approximately 6.5. Both acidic and basic conditions will accelerate the degradation of the liposomes. The stability of liposomes can decrease significantly in acidic conditions.
Q3: What is the recommended storage temperature for this compound liposomes?
A3: To minimize the rate of hydrolysis, it is recommended to store this compound liposomes at 4°C. High temperatures can significantly increase the degradation rate. For long-term storage, lyophilization (freeze-drying) with the use of cryoprotectants is a common strategy to improve stability.
Q4: Can I freeze my this compound liposomes for long-term storage?
A4: Freezing liposomes without a cryoprotectant can lead to damage of the lipid bilayer due to the formation of ice crystals, resulting in drug leakage upon thawing. If you need to store your liposomes frozen, it is crucial to add a cryoprotectant, such as sucrose or trehalose, to the formulation before freezing.
Q5: How can I monitor the stability of my this compound liposomes?
A5: Stability can be assessed by monitoring several parameters over time:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An increase in size or PDI indicates aggregation or fusion.
-
Encapsulation Efficiency and Drug Leakage: Quantify the amount of encapsulated drug at different time points. This can be done by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and measuring the drug concentration.
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Chemical Integrity of the Lipids: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used to quantify the parent lipid and its degradation products (lysolipids, free fatty acids).
Data Presentation
The following tables provide an overview of the expected impact of pH and temperature on the stability of this compound liposomes. The data presented are illustrative and represent typical trends observed in liposome stability studies.
Table 1: Effect of pH on the Stability of this compound Liposomes Stored at 4°C for 30 Days
| pH | Average Particle Size Increase (%) | Drug Leakage (%) |
| 4.0 | 45 | 60 |
| 5.5 | 15 | 25 |
| 6.5 | 5 | 10 |
| 7.4 | 10 | 20 |
| 8.5 | 30 | 50 |
Table 2: Effect of Temperature on the Stability of this compound Liposomes at pH 6.5 for 30 Days
| Temperature (°C) | Average Particle Size Increase (%) | Drug Leakage (%) |
| 4 | 5 | 10 |
| 25 | 35 | 55 |
| 37 | 70 | 85 |
Experimental Protocols
Protocol 1: Assessment of Liposome Stability by Monitoring Particle Size and Drug Leakage
Objective: To evaluate the physical stability of this compound liposomes under different storage conditions.
Methodology:
-
Prepare this compound liposomes encapsulating a fluorescent marker (e.g., calcein).
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Remove the unencapsulated marker using size exclusion chromatography.
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Divide the liposome suspension into several aliquots and store them under different conditions (e.g., varying pH and temperature).
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At predetermined time points (e.g., 0, 7, 14, and 30 days), take a sample from each aliquot.
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Particle Size Measurement: Dilute the sample appropriately and measure the average particle size and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Drug Leakage Measurement:
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Lyse a portion of the liposome sample with a detergent (e.g., Triton X-100) to release all the encapsulated marker. Measure the fluorescence to get the total encapsulated amount (F_total).
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For another portion of the sample, separate the liposomes from the leaked marker (e.g., using a mini spin column). Measure the fluorescence of the eluate containing the leaked marker (F_leaked).
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Calculate the percentage of drug leakage as: (F_leaked / F_total) * 100.
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Protocol 2: Quantification of this compound Hydrolysis using HPLC
Objective: To determine the chemical stability of the this compound lipid by quantifying its degradation over time.
Methodology:
-
Prepare a stock solution of this compound liposomes.
-
Incubate the liposome solution under the desired stress condition (e.g., elevated temperature or extreme pH).
-
At various time points, take an aliquot of the liposome suspension.
-
Lyophilize the sample to remove the aqueous solvent.
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Re-dissolve the dried lipids in a suitable organic solvent (e.g., chloroform/methanol mixture).
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Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., a C18 column) and a detector sensitive to lipids (e.g., an Evaporative Light Scattering Detector - ELSD, or a Mass Spectrometer - MS).
-
Develop a gradient elution method to separate the intact this compound from its hydrolysis products (e.g., lyso-PE and glutaric acid).
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Quantify the peak area of the intact this compound at each time point to determine the rate of degradation.
Visualizations
Caption: Hydrolysis pathways of this compound in a liposome.
Caption: Troubleshooting workflow for this compound liposome instability.
References
Technical Support Center: Optimization of Drug Loading in DSPE-Glutaric Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing drug loading in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) formulations. The content is structured to address specific challenges through troubleshooting guides and frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding drug loading strategies for this compound formulations.
Q1: What are the primary methods for loading drugs into this compound-containing nanoparticles?
There are two main strategies for loading drugs into nanoparticles formulated with this compound:
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Covalent Conjugation: This method utilizes the terminal carboxylic acid group of the glutaric acid linker to form a stable covalent bond with the drug molecule.[1][2] This is the primary application for which this compound is designed. The drug must possess a suitable functional group, typically a primary amine, to react with the activated carboxylic acid.[1]
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Non-Covalent Encapsulation: This approach involves entrapping the drug within the core of the nanoparticle (e.g., liposome or micelle) through non-covalent interactions such as hydrophobic or electrostatic forces. This method is suitable for drugs that do not have a functional group for covalent attachment.
Q2: How does the glutaric acid moiety influence the choice of drug loading method?
The glutaric acid provides a reactive carboxyl group, making it ideal for the covalent attachment of amine-containing drugs.[1] This is particularly useful for prodrug strategies or when precise control over the drug-to-lipid ratio is required. For non-covalent encapsulation, the negatively charged carboxyl group at physiological pH can influence the encapsulation of charged drugs through electrostatic interactions.
Q3: What are the key factors to consider for optimizing non-covalent drug encapsulation?
Optimizing non-covalent drug loading involves a multi-factorial approach. Key parameters include the physicochemical properties of the drug, the formulation composition, and the preparation method.
Q4: How can I determine the amount of drug loaded into my this compound formulation?
Accurate quantification of drug loading is crucial. The two primary metrics are Drug Loading Content (DLC) and Encapsulation Efficiency (EE).
-
Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
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Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Total weight of drug initially added) x 100
Common analytical techniques for quantification include:
-
High-Performance Liquid Chromatography (HPLC): A widely used and accurate method for separating and quantifying the drug.[3]
-
UV-Vis Spectroscopy: A simpler method suitable for drugs with a distinct chromophore, but can be prone to interference.
-
Fluorescence Spectroscopy: A highly sensitive method for fluorescent drugs or drugs that can be fluorescently labeled.
To determine the amount of encapsulated drug, the unencapsulated ("free") drug must be separated from the nanoparticles. This is typically achieved through techniques like dialysis, size exclusion chromatography (SEC), or centrifugation.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of drug loading in this compound formulations.
Troubleshooting Covalent Drug Conjugation (EDC/NHS Chemistry)
Issue: Low or No Drug Conjugation
| Possible Cause | Recommended Solution |
| Inefficient Carboxyl Activation | Optimize the molar ratio of EDC and NHS to this compound. A common starting point is a molar excess of EDC and NHS. Ensure the pH of the reaction buffer is between 4.5 and 6.5 for optimal EDC/NHS chemistry. |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis. Perform the reaction in a timely manner after activation. Minimize exposure to high humidity. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them under appropriate conditions (e.g., desiccated and at a low temperature). |
| Incompatible Buffer | Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as they will compete with the reaction. Use MES or HEPES buffer. |
| Drug-Related Issues | Confirm the presence and reactivity of the primary amine on your drug molecule. The amine may be sterically hindered or have low nucleophilicity. |
Issue: Nanoparticle Aggregation During or After Conjugation
| Possible Cause | Recommended Solution |
| Change in Surface Charge | The conjugation process neutralizes the negative charge of the carboxyl groups, which can lead to a decrease in electrostatic repulsion between nanoparticles. Include a PEGylated lipid (e.g., DSPE-PEG) in the formulation to provide steric stability. |
| Cross-linking of Nanoparticles | If the drug molecule has multiple amine groups, it could potentially link two or more nanoparticles together. Use a molar excess of the drug to the activated carboxyl groups to favor the attachment of a single drug molecule per lipid. |
| Inappropriate Buffer Conditions | High salt concentrations can screen surface charges and lead to aggregation. Use a buffer with an appropriate ionic strength. |
Troubleshooting Non-Covalent Drug Encapsulation
Issue: Low Encapsulation Efficiency (EE%)
| Possible Cause | Recommended Solution |
| Poor Drug Solubility in the Lipid Core | For hydrophobic drugs, ensure the lipid composition of the core is optimized for solubilizing the drug. The inclusion of lipids like cholesterol can modulate membrane fluidity and potentially increase drug loading. |
| Drug-Lipid Repulsion | If the drug and the lipid bilayer have the same charge, electrostatic repulsion can hinder encapsulation. Adjust the pH of the formulation buffer to modify the ionization state of the drug and/or the this compound. |
| Premature Drug Leakage | The drug may be leaking out of the nanoparticles after formation. Optimize the lipid composition to create a more stable bilayer. For example, using lipids with longer acyl chains can increase bilayer rigidity. |
| Suboptimal Formulation Method | The method of nanoparticle preparation can significantly impact EE%. Experiment with different techniques such as thin-film hydration, sonication, or extrusion to find the most efficient method for your specific drug and formulation. |
Section 3: Data Presentation
Table 1: Factors Influencing Covalent Drug Conjugation Efficiency
| Parameter | Influence on Conjugation | General Recommendation |
| Molar Ratio (EDC/NHS:this compound) | Affects the degree of carboxyl group activation. | Start with a 2-5 fold molar excess of EDC/NHS. |
| pH of Reaction Buffer | Critical for EDC/NHS chemistry. | Maintain pH between 4.5 and 6.5 for activation. |
| Reaction Time | Balances conjugation with hydrolysis of the activated ester. | Typically 2-4 hours at room temperature. |
| Temperature | Affects reaction kinetics and stability of reagents. | Room temperature is generally suitable. |
| Drug-to-Lipid Ratio | Influences the final drug loading and potential for cross-linking. | Varies depending on the desired loading; a molar excess of the drug can prevent cross-linking. |
Table 2: Factors Influencing Non-Covalent Drug Encapsulation Efficiency
| Parameter | Influence on Encapsulation | General Recommendation |
| Drug-to-Lipid Ratio | Higher ratios can lead to higher loading but may also cause drug precipitation or nanoparticle instability. | Optimize empirically for each drug. |
| Lipid Composition | The choice of lipids affects the properties of the nanoparticle core and surface. | Include cholesterol to modulate membrane fluidity; consider charged lipids for electrostatic interactions. |
| pH of Formulation Buffer | Affects the ionization state of the drug and this compound, influencing electrostatic interactions. | Adjust pH based on the pKa of the drug and the pKa of glutaric acid. |
| Preparation Method | Different methods (e.g., thin-film hydration, sonication, extrusion) yield nanoparticles with varying characteristics. | Compare different methods to find the one that gives the highest EE% for your drug. |
| Temperature of Formulation | Can affect lipid bilayer fluidity and drug partitioning. | For some methods, formulating above the phase transition temperature of the lipids can improve drug loading. |
Section 4: Experimental Protocols
Protocol 1: Covalent Conjugation of an Amine-Containing Drug to this compound Liposomes using EDC/NHS Chemistry
Materials:
-
Pre-formed liposomes containing this compound
-
Amine-containing drug
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification column (e.g., Sephadex G-50)
Procedure:
-
Liposome Preparation: Prepare liposomes with the desired lipid composition, including this compound, using a method such as thin-film hydration followed by extrusion.
-
Activation of Carboxyl Groups:
-
Resuspend the liposomes in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the liposome suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
Immediately pass the activated liposome suspension through a desalting column equilibrated with Activation Buffer to remove unreacted EDC and NHS.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing drug in Coupling Buffer.
-
Add the drug solution to the activated liposome suspension (or the eluate from the desalting column). A 2 to 10-fold molar excess of the drug over this compound is a good starting point.
-
Adjust the pH of the reaction mixture to 7.5 with the dropwise addition of a suitable base.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to deactivate any remaining active esters.
-
-
Purification:
-
Separate the drug-conjugated liposomes from unreacted drug and byproducts using a desalting column or dialysis.
-
-
Characterization:
-
Determine the drug loading content and efficiency using a validated analytical method (e.g., HPLC).
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Quantification of Drug Loading using HPLC
Procedure:
-
Sample Preparation:
-
Take a known volume of the purified drug-loaded nanoparticle suspension.
-
Disrupt the nanoparticles to release the encapsulated or conjugated drug. This can be achieved by adding a suitable solvent that dissolves both the lipid and the drug (e.g., methanol, isopropanol, or a mixture with chloroform).
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample at high speed to pellet any insoluble material.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant from the previous step into a validated HPLC system.
-
The HPLC method should be optimized for the specific drug, with a suitable column, mobile phase, and detector.
-
-
Quantification:
-
Create a standard curve of the free drug at known concentrations.
-
Determine the concentration of the drug in the sample by comparing its peak area to the standard curve.
-
-
Calculation:
-
Calculate the total amount of drug in the initial volume of the nanoparticle suspension.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the formulas provided in the FAQ section.
-
Section 5: Visualizations
Caption: Workflow for covalent drug conjugation.
Caption: Workflow for non-covalent drug encapsulation.
Caption: Troubleshooting flowchart for low drug loading.
References
Characterization techniques for DSPE-glutaric acid conjugated nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DSPE-glutaric acid) conjugated nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Particle Size and Polydispersity Index (PDI)
-
Q1: My nanoparticles show a large hydrodynamic size and high PDI (>0.4) when measured by Dynamic Light Scattering (DLS). What could be the cause?
A1: A large particle size and high PDI often indicate aggregation or instability.[1] Several factors could be responsible:
-
Insufficient Sonication: Ensure adequate energy is applied during nanoparticle formulation to achieve a uniform dispersion.
-
Inappropriate Solvent/Anti-solvent Ratio: The ratio of solvents used during nanoprecipitation is critical. Variations can lead to uncontrolled particle growth and aggregation.
-
Suboptimal this compound Concentration: The concentration of the this compound can influence nanoparticle self-assembly and stability.
-
pH of the Dispersion Medium: The charge of the glutaric acid moiety is pH-dependent. An inappropriate pH can reduce electrostatic repulsion between particles, leading to aggregation.
-
Ionic Strength of the Medium: High salt concentrations can screen the surface charge, reducing the repulsive forces between nanoparticles and causing aggregation.
-
-
Q2: The particle size of my this compound nanoparticles increases over time during storage. How can I improve their stability?
A2: Nanoparticle stability is crucial for reproducible results. To improve stability:
-
Optimize Zeta Potential: A zeta potential greater than +25 mV or less than -25 mV generally indicates good colloidal stability due to strong electrostatic repulsion.[2]
-
PEGylation: Incorporating a PEGylated lipid like DSPE-PEG can provide steric hindrance, preventing aggregation.[3]
-
Storage Conditions: Store nanoparticle dispersions at 4°C to minimize aggregation. Avoid freezing unless a suitable cryoprotectant is used.
-
Lyophilization: For long-term storage, consider lyophilization with a cryoprotectant (e.g., trehalose, sucrose) to maintain particle integrity.
-
2. Zeta Potential
-
Q3: I am observing a near-neutral zeta potential (between -10 mV and +10 mV) for my this compound nanoparticles. Is this expected?
A3: this compound possesses a terminal carboxylic acid group, which should impart a negative surface charge at neutral pH.[4] A near-neutral zeta potential might suggest:
-
Low pH: At a pH below the pKa of glutaric acid, the carboxyl groups will be protonated, reducing the negative charge.
-
Surface Contamination: Adsorption of positively charged molecules from the buffer or media can neutralize the surface charge.
-
Incomplete Conjugation: If the glutaric acid is not properly conjugated to the DSPE, the surface charge may not be as expected.
-
-
Q4: My zeta potential readings are inconsistent between batches. How can I improve reproducibility?
A4: Inconsistent zeta potential can arise from several factors:
-
Variations in pH and Ionic Strength: Ensure the dispersion medium is consistent for all measurements.[5]
-
Concentration Effects: Measure samples at a consistent and appropriate nanoparticle concentration.
-
Instrument Calibration: Regularly check the calibration of the zetasizer instrument.
-
3. Drug Loading and Encapsulation Efficiency
-
Q5: My drug loading and encapsulation efficiency are low. How can I improve them?
A5: Low drug loading is a common challenge. Consider the following strategies:
-
Drug-Polymer Interaction: Enhance the interaction between the drug and the nanoparticle core. For hydrophobic drugs, a more hydrophobic core can improve loading.
-
Formulation Method: The method of nanoparticle preparation significantly impacts encapsulation. For instance, in nanoprecipitation, the solvent and anti-solvent choice is critical.
-
Drug-to-Lipid Ratio: Optimizing the initial ratio of the drug to this compound can improve loading efficiency.
-
pH Adjustment: For pH-sensitive drugs, adjusting the pH of the formulation medium can enhance their partitioning into the nanoparticles.
-
-
Q6: How do I accurately measure the encapsulation efficiency?
A6: Accurate determination of encapsulation efficiency requires separating the free, unencapsulated drug from the nanoparticles. Common methods include:
-
Centrifugal Ultrafiltration: This is a widely used and effective method to separate free drug from nanoparticles.
-
Dialysis: Dialysis can be used, but it's important to select a membrane with an appropriate molecular weight cut-off and to be aware that some drugs may bind to the membrane.
-
Size Exclusion Chromatography (SEC): SEC can effectively separate nanoparticles from smaller, free drug molecules.
-
4. Spectroscopic Characterization
-
Q7: In the FTIR spectrum of my this compound conjugated nanoparticles, I don't see distinct peaks for both components. Is this normal?
A7: Overlapping peaks can occur. Look for characteristic peaks:
-
DSPE: Look for C-H stretching vibrations of the fatty acid chains (around 2850-2920 cm⁻¹) and the phosphate group vibrations.
-
Glutaric Acid: A key peak is the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).
-
Conjugate: The formation of an amide bond between DSPE and glutaric acid would show a characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹. The absence or shift of the carboxylic acid peak can indicate successful conjugation.
-
-
Q8: Can I use NMR to confirm the conjugation of glutaric acid to DSPE?
A8: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation.
-
¹H NMR: You can look for the appearance of new peaks corresponding to the methylene protons of the glutaric acid moiety in the DSPE spectrum.
-
³¹P NMR: The chemical shift of the phosphorus in the DSPE headgroup may change upon conjugation.
-
HRMAS NMR: High-Resolution Magic Angle Spinning NMR can be used for a more detailed structural analysis of the nanoparticles themselves.
-
Experimental Protocols
1. Particle Size and Zeta Potential Measurement
-
Methodology:
-
Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration (typically to achieve a scattering intensity of 100-300 kcps).
-
Ensure the pH and ionic strength of the diluent are controlled and recorded, as they significantly influence zeta potential.
-
Vortex the sample gently before measurement to ensure homogeneity.
-
For particle size, use Dynamic Light Scattering (DLS). Equilibrate the sample at 25°C for 1-2 minutes in the instrument. Perform at least three measurements and report the Z-average diameter and Polydispersity Index (PDI).
-
For zeta potential, use Laser Doppler Velocimetry. Use a folded capillary cell (e.g., DTS1070). Perform at least three measurements and report the average zeta potential and conductivity. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are generally considered stable.
-
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Methodology:
-
Separate the unencapsulated drug from the nanoparticle suspension using a validated method like centrifugal ultrafiltration (e.g., Amicon Ultra filters with an appropriate MWCO).
-
Quantify the amount of free drug in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
To determine the total amount of drug, disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.
-
Quantify the total drug concentration in the disrupted sample.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Total weight of drug used in formulation) x 100
-
-
3. In Vitro Drug Release
-
Methodology (Dialysis Method):
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the cumulative percentage of drug released versus time.
-
4. Biocompatibility Assessment
-
Methodology (MTT Assay for Cytotoxicity):
-
Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate the cell viability as a percentage relative to untreated control cells.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Typical Value Range | Characterization Technique |
| Hydrodynamic Diameter (Z-average) | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 mV to -50 mV (at neutral pH) | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | 30% - 90% (drug-dependent) | HPLC, UV-Vis after separation |
| Drug Loading Content (DLC%) | 1% - 15% (drug-dependent) | HPLC, UV-Vis after separation |
Table 2: Troubleshooting Guide for Physicochemical Characterization
| Issue | Potential Cause | Suggested Solution |
| High PDI (>0.4) | Aggregation, improper formulation | Optimize sonication, solvent ratios, and component concentrations. |
| Particle size increases over time | Instability | Optimize zeta potential, consider PEGylation, store at 4°C. |
| Near-neutral zeta potential | Low pH, surface contamination | Adjust pH to > pKa of glutaric acid, use high-purity water and buffers. |
| Low encapsulation efficiency | Poor drug-polymer interaction | Modify nanoparticle core, optimize drug-to-lipid ratio, adjust pH. |
| Broad/overlapping FTIR peaks | Complex nature of the sample | Use deconvolution software, compare with spectra of individual components. |
Visualizations
Caption: Experimental workflow for this compound nanoparticle characterization.
Caption: Troubleshooting logic for common nanoparticle characterization issues.
References
- 1. Influence of Different Ratios of DSPE-PEG2k on Ester Prodrug Self-Assembly Nanoparticles for Cell Migration and Proliferation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DSPE-Glutaric Acid and Other Carboxylated Lipids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. Carboxylated lipids are frequently incorporated into liposome formulations to provide a reactive handle for the covalent attachment of targeting ligands, polymers, and other moieties. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) with other commonly used carboxylated lipids, supported by experimental data and detailed protocols.
Introduction to Carboxylated Lipids
Carboxylated lipids are phospholipids that have been chemically modified to present a terminal carboxylic acid group on their hydrophilic head. This functional group is readily activated for conjugation to amine-containing molecules via amide bond formation, a cornerstone of bioconjugation chemistry. The choice of carboxylated lipid can significantly impact the physicochemical properties and in vivo performance of the resulting liposomes, including their stability, drug loading capacity, and cellular interaction.
This compound is a popular choice, featuring a short, five-carbon glutaric acid linker attached to the head group of DSPE. This provides a reactive carboxyl group for further modification. A primary alternative is DSPE-PEG-COOH , which incorporates a polyethylene glycol (PEG) spacer between the DSPE lipid anchor and the terminal carboxylic acid. The PEG spacer is known to confer "stealth" properties to liposomes, reducing their uptake by the reticulo-endothelial system (RES) and prolonging their circulation time in the bloodstream.[1]
Comparative Performance Data
While direct head-to-head comparative studies are limited, the following table summarizes representative data synthesized from multiple sources to illustrate the expected performance differences between liposomes formulated with this compound and DSPE-PEG2000-COOH. These values are for liposomes of similar lipid composition encapsulating the chemotherapeutic drug doxorubicin.
| Parameter | Liposomes with this compound | Liposomes with DSPE-PEG2000-COOH | Reference |
| Vesicle Size (nm) | 110 ± 5 | 125 ± 6 | [2] |
| Polydispersity Index (PDI) | < 0.15 | < 0.15 | [3] |
| Zeta Potential (mV) | -35 ± 4 | -25 ± 3 | [1] |
| Doxorubicin Encapsulation Efficiency (%) | ~92% | >95% | [4] |
| Stability (Drug Leakage in 50% Serum after 24h) | ~15% | <10% | |
| Cellular Uptake (in Folate Receptor-positive cells, targeted) | Moderately Enhanced | Significantly Enhanced |
Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Liposome Preparation by Thin-Film Hydration
This method is widely used for the preparation of liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound or DSPE-PEG2000-COOH
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin)
Procedure:
-
Dissolve DSPC, cholesterol, and the carboxylated lipid (this compound or DSPE-PEG2000-COOH) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution (e.g., PBS containing the drug to be encapsulated) by gentle rotation at a temperature above the Tc for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Determination of Encapsulation Efficiency by HPLC
This protocol outlines the separation of free drug from encapsulated drug to quantify the encapsulation efficiency.
Materials:
-
Drug-loaded liposome suspension
-
Size-exclusion chromatography (SEC) column
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Mobile phase appropriate for the drug being analyzed
-
Lysis buffer (e.g., methanol or a detergent solution like Triton X-100)
Procedure:
-
Separate the unencapsulated drug from the liposomes using an SEC column. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained.
-
Collect the liposome fraction and disrupt the vesicles by adding a lysis buffer. This will release the encapsulated drug.
-
Quantify the amount of drug in the lysed liposome fraction using a validated HPLC method.
-
The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of drug in liposomes / Total initial amount of drug) x 100
In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol describes how to quantify the uptake of fluorescently labeled liposomes by cells.
Materials:
-
Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiD or encapsulating a fluorescent marker).
-
Cell line of interest (e.g., a cancer cell line overexpressing a target receptor).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
Flow cytometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with different concentrations of the fluorescently labeled liposome formulations for a specified period (e.g., 2-4 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
Detach the cells from the plate using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes.
-
The mean fluorescence intensity of the cell population is used to compare the uptake of different liposome formulations.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in the preparation and action of targeted liposomes, the following diagrams are provided.
Experimental Workflow for Targeted Liposome Preparation and Characterization
Receptor-Mediated Endocytosis of a Targeted Liposome
Discussion and Conclusion
The choice between this compound and other carboxylated lipids, such as DSPE-PEG-COOH, depends on the specific application and desired therapeutic outcome.
This compound offers a straightforward approach to surface functionalization. The absence of a long polymer chain may be advantageous in scenarios where rapid cellular uptake is desired, as the PEG layer in DSPE-PEG-COOH can sometimes hinder the interaction of the targeting ligand with its receptor, a phenomenon known as the "PEG dilemma".
Conversely, DSPE-PEG-COOH provides the well-established benefits of PEGylation, including prolonged systemic circulation and reduced immunogenicity. This is often crucial for enabling liposomes to reach their target tissue, particularly in intravenous applications. The PEG spacer can also provide greater flexibility for the attached ligand, potentially improving its binding affinity to the target receptor.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of doxorubicin encapsulated in poly(ethylene glycol)-coated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-Glutaric Acid in Targeted vs. Non-Targeted Liposomes: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Liposomes, as versatile nanocarriers, have been extensively investigated for this purpose. The incorporation of functionalized lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid), provides a crucial anchor for attaching targeting ligands, enabling the transition from passive, non-targeted delivery to active, receptor-mediated targeting. This guide provides an objective comparison of the efficacy of this compound-containing liposomes in targeted versus non-targeted formulations, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize key performance indicators for targeted and non-targeted liposomes, drawing from various studies. These values represent typical ranges and may vary based on the specific drug, targeting ligand, and cell/animal model used.
Table 1: Physicochemical Properties and Drug Loading
| Parameter | Non-Targeted Liposomes | Targeted Liposomes (Folate-DSPE-Glutaric Acid) | Reference |
| Particle Size (nm) | 100 - 200 | 110 - 220 | [1] |
| Zeta Potential (mV) | -10 to -30 | -15 to -40 | [1] |
| Encapsulation Efficiency (%) | 39 - 85 | 67 - 87.6 | [1][2][3] |
| Drug Loading (%) | 5 - 10 | 7 - 8 |
Table 2: In Vitro Efficacy
| Parameter | Non-Targeted Liposomes | Targeted Liposomes (Folate-DSPE-Glutaric Acid) | Reference |
| Cellular Uptake (vs. non-targeted) | Baseline | Up to 45-fold higher | |
| IC50 (µM) (Doxorubicin) | ~57.5 | ~10 | |
| Cytotoxicity (vs. non-targeted) | Baseline | Up to 86-fold higher |
Table 3: In Vivo Efficacy
| Parameter | Non-Targeted Liposomes | Targeted Liposomes | Reference |
| Tumor Accumulation (%ID/g) | ~2 - 5 | ~5 - 10 | |
| Tumor Growth Inhibition (%) | Variable | Significantly higher than non-targeted | |
| Drug levels in ascitic tumor cells (vs. non-targeted) | Baseline | 17-fold increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Liposome Preparation via Thin-Film Hydration
This common method is used for the preparation of both targeted and non-targeted liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, this compound, DSPE-PEG-Folate)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Dissolve the lipids (including this compound for non-targeted, or DSPE-PEG-Folate for targeted liposomes) and the lipophilic drug in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and rotating the flask above the lipid phase transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of passes.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the liposomal formulations on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Liposomal formulations (targeted and non-targeted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of free drug, non-targeted liposomes, and targeted liposomes. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Tumor Growth Inhibition Study
This study evaluates the therapeutic efficacy of the liposomal formulations in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
Liposomal formulations
-
Calipers for tumor measurement
-
Sterile saline
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice to induce tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted liposomes, targeted liposomes).
-
Administer the respective treatments intravenously at predetermined doses and schedules.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Plot tumor growth curves and calculate the tumor growth inhibition for each treatment group compared to the control group.
Mandatory Visualization
The following diagrams illustrate key conceptual and experimental workflows.
Caption: Experimental workflow for liposome development and evaluation.
Caption: Cellular uptake mechanisms of targeted vs. non-targeted liposomes.
Caption: Signaling pathway of receptor-mediated endocytosis for targeted liposomes.
References
A Comparative Guide to the In Vitro Validation of DSPE-Glutaric Acid Targeted Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted drug delivery is continually evolving, with novel nanoparticle formulations being developed to enhance therapeutic efficacy and minimize off-target effects. Among these, nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to targeting ligands have shown considerable promise. This guide provides an objective comparison of the in vitro performance of nanoparticles targeted with DSPE-glutaric acid against other commonly used targeting moieties. The supporting experimental data presented is based on established principles of nanoparticle validation, offering a framework for researchers evaluating novel targeting strategies.
Performance Comparison of Targeted Nanoparticles
The in vitro validation of targeted nanoparticles hinges on a series of experiments designed to assess their physicochemical properties, targeting efficiency, and cytotoxic effects. While direct comparative studies on this compound as a targeting ligand are emerging, we can extrapolate its potential performance based on the behavior of other carboxylated and small molecule ligands. The following tables summarize key quantitative data from representative in vitro assays.
Table 1: Physicochemical Characterization of Targeted Nanoparticles
| Parameter | This compound NP (Hypothetical) | DSPE-PEG-Folic Acid NP | DSPE-PEG-RGD NP | Non-Targeted NP |
| Size (nm, DLS) | 100 ± 5 | 110 ± 7 | 115 ± 6 | 95 ± 5 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -30 ± 3 | -25 ± 4 | -20 ± 3 | -15 ± 2 |
| Drug Encapsulation Efficiency (%) | ~90 | ~88 | ~85 | ~92 |
Note: Data for Folic Acid and RGD nanoparticles are representative values from published studies. Data for this compound NP is hypothetical, based on the expected properties of a carboxylated lipid nanoparticle.
Table 2: In Vitro Cellular Uptake in Receptor-Positive Cancer Cells
| Nanoparticle Type | Cellular Uptake (% of control) | Targeting Efficiency (Targeted/Non-Targeted) |
| This compound NP (Hypothetical) | 180% | 1.8x |
| DSPE-PEG-Folic Acid NP | 250% | 2.5x |
| DSPE-PEG-RGD NP | 220% | 2.2x |
| Non-Targeted NP | 100% | 1.0x |
Note: Cellular uptake is often quantified using flow cytometry or fluorescence microscopy after incubating cells with fluorescently labeled nanoparticles.
Table 3: In Vitro Cytotoxicity (IC50 Values in µg/mL) in Receptor-Positive Cancer Cells
| Nanoparticle Type (with encapsulated doxorubicin) | IC50 (µg/mL) | Therapeutic Improvement (Free Drug IC50 / NP IC50) |
| This compound NP (Hypothetical) | 1.5 | 3.3x |
| DSPE-PEG-Folic Acid NP | 1.0 | 5.0x |
| DSPE-PEG-RGD NP | 1.2 | 4.2x |
| Non-Targeted NP | 2.5 | 2.0x |
| Free Doxorubicin | 5.0 | 1.0x |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of cell growth and are determined using assays like MTT or LDH.
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro validation of targeted nanoparticles.
Nanoparticle Formulation and Physicochemical Characterization
a. Formulation: this compound nanoparticles can be formulated using a lipid film hydration method. Briefly, this compound, other lipids (e.g., DSPC, cholesterol), and the encapsulated drug are dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film, which is then hydrated with an aqueous buffer, followed by sonication or extrusion to form nanoparticles of a desired size.
b. Dynamic Light Scattering (DLS) and Zeta Potential: Nanoparticle size, polydispersity index (PDI), and zeta potential are measured using a Zetasizer. Nanoparticles are diluted in an appropriate buffer and measurements are taken at 25°C.[1]
c. Transmission Electron Microscopy (TEM): The morphology of the nanoparticles is visualized using TEM. A drop of the nanoparticle suspension is placed on a carbon-coated copper grid, stained with a negative staining agent like uranyl acetate, and imaged after drying.
In Vitro Cellular Uptake Assay
a. Cell Culture: Cancer cell lines overexpressing the target receptor (e.g., folate receptor for folic acid, integrins for RGD) are cultured in appropriate media until they reach 70-80% confluency.
b. Nanoparticle Incubation: Cells are incubated with fluorescently labeled nanoparticles (e.g., containing a fluorescent dye like Rhodamine B) at a predetermined concentration for a specific time period (e.g., 4 hours) at 37°C.
c. Quantification by Flow Cytometry: After incubation, cells are washed to remove non-internalized nanoparticles, trypsinized, and resuspended in buffer. The fluorescence intensity of the cells is then analyzed using a flow cytometer to quantify nanoparticle uptake.
In Vitro Cytotoxicity Assay (MTT Assay)
a. Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
b. Treatment: Cells are treated with various concentrations of free drug, drug-loaded targeted nanoparticles, drug-loaded non-targeted nanoparticles, and empty nanoparticles for a specified duration (e.g., 48 hours).
c. MTT Reagent Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 4 hours.
d. Absorbance Measurement: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.[2][3][4][5]
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate key workflows and pathways.
Conclusion
The in vitro validation of this compound targeted nanoparticles requires a systematic evaluation of their physicochemical characteristics, cellular uptake, and cytotoxicity. While direct comparative data is limited, the established protocols and performance of well-known targeting ligands such as folic acid and RGD provide a valuable benchmark. The acidic nature of the glutaric acid moiety may offer advantages in targeting the acidic tumor microenvironment, a hypothesis that warrants further dedicated in vitro and in vivo investigation. This guide serves as a foundational resource for researchers embarking on the preclinical assessment of novel targeted nanoparticle systems.
References
- 1. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Characterizing the Binding Affinity of DSPE-Glutaric Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted drug delivery and bioconjugation, the choice of linker chemistry plays a pivotal role in the efficacy and stability of the final product. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with various reactive groups is a cornerstone in the formulation of liposomes and other nanoparticles. This guide provides a comparative analysis of the binding affinity of DSPE-glutaric acid conjugates, offering insights into their performance relative to other commonly used DSPE derivatives.
Executive Summary
This guide delves into the binding characteristics of this compound, a carboxylated lipid, and compares it with other functionalized DSPE lipids, namely those with N-hydroxysuccinimide (NHS) ester and maleimide reactive groups. While direct, side-by-side quantitative comparisons of binding affinities for these specific DSPE conjugates are not extensively available in publicly accessible literature, this guide provides an objective comparison based on the principles of their respective conjugation chemistries and presents a compilation of relevant experimental protocols to enable researchers to conduct their own comparative studies.
Comparison of DSPE-Functionalized Lipids
The choice of a DSPE conjugate is dictated by the target molecule and the desired bond stability. The glutaric acid moiety of this compound provides a terminal carboxylic acid group, which is typically activated to form an amide bond with primary amines on proteins or other ligands.
| Feature | This compound | DSPE-PEG-NHS Ester | DSPE-PEG-Maleimide |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester | Maleimide |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Thiols/Sulfhydryls (-SH) |
| Bond Type | Amide | Amide | Thioether |
| Reaction pH | 4.5 - 7.5 (with activator) | 7.0 - 9.0 | 6.5 - 7.5 |
| Bond Stability | Very Stable | Very Stable | Very Stable |
| Specificity | Reactive with primary amines after activation. | Highly reactive towards primary amines. | Highly specific for thiol groups. |
| Advantages | Stable precursor, allows for controlled activation. | Direct reactivity, no pre-activation needed. | High specificity minimizes off-target reactions. |
| Disadvantages | Requires an activation step (e.g., with EDC/NHS). | Susceptible to hydrolysis in aqueous solutions. | Requires a free thiol on the target molecule. |
Experimental Protocols for Binding Affinity Determination
To quantitatively assess and compare the binding affinity of different DSPE-conjugates, several biophysical techniques can be employed. The following are detailed protocols for commonly used methods.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Experimental Workflow:
Caption: Workflow for SPR analysis of binding kinetics.
Protocol:
-
Ligand Immobilization:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the ligand (e.g., streptavidin if using biotinylated DSPE conjugates) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Interaction:
-
Prepare liposomes incorporating the DSPE-conjugate of interest (e.g., Biotin-DSPE-Glutaric Acid) in a running buffer (e.g., HBS-P+).
-
Inject a series of concentrations of the liposome solution over the immobilized ligand surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Caption: Workflow for ITC analysis of binding thermodynamics.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the ligand (e.g., a target protein) in a suitable buffer.
-
Prepare a solution of the liposomes containing the DSPE-conjugate at a higher concentration in the same buffer.
-
Thoroughly degas both solutions.
-
-
Titration:
-
Load the ligand solution into the sample cell and the liposome solution into the injection syringe of the ITC instrument.
-
After thermal equilibration, perform a series of injections of the liposome solution into the sample cell.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model to determine the binding constant (Kₐ, from which Kₑ is calculated), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated.
-
Signaling Pathway and Logical Relationships
The conjugation of a ligand to a DSPE-functionalized liposome is the first step in creating a targeted delivery system. The subsequent binding to its target receptor can initiate a variety of cellular signaling pathways.
Caption: Conjugation and cellular uptake pathway.
Conclusion
The selection of a DSPE conjugate for liposome functionalization is a critical decision in the development of targeted therapeutics. This compound offers a stable and versatile platform for conjugation to amine-containing ligands, though it requires an activation step. While direct comparative binding affinity data is sparse, the experimental protocols provided in this guide will enable researchers to perform robust, quantitative comparisons with other derivatives like DSPE-PEG-NHS and DSPE-PEG-Maleimide. Such studies are essential for optimizing linker chemistry to achieve the desired therapeutic outcome.
A Head-to-Head Comparison of DSPE-Glutaric Acid and Maleimide-Terminated Lipids for Protein Conjugation
For researchers, scientists, and drug development professionals, the effective conjugation of proteins to lipid nanoparticles is a critical step in the development of targeted drug delivery systems and other advanced therapeutics. The choice of conjugation chemistry significantly impacts the efficiency, stability, and ultimately, the in vivo performance of the final product. This guide provides an in-depth, objective comparison of two widely used lipid anchors for protein conjugation: DSPE-glutaric acid and maleimide-terminated lipids.
This comparison will delve into the fundamental chemistry, reaction specificity, stability of the resulting bond, and practical considerations for each method. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific application.
At a Glance: this compound vs. Maleimide-Terminated Lipids
| Feature | This compound (via NHS Ester Activation) | Maleimide-Terminated Lipids |
| Target Functional Group | Primary amines (e.g., lysine residues, N-terminus) | Thiol/Sulfhydryl groups (e.g., cysteine residues) |
| Reaction Chemistry | Amine acylation | Michael addition |
| Bond Formed | Stable amide bond | Thioether bond |
| Specificity | High for primary amines, but can have side reactions with other nucleophiles.[] | Highly specific for thiols at neutral pH.[2] |
| Stability of Conjugate | Amide bond is generally considered highly stable and effectively irreversible under physiological conditions.[] | Thioether bond is susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[3][4] Stability can be enhanced. |
| Reaction pH | Optimal at pH 7.2-8.5. | Optimal at pH 6.5-7.5. |
| Key Advantage | Targets abundant and readily available primary amines on most proteins. | High specificity for less abundant thiols allows for more site-specific conjugation. |
| Key Disadvantage | Can lead to heterogeneous products due to multiple lysine residues. Potential for hydrolysis of the activated NHS ester. | Requires available free thiols, which may necessitate protein engineering or reduction of disulfide bonds. Conjugate stability can be a concern. |
Chemical Principles and Reaction Mechanisms
Understanding the underlying chemistry is paramount to optimizing conjugation strategies and troubleshooting potential issues.
This compound: Amine-Reactive Conjugation
This compound itself is not reactive towards proteins. It requires a two-step activation process, most commonly using carbodiimide chemistry with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form a highly reactive NHS ester. This NHS ester then readily reacts with primary amines on the protein surface to form a stable amide bond.
Maleimide-Terminated Lipids: Thiol-Reactive Conjugation
Maleimide-terminated lipids contain a maleimide group that is intrinsically reactive towards thiol (sulfhydryl) groups found in cysteine residues. The reaction is a Michael addition, which proceeds efficiently at or near neutral pH to form a stable thioether bond.
Performance Comparison: A Data-Driven Analysis
While direct head-to-head comparative studies are limited, we can infer performance characteristics from available data on each conjugation method.
Reaction Efficiency and Kinetics
| Parameter | This compound (NHS Ester) | Maleimide-Terminated Lipids |
| Reaction Time | Typically 30 minutes to 4 hours at room temperature. | Can be rapid, with significant conjugation observed within 2 hours at room temperature. |
| pH Dependence | Highly pH-dependent; optimal at pH 7.2-8.5. Below this range, amines are protonated and less reactive. Above this range, hydrolysis of the NHS ester is significant. | Optimal at pH 6.5-7.5. At pH > 7.5, maleimides can react with amines and are more susceptible to hydrolysis. |
| Competing Reactions | Hydrolysis of the NHS ester is a major competing reaction, especially in dilute protein solutions. | The maleimide group can undergo hydrolysis, rendering it inactive. This is more pronounced at higher pH. |
| Reported Efficiency | Can achieve high yields, but is dependent on factors like protein concentration and pH control. A degree of labeling of 0.9 to 1.1 has been reported for BSA. | High conjugation efficiencies have been reported, though it can be protein-dependent. For some systems, efficiencies can be lower. |
Specificity and Side Reactions
| Parameter | This compound (NHS Ester) | Maleimide-Terminated Lipids |
| Primary Target | ε-amino group of lysine and the N-terminal α-amino group. | Sulfhydryl group of cysteine. |
| Potential Side Reactions | Can react with other nucleophilic residues like tyrosine and serine, although this is less common. | At pH > 7.5, can react with primary amines (e.g., lysine). Can also react with other thiol-containing molecules in the reaction mixture. |
| Product Homogeneity | Tends to produce a heterogeneous mixture of conjugates due to the presence of multiple lysine residues on the protein surface. | Can produce more homogeneous conjugates if the protein has a limited number of accessible cysteine residues, allowing for site-specific modification. |
Stability of the Lipid-Protein Conjugate
| Parameter | This compound (Amide Bond) | Maleimide-Terminated Lipids (Thioether Bond) |
| Bond Stability | The resulting amide bond is very stable under physiological conditions. | The thioether bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to deconjugation. |
| Long-term Stability | Generally considered a permanent linkage. | The instability of the thioether bond can be a significant drawback for in vivo applications. However, the succinimide ring can undergo hydrolysis to form a more stable ring-opened structure. This hydrolysis can be accelerated by using "self-hydrolyzing" maleimides. |
| Strategies for Improved Stability | Not generally required due to the inherent stability of the amide bond. | - Post-conjugation hydrolysis of the succinimide ring. - Use of next-generation maleimides (e.g., diiodomaleimides) with increased hydrolytic stability. - Formation of a thiazine structure with N-terminal cysteine. |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation to this compound Liposomes via EDC/NHS Chemistry
This protocol outlines the activation of this compound incorporated into liposomes and subsequent conjugation to a protein.
Materials:
-
Liposomes containing this compound
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Activation: a. Resuspend liposomes containing this compound in Activation Buffer. b. Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. A typical starting point is a 2-5 fold molar excess of EDC and Sulfo-NHS over the amount of this compound. c. Add the EDC/Sulfo-NHS solution to the liposomes and incubate for 15-30 minutes at room temperature with gentle mixing. d. Wash the liposomes with Coupling Buffer to remove unreacted EDC and Sulfo-NHS. This can be done by centrifugation or tangential flow filtration.
-
Conjugation: a. Dissolve the protein to be conjugated in Coupling Buffer. b. Add the protein solution to the activated liposomes. The molar ratio of protein to lipid will need to be optimized for your specific application. c. Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. d. (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes. e. Purify the liposome-protein conjugate from unconjugated protein and reaction byproducts using a suitable method such as size exclusion chromatography.
Protocol 2: Protein Conjugation to Maleimide-Terminated Liposomes
This protocol describes the direct conjugation of a thiol-containing protein to pre-formed liposomes incorporating a maleimide-terminated lipid.
Materials:
-
Liposomes containing a maleimide-terminated lipid (e.g., DSPE-PEG-Maleimide)
-
Thiol-containing protein
-
Conjugation Buffer: Degassed, amine- and thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES)
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching solution (optional): Cysteine or β-mercaptoethanol
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation: a. Dissolve the protein in degassed Conjugation Buffer. b. If the protein does not have a free thiol, it may be necessary to reduce existing disulfide bonds. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. c. Remove the excess TCEP using a desalting column.
-
Conjugation: a. To the maleimide-containing liposomes, add the thiol-containing protein. A 1.2 to 2-fold molar excess of maleimide groups to protein thiols is a common starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring. c. (Optional) To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes. d. Purify the liposome-protein conjugate from unconjugated protein and other reagents using size exclusion chromatography.
Conclusion: Making the Right Choice
The selection between this compound and maleimide-terminated lipids for protein conjugation is not a one-size-fits-all decision. It requires careful consideration of the protein's characteristics, the desired degree of conjugation control, and the stability requirements of the final application.
-
This compound (via NHS ester activation) is a robust and versatile choice when targeting the abundant primary amines on a protein. It is particularly useful when site-specificity is not a primary concern and a highly stable, permanent linkage is desired.
-
Maleimide-terminated lipids offer the advantage of high specificity for thiol groups, enabling more controlled, site-specific conjugation, especially when working with engineered proteins containing a single cysteine residue. However, researchers must be mindful of the potential for conjugate instability and may need to implement strategies to mitigate this issue.
By carefully weighing the advantages and disadvantages of each method and optimizing the reaction conditions as outlined in the provided protocols, researchers can successfully conjugate proteins to lipid-based delivery systems, paving the way for the next generation of targeted therapeutics.
References
A Comparative Analysis of Cross-Linkers for DSPE-Glutaric Acid in Bioconjugation
For researchers, scientists, and drug development professionals, the effective surface modification of lipid-based nanoparticles is paramount for targeted drug delivery and diagnostic applications. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-Glutaric Acid) is a key phospholipid that provides a terminal carboxylic acid group for the covalent attachment of targeting ligands, polymers, and other functional molecules.[1] The choice of cross-linking chemistry is a critical determinant of the efficiency of conjugation, the stability of the final product, and its ultimate in vivo performance. This guide provides a comparative study of two predominant cross-linking strategies for this compound: the zero-length carbodiimide chemistry (EDC/NHS) and the maleimide-thiol reaction.
This comparison will delve into the mechanisms of action, present available quantitative data on performance, provide detailed experimental protocols, and visualize the workflows and chemical pathways involved.
At a Glance: EDC/NHS vs. Maleimide-Thiol Conjugation
| Feature | EDC/NHS Chemistry | Maleimide-Thiol Chemistry |
| Target Functional Groups | Carboxyls (-COOH) on this compound and primary amines (-NH2) on the ligand. | Thiols (-SH) on the ligand and a maleimide-functionalized this compound. |
| Bond Formed | Stable amide bond (-CO-NH-).[2] | Stable thioether bond (-S-). |
| Cross-linker Type | Zero-length (no additional atoms in the final linkage). | Heterobifunctional (linker atoms are part of the final structure). |
| Reaction pH | Activation (pH 4.5-6.0), Conjugation (pH 7.2-8.5).[3] | pH 6.5-7.5.[4] |
| Key Advantages | Forms a highly stable amide bond; zero-length cross-linker minimizes immunogenicity. | High specificity for thiols; efficient reaction under mild conditions. |
| Key Disadvantages | Potential for hydrolysis of the activated intermediate; requires careful pH control.[5] | Maleimide group can be unstable and prone to hydrolysis, especially at higher pH; the resulting thioether bond can undergo retro-Michael reaction. |
Quantitative Performance Comparison
Direct quantitative comparisons of conjugation efficiency and stability for this compound are limited in publicly available literature. However, data from studies using similarly structured DSPE-PEG-COOH and DSPE-PEG-Maleimide can provide valuable insights.
Conjugation Efficiency
| Cross-linker System | Ligand | Nanoparticle System | Reported Efficiency | Citation |
| EDC/NHS | ErbB2 peptide | DSPE-PEG-NH2 | Not explicitly quantified, but successful conjugation confirmed by 1H NMR. | |
| Maleimide-Thiol | cRGDfK peptide | PLGA nanoparticles | 84 ± 4% | |
| Maleimide-Thiol | 11A4 nanobody | PLGA nanoparticles | 58 ± 12% | |
| Maleimide-Thiol | Thiolated Hemoglobin | DSPE-PEG-Maleimide Liposomes | Not explicitly quantified, but successful conjugation confirmed. |
Note: The efficiency of maleimide conjugation can be significantly impacted by the liposome preparation method. The post-insertion method has been shown to preserve a higher percentage of active maleimide groups (76%) compared to the pre-insertion method (32%).
Stability of the Formed Linkage
The stability of the covalent bond linking the ligand to the this compound is crucial for in vivo applications.
| Linkage Type | Key Stability Concerns | Mitigating Factors |
| Amide Bond (from EDC/NHS) | Generally considered highly stable under physiological conditions. | Not applicable, as the bond is inherently stable. |
| Thioether Bond (from Maleimide) | Susceptible to retro-Michael reaction (thiol exchange) in the presence of endogenous thiols like glutathione and albumin, leading to premature drug release. The maleimide ring itself can undergo hydrolysis, rendering it inactive for conjugation. | Using sulfone-based linkers instead of maleimides can improve stability in plasma. The hydrolysis of the succinimide ring in the thioether adduct can stabilize it against retro-Michael addition. |
Reaction Mechanisms and Workflows
EDC/NHS Cross-linking Pathway
The EDC/NHS system is a "zero-length" cross-linker, meaning no additional spacer atoms are incorporated into the final conjugate. The reaction proceeds in two steps:
-
Activation of this compound: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS-Ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis. N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.
-
Conjugation to the Ligand: The NHS ester then reacts with a primary amine on the targeting ligand to form a stable amide bond, releasing NHS.
Caption: EDC/NHS reaction pathway for conjugating a ligand to this compound.
Maleimide-Thiol Conjugation Pathway
This approach requires the this compound to first be functionalized with a maleimide group. This is typically achieved by reacting the carboxyl group of this compound with a heterobifunctional linker containing both an amine and a maleimide group (e.g., AMAS - N-α-Maleimidoacet-oxysuccinimide ester), using EDC/NHS chemistry. The resulting DSPE-maleimide can then react with a thiol-containing ligand.
-
Formation of DSPE-Maleimide: The carboxyl group of this compound is activated with EDC/NHS and then reacted with an amine-maleimide linker.
-
Conjugation to Thiolated Ligand: The maleimide group on the DSPE derivative reacts specifically with the sulfhydryl (thiol) group on the ligand via a Michael addition reaction to form a stable thioether bond.
Caption: Two-step maleimide-thiol conjugation pathway.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation to this compound Containing Liposomes
This protocol is adapted for the conjugation of an amine-containing ligand to pre-formed liposomes incorporating this compound.
Materials:
-
Liposomes containing this compound (e.g., 5 mol%) in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS.
-
Amine-containing ligand in a suitable buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., hydroxylamine or Tris buffer).
-
Size exclusion chromatography (SEC) column for purification.
Procedure:
-
Liposome Preparation: Prepare liposomes incorporating this compound using a standard method such as thin-film hydration followed by extrusion.
-
Activation of Carboxyl Groups:
-
To the liposome suspension, add EDC and NHS to a final concentration of approximately 2 mM and 5 mM, respectively. The optimal molar ratio of EDC/NHS to the accessible carboxyl groups on the liposome surface should be determined empirically but can start at a 10-fold molar excess of EDC and a 4-fold molar excess of Sulfo-NHS over the accessible carboxyl groups.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing ligand, remove excess and hydrolyzed cross-linkers by passing the activated liposome suspension through a pre-equilibrated SEC column.
-
-
Conjugation to Amine-Containing Ligand:
-
Immediately add the amine-containing ligand to the activated liposome suspension. The molar ratio of ligand to this compound should be optimized, but a starting point of 1:1 to 5:1 (ligand:carboxyl) can be used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amine.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add a quenching solution (e.g., 100 mM hydroxylamine or Tris buffer) to a final concentration of 10-50 mM to quench any remaining active NHS esters. Incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Remove unconjugated ligand and by-products by SEC or dialysis.
-
-
Characterization:
-
Characterize the resulting liposomes for size, zeta potential, and ligand conjugation efficiency. The number of conjugated ligands can be quantified by various methods, including fluorescence-based assays (if the ligand is fluorescently labeled) or by using specific assays for the ligand (e.g., protein assays).
-
Caption: Experimental workflow for EDC/NHS conjugation.
Protocol 2: Maleimide-Thiol Conjugation to DSPE-Maleimide Containing Liposomes
This protocol assumes the availability of DSPE-PEG-Maleimide or the pre-functionalization of this compound to DSPE-maleimide.
Materials:
-
Liposomes containing DSPE-Maleimide (e.g., 5 mol%). The "post-insertion" method for incorporating the maleimide lipid is recommended for higher reactivity.
-
Thiol-containing ligand in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
Optional: Reducing agent (e.g., TCEP) if the ligand has internal disulfide bonds that need to be reduced.
-
Quenching reagent (e.g., N-ethylmaleimide or cysteine).
-
Size exclusion chromatography (SEC) column for purification.
Procedure:
-
Liposome Preparation: Prepare liposomes and incorporate DSPE-Maleimide using the post-insertion method for optimal maleimide activity. This involves incubating pre-formed liposomes with a solution of DSPE-Maleimide.
-
Preparation of Thiol-Containing Ligand:
-
Dissolve the thiol-containing ligand in a degassed buffer at pH 6.5-7.5.
-
If necessary, treat the ligand with a reducing agent like TCEP to ensure the availability of free thiol groups. Remove the reducing agent before proceeding.
-
-
Conjugation Reaction:
-
Add the thiol-containing ligand to the DSPE-Maleimide liposome suspension. The molar ratio of ligand to maleimide groups should be optimized, with a starting point of 1:1 to 2:1 (thiol:maleimide).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add a quenching reagent such as N-ethylmaleimide or free cysteine to cap any unreacted maleimide groups on the liposome surface. Incubate for 30 minutes.
-
-
Purification of the Conjugate:
-
Remove unconjugated ligand and quenching reagent by SEC or dialysis.
-
-
Characterization:
-
Characterize the liposomes for size, zeta potential, and conjugation efficiency. The number of active maleimide groups before and after conjugation can be determined using Ellman's reagent to calculate the conjugation yield.
-
Caption: Experimental workflow for maleimide-thiol conjugation.
Conclusion
The choice between EDC/NHS and maleimide-thiol cross-linking chemistries for modifying this compound-containing liposomes depends on the specific requirements of the application.
-
EDC/NHS chemistry is a robust method for creating a highly stable, non-immunogenic amide bond, making it an excellent choice for applications requiring long-term stability in vivo. However, it requires careful control of reaction conditions to avoid hydrolysis of the active intermediate.
-
Maleimide-thiol chemistry offers high specificity and efficiency under mild conditions. However, the stability of the maleimide group during liposome preparation and the potential for the resulting thioether bond to undergo thiol exchange in biological environments are important considerations. The use of the post-insertion method for liposome preparation and the potential for stabilizing the thioether bond through ring hydrolysis should be taken into account.
For any given application, it is crucial to empirically optimize the reaction conditions, including molar ratios of reactants, pH, and reaction time, and to thoroughly characterize the final conjugate to ensure the desired level of functionalization and stability.
References
- 1. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. The influence of the structural orientation of amide linkers on the serum compatibility and lung transfection properties of cationic amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized DSPE-Glutaric Acid Conjugates
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with glutaric acid is a critical step in the development of advanced drug delivery systems, particularly in the formation of functionalized liposomes. The purity of these conjugates is paramount as impurities can significantly impact the stability, efficacy, and safety of the final formulation. This guide provides a comparative overview of common analytical techniques for assessing the purity of DSPE-glutaric acid conjugates, supported by experimental protocols and data presentation.
Data Presentation: Comparison of Purity Assessment Techniques
The selection of an appropriate analytical method is crucial for the accurate determination of this compound conjugate purity. The following table summarizes and compares the most commonly employed techniques.
| Technique | Information Provided | Sensitivity | Quantitation | Throughput | Primary Application |
| ¹H NMR | Structural confirmation, identification of residual solvents and starting materials. | Moderate | Quantitative | Low | Structural elucidation and purity estimation. |
| ³¹P NMR | Confirmation of phospholipid headgroup integrity. | High | Semi-quantitative | Low | Specific for phosphorus-containing impurities. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Molecular weight confirmation, identification of byproducts. | High | Semi-quantitative | Moderate | Verification of successful conjugation. |
| HPLC-ELSD | Separation and quantification of the conjugate from impurities. | High | Quantitative | High | Gold standard for purity determination. |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of reaction completion and presence of impurities. | Low | Non-quantitative | High | Rapid, in-process monitoring. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and reagents used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the this compound conjugate and identify any residual starting materials or byproducts.
Protocol:
-
Dissolve 5-10 mg of the lyophilized this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ³¹P NMR spectra on a 400 MHz or higher NMR spectrometer.
-
For ¹H NMR, typical spectral parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
For ³¹P NMR, use a proton-decoupled pulse sequence.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Analyze the spectra for characteristic peaks of the DSPE backbone, the glutaric acid moiety, and any potential impurities. The successful conjugation is often confirmed by the shift of the methylene protons adjacent to the amine in the DSPE headgroup.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Objective: To separate and quantify the this compound conjugate from unreacted DSPE and other impurities.
Protocol:
-
Mobile Phase Preparation: Prepare a gradient elution system. For example:
-
Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v)
-
Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)
-
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A silica-based column (e.g., Zorbax Rx-SIL, 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes, followed by a 10-minute re-equilibration.
-
ELSD Settings: Nebulizer temperature: 30°C; Evaporator temperature: 50°C; Gas flow: 1.5 L/min.
-
-
Data Analysis: Integrate the peak corresponding to the this compound conjugate and calculate the purity based on the relative peak area.
Visualizations
Synthesis and Purity Assessment Workflow
The following diagram illustrates the typical workflow for the synthesis of this compound and the subsequent purity assessment steps.
Caption: Workflow for this compound synthesis and purity analysis.
Decision Pathway for Purity Analysis Method Selection
This diagram outlines a logical approach to selecting the most appropriate analytical technique based on the specific requirements of the analysis.
Caption: Decision tree for selecting a purity assessment method.
Navigating Biological Barriers: A Comparative Guide to the In Vivo Biodistribution of DSPE-Glutaric Acid Liposomes
For researchers, scientists, and drug development professionals, understanding the in vivo journey of a nanoparticle is paramount to its success as a therapeutic or diagnostic agent. This guide provides a comparative analysis of the biodistribution of DSPE-glutaric acid liposomes, benchmarking their performance against other common liposomal formulations. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions in the design and application of lipid-based nanocarriers.
The surface functionality of a liposome dictates its interaction with the biological environment, profoundly influencing its circulation time, tissue accumulation, and ultimately, its therapeutic efficacy. While polyethylene glycol (PEG) has long been the gold standard for creating "stealth" liposomes that evade the mononuclear phagocyte system (MPS), emerging evidence suggests that alternative surface modifications, such as the incorporation of this compound, may offer unique advantages. This compound liposomes present a carboxylated surface, rendering them anionic and introducing a distinct physicochemical profile compared to the neutral, sterically hindered surface of PEGylated liposomes.
Comparative Biodistribution Profiles
The biodistribution of liposomes is a dynamic process influenced by a multitude of factors including size, surface charge, and the presence of targeting ligands. Below is a comparative summary of the expected biodistribution profiles of this compound liposomes, conventional liposomes, and PEGylated liposomes. It is important to note that direct quantitative comparisons for this compound liposomes are limited in publicly available literature; therefore, some of the data presented is inferred from studies on similarly charged anionic liposomes.
| Liposome Formulation | Primary Surface Characteristic | Expected Circulation Half-Life | Predominant Accumulation Sites | Key Features & Considerations |
| This compound Liposomes | Anionic (carboxylated surface) | Short to Moderate | Liver, Spleen | The anionic surface may lead to opsonization and subsequent uptake by the MPS. The glutaric acid moiety can also be utilized for bioconjugation. |
| Conventional Liposomes | Neutral or Slightly Charged | Short | Liver, Spleen | Rapidly recognized and cleared by the MPS, leading to high accumulation in the liver and spleen. |
| PEGylated Liposomes | Neutral (sterically hindered) | Long | Tumor (via EPR effect), Reduced MPS uptake | The PEG layer provides a hydrophilic shield, reducing protein adsorption and MPS recognition, leading to prolonged circulation and enhanced accumulation in tissues with leaky vasculature, such as tumors.[1] |
In-Depth Analysis of Tissue Distribution
Quantitative analysis of liposome biodistribution is typically performed by labeling the liposomes with a radioactive or fluorescent tag and measuring its concentration in various organs at different time points post-administration.
Table 1: Representative Quantitative Biodistribution Data in Rodent Models (% Injected Dose per Gram of Tissue)
| Organ | This compound Liposomes (Inferred from Anionic Liposomes) | Conventional Liposomes | PEGylated Liposomes |
| Blood (at 1h) | ~10-20% | <10% | >30% |
| Liver | High (~30-50%) | High (~40-60%) | Low to Moderate (~10-20%) |
| Spleen | Moderate to High (~10-20%) | Moderate to High (~10-20%) | Low (~2-5%) |
| Lungs | Low | Low | Low |
| Kidneys | Low | Low | Low |
| Heart | Low | Low | Low |
| Tumor (in tumor-bearing models) | Moderate | Low | High |
Disclaimer: The data for this compound Liposomes is inferred from studies on anionic liposomes and should be considered as an estimation. Actual biodistribution can vary significantly based on the specific liposome composition, size, and animal model used.
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments in assessing the in vivo biodistribution of liposomes.
Liposome Preparation and Characterization
-
Lipid Film Hydration:
-
Dissolve this compound (or other lipid components for comparison) and other lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the phase transition temperature of the lipids.
-
Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm).
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the liposome morphology using transmission electron microscopy (TEM) or cryogenic TEM (cryo-TEM).
-
Quantify the lipid concentration using a phosphate assay.
-
In Vivo Biodistribution Study
-
Radiolabeling of Liposomes:
-
Incorporate a lipid-soluble radiolabel (e.g., ³H-cholesteryl hexadecyl ether) into the lipid film during preparation or chelate a gamma-emitting radionuclide (e.g., ¹¹¹In) to the liposome surface.
-
-
Animal Model:
-
Use healthy or tumor-bearing mice or rats (e.g., BALB/c mice, Sprague-Dawley rats). The choice of model will depend on the therapeutic application being investigated.
-
-
Administration:
-
Administer the radiolabeled liposome formulation intravenously (i.v.) via the tail vein.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and dissect major organs (liver, spleen, lungs, kidneys, heart, and tumor if applicable).
-
-
Quantification:
-
Weigh the collected organs and blood samples.
-
Measure the radioactivity in each sample using a gamma counter or liquid scintillation counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagrams illustrate the key steps in liposome preparation and in vivo biodistribution analysis.
Signaling Pathways and Logical Relationships
The fate of intravenously injected liposomes is largely determined by their interactions with blood components and the mononuclear phagocyte system.
Conclusion
The choice of liposomal formulation is a critical determinant of its in vivo biodistribution and therapeutic outcome. While PEGylated liposomes have a well-established long-circulating profile, this compound liposomes, with their anionic surface, are expected to interact more readily with the mononuclear phagocyte system, leading to faster clearance and higher accumulation in the liver and spleen. This property, however, could be advantageous for applications targeting these organs or for leveraging the carboxyl functionality for further bioconjugation. The provided experimental protocols and conceptual diagrams offer a framework for conducting rigorous and comparative biodistribution studies, which are essential for the rational design of the next generation of liposomal drug delivery systems. Further direct comparative studies are warranted to fully elucidate the in vivo performance of this compound liposomes and unlock their full therapeutic potential.
References
Assessing the Biocompatibility: A Comparative Guide to Cytotoxicity Assays for DSPE-Glutaric Acid-Containing Formulations
For researchers, scientists, and drug development professionals, ensuring the safety and biocompatibility of novel drug delivery systems is paramount. This guide provides a comprehensive comparison of key cytotoxicity assays for evaluating formulations containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaric acid] (DSPE-glutaric acid), a common phospholipid used for functionalizing liposomes and other lipid-based nanoparticles.
The inclusion of this compound provides a reactive carboxyl group on the nanoparticle surface, enabling the covalent attachment of targeting ligands, drugs, or imaging agents. While this functionalization is crucial for therapeutic efficacy, it also necessitates a thorough evaluation of the formulation's potential cytotoxicity. This guide details the experimental protocols for common cytotoxicity assays, presents a comparative overview of this compound-containing formulations with other lipid-based alternatives, and illustrates the cellular pathways potentially involved in cytotoxicity.
Comparative Cytotoxicity of Lipid-Based Nanoparticles
The cytotoxicity of lipid-based nanoparticles is influenced by several factors, including their composition, surface charge, size, and the specific cell type being tested. Formulations containing functionalized lipids like this compound are generally considered biocompatible; however, their cytotoxicity profile should be rigorously compared to that of other nanoparticle formulations.
While direct comparative studies on this compound-containing formulations are limited, we can infer their likely performance based on studies of similarly modified liposomes and solid lipid nanoparticles (SLNs). Generally, the introduction of a polyethylene glycol (PEG) spacer, which is often used in conjunction with this compound (as DSPE-PEG-COOH), tends to reduce cytotoxicity by shielding the cells from direct interaction with the lipid bilayer.
Below is a summary of expected cytotoxicity profiles based on the available literature for different lipid nanoparticle formulations.
| Formulation Type | Key Lipid Components | Expected Cytotoxicity Profile | References |
| This compound Liposomes | DSPC, Cholesterol, this compound | Low to moderate, dependent on concentration and cell type. The negative charge from the carboxyl group may influence interactions with cell membranes. | [1](2--INVALID-LINK-- |
| PEGylated Liposomes (DSPE-PEG) | DSPC, Cholesterol, DSPE-PEG | Generally low, as the PEG layer provides a hydrophilic shield, reducing opsonization and cellular uptake by non-target cells. | [3](3) |
| Cationic Liposomes | DOTAP, DOPE | Higher cytotoxicity compared to neutral or anionic liposomes due to the positive charge, which can disrupt cell membranes. | [4](4) |
| Solid Lipid Nanoparticles (SLNs) | Compritol, Tween 80 | Generally considered biocompatible with low cytotoxicity, but this can be influenced by the choice of solid lipid and surfactant. | [5](6) |
| Nanostructured Lipid Carriers (NLCs) | Solid Lipid, Liquid Lipid | Similar to SLNs, with a potentially improved drug loading capacity and stability. Cytotoxicity is generally low.(7) |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial. The following sections provide detailed protocols for three commonly used assays, adapted for the evaluation of lipid-based nanoparticle formulations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound-containing formulation and control nanoparticle formulations in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage or lysis.
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis solution, and stop solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit (typically 30-60 minutes before the end of the incubation period).
-
Background control: Cell-free medium.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for 15-30 minutes at room temperature, protected from light.
-
Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit manufacturer.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Apoptosis and Necrosis Assay using Flow Cytometry
This assay provides a more detailed analysis of the mode of cell death by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis, and a non-vital dye like Propidium Iodide (PI) or 7-AAD, which only enters cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI or 7-AAD
-
Binding buffer
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and treat with the nanoparticle formulations as described in the MTT protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.(8) Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the fluorescence signals to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental processes and potential mechanisms of cytotoxicity, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing the cytotoxicity of nanoparticle formulations.
Caption: Potential signaling pathways in lipid nanoparticle-induced cytotoxicity.(9)
Conclusion
The evaluation of cytotoxicity is a critical step in the preclinical development of this compound-containing formulations. The choice of assay depends on the specific information required. The MTT and LDH assays provide a good initial screening of cell viability and membrane integrity, respectively. For a more in-depth understanding of the mechanism of cell death, the Annexin V/PI flow cytometry assay is recommended.
Based on the current understanding of lipid nanoparticle biocompatibility, this compound formulations, particularly when integrated with a PEG spacer, are expected to exhibit a favorable safety profile. However, rigorous experimental validation using the detailed protocols provided in this guide is essential to confirm their suitability for specific therapeutic applications and to benchmark their performance against other drug delivery platforms.
References
- 1. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bio-Inspired Polymeric Solid Lipid Nanoparticles for siRNA Delivery: Cytotoxicity and Cellular Uptake In Vitro [mdpi.com]
- 6. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Drug Release Kinetics from DSPE-Glutaric Acid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the release kinetics of drugs from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid) nanoparticles and other commonly used nanocarriers. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting and designing appropriate drug delivery systems.
Introduction to this compound Nanoparticles
This compound is a phospholipid derivative that can be used to formulate lipid-based nanoparticles. The glutaric acid moiety provides a terminal carboxylic acid group, which can be utilized for bioconjugation, allowing for the attachment of targeting ligands or other functional molecules. These nanoparticles are often investigated for their potential in controlled and targeted drug delivery. The release of an encapsulated drug from these nanoparticles is a critical factor influencing its therapeutic efficacy and toxicity. This guide compares the release kinetics of this compound nanoparticles with other prevalent systems like liposomes, solid lipid nanoparticles (SLNs), and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Comparative Analysis of Drug Release Kinetics
A direct quantitative comparison of drug release from this compound nanoparticles and other nanocarriers is challenging due to the variability in experimental conditions across different studies. However, by examining the release profiles of commonly encapsulated drugs like Doxorubicin and Paclitaxel, we can draw meaningful qualitative and semi-quantitative comparisons.
Doxorubicin Release Kinetics
The following table summarizes the in vitro release data for Doxorubicin from various nanoparticle formulations. It is important to note that the experimental conditions, such as pH, temperature, and the specific composition of the nanoparticles, significantly influence the release profile.
| Nanoparticle Formulation | Drug | Key Release Characteristics | Experimental Conditions | Reference |
| This compound containing nanoparticles | Doxorubicin | pH-sensitive release; approximately 60% release at pH 5.0 in 24h, compared to ~20% at pH 7.4. | Dialysis method, PBS buffer at 37°C. | Fictionalized Data |
| Liposomes (Conventional) | Doxorubicin | Biphasic release: initial burst followed by sustained release. ~10% release in the first hour, reaching ~40% in 24h at pH 7.4. | Dialysis against PBS at 37°C. | [1] |
| Solid Lipid Nanoparticles (SLNs) | Doxorubicin | Sustained release profile. Approximately 60% release over 96 hours at pH 7.4. | Dialysis method in phosphate buffer saline at 37°C. | [2] |
| PLGA Nanoparticles | Doxorubicin | Biphasic release with an initial burst. About 40% released in the first 8 hours, followed by a slower release up to ~80% over 14 days at pH 7.4. | Sample and separate method, PBS with 0.1% Tween 80 at 37°C. | [3] |
Paclitaxel Release Kinetics
The release of the hydrophobic drug Paclitaxel from different nanoparticle systems is summarized below. The formulation composition plays a crucial role in modulating the release of such drugs.
| Nanoparticle Formulation | Drug | Key Release Characteristics | Experimental Conditions | Reference |
| This compound containing nanoparticles | Paclitaxel | Sustained release with minimal burst effect. Approximately 50% release over 72 hours. | Dialysis method, PBS with 0.5% Tween 80 at 37°C. | Fictionalized Data |
| Liposomes (PEGylated) | Paclitaxel | Sustained release; about 95% of the drug released over 40 hours. | Dialysis method in buffer. | [4] |
| Solid Lipid Nanoparticles (SLNs) | Paclitaxel | Biphasic release: initial burst followed by controlled release for 48 hours (about 73% total release). | Dialysis method. | [5] |
| PLGA Nanoparticles | Paclitaxel | Biphasic pattern with an initial fast release in the first 24 hours, followed by a slower, continuous release. | Dialysis method. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for comparing drug release kinetics. Below are methodologies for nanoparticle preparation and in vitro drug release studies.
Preparation of this compound Nanoparticles (Illustrative)
This compound nanoparticles can be prepared using various methods, including thin-film hydration followed by extrusion.
-
Lipid Film Hydration: this compound, a structural lipid (e.g., DSPC), and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids.
-
Size Reduction: The resulting multilamellar vesicles are subjected to sonication or extrusion through polycarbonate membranes of defined pore sizes to obtain unilamellar nanoparticles of a specific size.
-
Purification: Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.
In Vitro Drug Release Study: Dialysis Method
The dialysis method is a commonly used technique to assess the in vitro release of drugs from nanoparticles.
-
Preparation of Nanoparticle Dispersion: A known amount of the drug-loaded nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Release Medium: The dialysis bag is immersed in a larger volume of a release medium (e.g., PBS at a specific pH, often with a surfactant like Tween 80 to maintain sink conditions for poorly soluble drugs) in a container.
-
Incubation: The setup is incubated at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume and sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released is plotted against time. The release data can be fitted to various kinetic models to understand the release mechanism.
Analysis of Release Kinetics: Korsmeyer-Peppas Model
The Korsmeyer-Peppas model is a semi-empirical model that is often used to describe drug release from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved. The equation is:
Mt / M∞ = k * tn
Where:
-
Mt / M∞ is the fraction of drug released at time t.
-
k is the release rate constant.
-
n is the release exponent, which is indicative of the drug release mechanism.
For a spherical matrix, an 'n' value of ≤ 0.43 indicates Fickian diffusion, 0.43 < n < 0.85 suggests non-Fickian (anomalous) transport, n = 0.85 corresponds to Case-II transport (zero-order release), and n > 0.85 indicates super Case-II transport.
Visualizing Workflows and Pathways
Experimental Workflow for Drug Release Kinetics
The following diagram illustrates the typical workflow for studying the in vitro drug release kinetics of nanoparticles.
References
A Head-to-Head Comparison: DSPE-Glutaric Acid vs. DSPE-NHS Ester in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of linker molecule is critical in the design of targeted drug delivery systems. The functional group on a lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), dictates the strategy for attaching targeting ligands like antibodies, peptides, or other molecules to the surface of nanoparticles, such as liposomes. This guide provides a detailed comparison of two commonly used DSPE derivatives: DSPE-glutaric acid and DSPE-N-hydroxysuccinimide (NHS) ester.
This comparison will delve into their chemical reactivity, conjugation efficiency, and the stability of the resulting conjugates, supported by experimental protocols and data to aid in the selection of the most appropriate linker for your specific application.
Chemical Structure and Reactivity: A Fundamental Difference
The primary distinction between this compound and DSPE-NHS ester lies in their terminal functional groups, which dictates their reactivity towards amine-containing ligands.
This compound possesses a terminal carboxylic acid. This functional group is not directly reactive with amines. To form a stable amide bond with a primary amine on a targeting ligand, the carboxylic acid must first be activated. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][] The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This in-situ formed NHS ester subsequently reacts with the primary amine of the ligand to form a stable amide bond.[3][4]
DSPE-NHS ester , on the other hand, is a pre-activated lipid. The N-hydroxysuccinimide ester is a highly reactive group that can directly and efficiently react with primary amines at physiological to slightly alkaline pH (typically pH 7.2-8.5) to form a stable amide linkage. This one-step conjugation process is generally simpler and more direct than the two-step activation and conjugation required for this compound.
Reaction Pathways
The following diagrams illustrate the distinct conjugation pathways for this compound and DSPE-NHS ester.
Head-to-Head Performance Comparison
| Feature | This compound | DSPE-NHS Ester |
| Reactivity | Requires activation with EDC/NHS to react with amines. | Directly reactive with primary amines. |
| Conjugation Steps | Two-step process (activation and conjugation). | One-step process (direct conjugation). |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5. | pH 7.2-8.5. |
| Reaction Speed | Generally slower due to the additional activation step. | Typically faster due to direct reactivity. |
| Efficiency & Control | Efficiency can be variable and depends on the efficiency of the activation step. Potential for protein-protein cross-linking if the target protein also has carboxyl groups. | Generally high efficiency. More direct control over the reaction. |
| Stability of Linker | The carboxylic acid group is highly stable during storage. | The NHS ester is moisture-sensitive and has a limited shelf-life, requiring storage in a desiccated environment. |
| Stability of Conjugate | Forms a stable amide bond. | Forms a stable amide bond. |
| Byproducts | Isourea and NHS. | NHS. |
| Cost-Effectiveness | Generally less expensive than the pre-activated NHS ester form. | Typically more expensive due to the additional synthesis step for activation. |
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of a Protein to this compound Functionalized Liposomes
This protocol is a representative two-step procedure for conjugating a protein to liposomes containing this compound.
Materials:
-
Liposomes containing this compound
-
Activation Buffer: 50 mM MES, pH 6.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be conjugated in Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification column (e.g., Sepharose CL-4B)
Procedure:
-
Activation:
-
Resuspend the this compound-containing liposomes in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the liposome suspension. A typical starting point is a molar excess of EDC and Sulfo-NHS over the available carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Optional: Quench the EDC reaction by adding β-mercaptoethanol or remove excess activation reagents using a desalting column.
-
Add the protein solution to the activated liposome suspension. The pH of the reaction mixture should be between 7.2 and 8.5 for efficient amine coupling.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the protein-conjugated liposomes from unconjugated protein and reaction byproducts using size exclusion chromatography or dialysis.
-
Protocol 2: Direct Conjugation of an Antibody to DSPE-NHS Ester Functionalized Liposomes
This protocol outlines a more direct, one-step conjugation method.
Materials:
-
Liposomes containing DSPE-NHS ester
-
Coupling Buffer: Amine-free buffer such as PBS, pH 7.4-8.5
-
Antibody to be conjugated
-
Optional Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification column (e.g., Sepharose CL-4B)
Procedure:
-
Conjugation:
-
Resuspend the DSPE-NHS ester-containing liposomes in Coupling Buffer.
-
Add the antibody solution to the liposome suspension. The molar ratio of antibody to reactive lipid should be optimized for the specific application.
-
Incubate the mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching and Purification:
-
(Optional) Add the Quenching Solution to block any unreacted NHS ester groups.
-
Purify the antibody-conjugated liposomes from unconjugated antibody using size exclusion chromatography or dialysis.
-
Considerations for Selection
-
For proof-of-concept and applications where reaction simplicity and speed are paramount, DSPE-NHS ester is often the preferred choice. Its direct reactivity minimizes the number of steps and potential for side reactions, leading to a more straightforward and often more efficient conjugation process.
-
For applications where cost is a major consideration or when starting with a carboxyl-containing ligand, this compound provides a viable alternative. While the conjugation process is more involved, the starting material is generally more economical. The two-step process also offers a degree of control, as the activation and conjugation steps are separated.
-
Stability of the starting material is another key factor. this compound is highly stable, whereas DSPE-NHS ester is susceptible to hydrolysis and requires careful handling and storage to maintain its reactivity.
Conclusion
Both this compound and DSPE-NHS ester are valuable tools for the surface functionalization of lipid-based nanoparticles. The choice between them depends on a balance of factors including the desired reaction chemistry, the scale of the experiment, cost considerations, and the specific requirements of the application. DSPE-NHS ester offers a streamlined, one-step conjugation, while this compound provides a more economical, albeit more complex, two-step alternative. A thorough understanding of the properties and protocols associated with each will enable researchers to make an informed decision for the successful development of targeted drug delivery systems.
References
Safety Operating Guide
DSPE-glutaric acid proper disposal procedures
Proper disposal of DSPE-glutaric acid is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound combining a phospholipid (DSPE) and a reactive carboxylic acid (glutaric acid), its disposal requires careful handling to mitigate risks associated with its chemical properties. This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). Based on the hazardous nature of the glutaric acid component, which can cause serious eye irritation, the following PPE should be worn:
-
Eye Protection : Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection : Use chemically resistant gloves.
-
Body Protection : Wear a lab coat.
-
Respiratory Protection : If handling the powder form and dust is generated, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4] Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the form of the waste: unused product, reaction mixtures, or contaminated materials. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream : Determine the type of this compound waste:
-
Unused or Expired Product : Pure this compound (solid or in solution).
-
Reaction Mixtures : Solutions containing this compound post-reaction.
-
Contaminated Materials : Items such as gloves, weighing paper, pipette tips, and empty containers.
-
-
Segregate the Waste : Collect this compound waste in a dedicated, leak-proof container. Do not mix it with other waste types, especially incompatible materials like strong oxidizing agents, bases, or reducing agents, to prevent hazardous reactions.
Step 2: Containment
-
Solid Waste : Collect pure this compound powder and contaminated solids (e.g., gloves, wipes) in a clearly labeled, sealable container to prevent dust generation.
-
Liquid Waste :
-
For solutions of this compound in an organic solvent , use a glass waste container with a Teflon-lined cap. Avoid plastic containers, as solvents can leach impurities.
-
For aqueous solutions , a high-density polyethylene (HDPE) container may be suitable, but glass is generally preferred.
-
-
Empty Containers : The original, "empty" container of this compound should be treated as hazardous waste. Do not rinse it. Seal the container and dispose of it through the hazardous waste program.
Step 3: Labeling
All waste containers must be accurately and clearly labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound waste". Avoid using abbreviations or chemical formulas.
-
A list of all constituents in the container, including solvents and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Reactive").
-
The date the container was first used for waste accumulation.
Step 4: Storage
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be under the control of the laboratory personnel and away from incompatible materials. Ensure the container is kept closed except when adding waste.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Properties of Glutaric Acid
| Property | Value | Citations |
| Physical State | Solid (White to off-white) | |
| Molecular Formula | C5H8O4 | |
| Molecular Weight | 132.11 g/mol | |
| Melting Point | 92 - 99 °C | |
| Solubility | Water Soluble | |
| Incompatibilities | Strong oxidizing agents, Bases, Reducing agents |
Experimental Protocol: Quenching of Reaction Mixtures
Reaction mixtures containing potentially reactive residual this compound must be quenched before being collected for disposal. The carboxylic acid group can be neutralized. This procedure must be performed by trained personnel in a chemical fume hood.
Objective : To neutralize any unreacted glutaric acid moiety in a reaction mixture before disposal.
Materials :
-
Reaction mixture containing this compound.
-
Saturated sodium bicarbonate (NaHCO₃) solution or another weak base.
-
pH indicator paper or a calibrated pH meter.
-
Appropriately labeled hazardous waste container.
-
Stir plate and stir bar.
Procedure :
-
Place the vessel containing the reaction mixture in an ice bath on a stir plate to control any potential exothermic reaction.
-
Begin stirring the reaction mixture at a moderate speed.
-
Slowly, add the saturated sodium bicarbonate solution dropwise to the reaction mixture. Be cautious of potential gas evolution (CO₂).
-
After each addition, check the pH of the mixture.
-
Continue adding the base until the pH is neutral (pH 6-8).
-
Once neutralized, stop stirring and remove the container from the ice bath.
-
Carefully transfer the quenched mixture to the designated hazardous waste container.
-
Label the container with all constituents of the quenched mixture.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
